Product packaging for Disparlure(Cat. No.:CAS No. 29804-22-6)

Disparlure

Cat. No.: B1670770
CAS No.: 29804-22-6
M. Wt: 282.5 g/mol
InChI Key: HFOFYNMWYRXIBP-MOPGFXCFSA-N
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Description

Disparlure (IUPAC name: cis-7,8-epoxy-2-methyloctadecane) is a volatile sex pheromone produced by female spongy moths (Lymantria dispar), also known as gypsy moths . It functions as a potent attractant for male moths and is a critical semiochemical used in research focused on insect behavior and the development of sustainable pest management strategies . Its primary research value lies in its application for detecting, monitoring, and suppressing pest populations through mating disruption techniques . The mechanism of action involves permeating the atmosphere with synthetic this compound, which disrupts the male moth's ability to locate females, thereby preventing mating and reducing subsequent larval damage to forests and orchards . It is noteworthy that this compound is a chiral molecule, and the (+)-enantiomer is significantly more active as an attractant than the (-)-enantiomer, which can actually inhibit attraction . This makes the compound particularly valuable for studies in chemical ecology and enantioselective biological activity. From an environmental perspective, this compound is considered a biopesticide with favorable characteristics. It is a colorless, viscous oil with low water solubility and a high octanol-water partition coefficient, indicating it is hydrophobic . In soil, it is moderately persistent with a typical aerobic DT₅₀ of 30 days, but it dissipates rapidly in water . Its high vapor pressure contributes to its effectiveness in atmospheric permeation but also necessitates consideration of volatilization and drift in application studies . Toxicological data indicates a very low mammalian toxicity, with an acute oral LD₅₀ in rats of greater than 34,600 mg/kg . Commercially, this compound is typically supplied in controlled-release formulations such as polyvinyl chloride flakes, microcapsules, or hollow fibers to ensure sustained emission in field environments . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O B1670770 Disparlure CAS No. 29804-22-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29804-22-6

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

(2R,3S)-2-decyl-3-(5-methylhexyl)oxirane

InChI

InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m1/s1

InChI Key

HFOFYNMWYRXIBP-MOPGFXCFSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]1[C@@H](O1)CCCCC(C)C

Canonical SMILES

CCCCCCCCCCC1C(O1)CCCCC(C)C

Appearance

Solid powder

Other CAS No.

54910-52-0
29804-22-6
57457-72-4

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Disparlure;  AI3-34886;  AI3 34886;  AI334886

Origin of Product

United States

Foundational & Exploratory

The Scent of Pursuit: A Technical History of Disparlure's Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of disparlure, the potent sex pheromone of the gypsy moth (Lymantria dispar), stands as a landmark achievement in chemical ecology. This technical guide delves into the historical and scientific journey of its discovery, from the initial painstaking isolation to its chemical characterization and synthesis. The insights gleaned from this process have not only been pivotal in managing this invasive pest but have also significantly advanced our understanding of insect chemical communication.

The Quest for the Elusive Attractant: Isolation and Identification

The story of this compound's discovery is a testament to the persistence of scientists in the mid-20th century. Early attempts to identify the gypsy moth's sex attractant led to the erroneous identification of a compound named "gyptol"[1]. However, subsequent research revealed this to be incorrect, paving the way for a more rigorous investigation.

The breakthrough came in 1970 when a team of researchers from the U.S. Department of Agriculture, led by B.A. Bierl, M. Beroza, and C.W. Collier, successfully isolated and identified the true pheromone[2]. Their seminal work, published in Science, detailed the monumental effort required to obtain a mere 20 milligrams of the pure substance from the abdominal tips of 78,000 virgin female gypsy moths[2].

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a summarized representation of the methods likely employed by Bierl and his colleagues, based on common practices of the era for insect pheromone isolation.

1. Insect Rearing and Collection:

  • Virgin female gypsy moths (Lymantria dispar) were reared under controlled laboratory conditions to prevent mating, which would halt pheromone production.
  • The last two abdominal segments (tips) were excised from approximately 78,000 female moths.

2. Extraction:

  • The collected abdominal tips were immersed in an organic solvent, typically a non-polar solvent like hexane or dichloromethane, to extract the lipophilic pheromone components.
  • The mixture was likely agitated or homogenized to ensure efficient extraction.
  • The resulting solution was filtered to remove solid insect parts.

3. Purification:

  • Solvent Partitioning: The crude extract was likely subjected to liquid-liquid partitioning to remove more polar lipids and other impurities.
  • Column Chromatography: The extract was then purified using column chromatography. A common stationary phase for such separations is silica gel or Florisil.
  • Stationary Phase: Silica Gel (60-200 mesh)
  • Mobile Phase: A gradient of solvents with increasing polarity, starting with hexane and gradually adding diethyl ether or ethyl acetate, would have been used to elute different fractions.
  • Thin-Layer Chromatography (TLC): TLC would have been used to monitor the separation and identify fractions containing the active compound. Bioassays (electroantennography or behavioral assays with male moths) would have been performed on the eluted fractions to pinpoint the active component.

4. Final Purification:

  • The active fractions were pooled and further purified, likely using preparative gas chromatography (GC), to obtain the pure pheromone.

Chemical Identification: Unraveling the Structure

The structure of the isolated pheromone was elucidated using a combination of spectroscopic techniques and chemical degradation.

Spectroscopic Analysis:

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would have been used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would indicate the molecular weight, and the fragmentation pattern would provide clues about the structure, particularly the location of functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were crucial in determining the carbon skeleton and the position of the epoxide and methyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence of specific functional groups, such as the characteristic C-O-C stretching of the epoxide ring.

Chemical Degradation:

  • Ozonolysis or permanganate oxidation of the pheromone would have been performed to cleave the molecule at the epoxide ring, yielding smaller, more easily identifiable fragments (carboxylic acids), which could then be analyzed by GC-MS to deduce the original position of the epoxide.

Data Presentation: The Chemical Signature of this compound

The identification of this compound as cis-7,8-epoxy-2-methyloctadecane was confirmed by comparing the spectroscopic data of the natural product with that of a synthesized standard.

Spectroscopic Data This compound (cis-7,8-epoxy-2-methyloctadecane)
Molecular Formula C₁₉H₃₈O
Molecular Weight 282.5 g/mol
¹H NMR (CDCl₃) δ 2.88 (m, 2H, -CH-O-CH-), 1.45-1.25 (m, 28H, -CH₂-), 0.88 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃) δ 57.2 (-CH-O-CH-), 39.1, 31.9, 29.7, 29.6, 29.3, 28.0, 27.5, 26.8, 22.7, 22.4, 14.1
Mass Spectrum (EI-MS) m/z (%): 282 (M⁺, <1), 267 (5), 239 (10), 197 (15), 183 (20), 155 (40), 141 (100), 127 (30), 113 (50), 99 (60), 85 (70), 71 (80), 57 (95), 43 (85)

The Art of Creation: Synthesis of this compound

The confirmation of this compound's structure was swiftly followed by its synthesis, a critical step for producing sufficient quantities for research and pest management applications. Numerous synthetic routes have been developed over the years, with a major focus on stereoselectivity, as the biological activity resides almost exclusively in the (+)-enantiomer.

Experimental Protocol: Stereoselective Synthesis of (+)-Disparlure via Sharpless Asymmetric Epoxidation

This protocol outlines a common and efficient method for the synthesis of the biologically active (+)-enantiomer of this compound.

1. Synthesis of the Olefin Precursor (Z)-2-methyl-7-octadecene:

  • This can be achieved via a Wittig reaction between an appropriate phosphonium ylide and an aldehyde. For example, the reaction of the ylide derived from (6-methylheptyl)triphenylphosphonium bromide with undecanal.

2. Sharpless Asymmetric Epoxidation:

  • To a solution of (Z)-2-methyl-7-octadecene in dichloromethane (CH₂Cl₂) at -20°C is added a catalytic amount of titanium(IV) isopropoxide and L-(+)-diethyl tartrate.
  • tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent is then added dropwise while maintaining the temperature at -20°C.
  • The reaction is stirred at this temperature for several hours until completion, monitored by TLC.
  • The reaction is quenched by the addition of water.

3. Workup and Purification:

  • The mixture is warmed to room temperature and a 10% aqueous solution of sodium hydroxide is added, followed by vigorous stirring.
  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
  • The resulting crude (+)-disparlure is purified by column chromatography on silica gel.

The Biological Machinery: Biosynthesis and Pheromone Reception

Biosynthesis of this compound

Subsequent research has elucidated the biosynthetic pathway of this compound in the female gypsy moth. The pathway originates from the amino acid valine and involves fatty acid synthesis machinery.

G Valine Valine FattyAcidSynthase Fatty Acid Synthase Valine->FattyAcidSynthase MethylbranchedFattyAcid Methyl-branched Fatty Acid (C19) FattyAcidSynthase->MethylbranchedFattyAcid Delta12Desaturase Δ12-Desaturase MethylbranchedFattyAcid->Delta12Desaturase UnsaturatedFattyAcid (Z)-18-methyl-12-nonadecenoic acid Delta12Desaturase->UnsaturatedFattyAcid Decarboxylation Decarboxylation UnsaturatedFattyAcid->Decarboxylation AlkenePrecursor (Z)-2-methyl-7-octadecene Decarboxylation->AlkenePrecursor Epoxidation Epoxidation (Pheromone Gland) AlkenePrecursor->Epoxidation This compound (+)-Disparlure Epoxidation->this compound

Caption: Biosynthetic pathway of (+)-Disparlure in the gypsy moth.

Pheromone Reception and Signaling

The perception of this compound by the male gypsy moth is a complex process that begins at the antennae and culminates in a behavioral response. The male's antennae are adorned with specialized sensory hairs (sensilla) containing olfactory receptor neurons (ORNs) that are highly tuned to the (+)-enantiomer of this compound. The binding of this compound to its receptor initiates a signal transduction cascade. While the precise mechanisms in insects are still under active investigation, it is believed to involve both ionotropic and metabotropic pathways.

G This compound (+)-Disparlure PBP Pheromone-Binding Protein (PBP) This compound->PBP Binding in Sensillar Lymph OR Olfactory Receptor (OR-Orco complex) PBP->OR Transport IonChannel Ion Channel Activation OR->IonChannel GPCR G-protein Coupled Receptor (GPCR) OR->GPCR NeuronDepolarization Neuron Depolarization IonChannel->NeuronDepolarization Gprotein G-protein Activation GPCR->Gprotein SecondMessenger Second Messenger Cascade (e.g., cAMP, IP3) Gprotein->SecondMessenger IonChannelModulation Ion Channel Modulation SecondMessenger->IonChannelModulation IonChannelModulation->NeuronDepolarization ActionPotential Action Potential to Brain NeuronDepolarization->ActionPotential

Caption: Proposed signaling pathway for this compound reception in male gypsy moth olfactory receptor neurons.

Conclusion

The discovery of this compound is a classic example of how fundamental research in chemical ecology can lead to practical applications in pest management. The journey from the collection of tens of thousands of moth abdomens to the elucidation of a complex biosynthetic pathway and the development of stereoselective syntheses highlights the interdisciplinary nature of this field. For researchers, scientists, and drug development professionals, the story of this compound offers valuable lessons in natural product isolation, structure elucidation, and the intricate dance of chemical communication in the natural world. The ongoing research into the finer details of its mode of action continues to provide new avenues for the development of more targeted and environmentally benign pest control strategies.

References

An In-depth Technical Guide to the Disparlure Biosynthesis Pathway in Lymantria dispar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of disparlure, the primary sex pheromone of the gypsy moth, Lymantria dispar. This document details the enzymatic steps, precursor molecules, and key intermediates involved in the production of this potent attractant. Methodologies for the critical experiments used to elucidate this pathway are provided, alongside available quantitative data. This guide is intended to serve as a valuable resource for researchers in the fields of insect biochemistry, chemical ecology, and for professionals involved in the development of pest management strategies.

The this compound Biosynthesis Pathway: From Precursor to Pheromone

The biosynthesis of (+)-disparlure, the behaviorally active enantiomer of cis-7,8-epoxy-2-methyloctadecane, in Lymantria dispar is a multi-step process that begins with common metabolites and culminates in the release of the final pheromone from the female's pheromone gland. The pathway involves a series of enzymatic modifications, including fatty acid synthesis, desaturation, decarboxylation, and epoxidation. The key steps are spatially separated within the insect, with the initial formation of the alkene precursor occurring in the oenocyte cells and the final epoxidation taking place in the pheromone gland.[1][2][3]

The pathway commences with the incorporation of the amino acid valine, which provides the characteristic methyl branch at the terminus of the fatty acid chain.[1][2][3] This is followed by chain elongation to a 19-carbon fatty acid. A crucial step in the pathway is the introduction of a double bond at the Δ12 position by a specific desaturase enzyme, resulting in the formation of 18-methyl-Z12-nonadecenoate.[1][2][3] This unsaturated fatty acid then undergoes decarboxylation to yield the direct precursor to this compound, 2-methyl-Z7-octadecene.[1][2][3] This hydrocarbon is then transported via the hemolymph to the pheromone gland, where it is subjected to the final enzymatic transformation: epoxidation across the double bond to form (+)-disparlure.[1][2][3]

Disparlure_Biosynthesis cluster_Oenocyte Oenocyte cluster_Pheromone_Gland Pheromone Gland Valine Valine Fatty_Acid_Synthase Fatty Acid Synthase Valine->Fatty_Acid_Synthase Initiation Chain_Elongation Chain Elongation Fatty_Acid_Synthase->Chain_Elongation Methyl_Branched_Fatty_Acid 18-Methyl-nonadecanoyl-CoA Chain_Elongation->Methyl_Branched_Fatty_Acid Delta12_Desaturase Δ12 Desaturase Methyl_Branched_Fatty_Acid->Delta12_Desaturase Unsaturated_Fatty_Acid 18-Methyl-Z12-nonadecenoate Delta12_Desaturase->Unsaturated_Fatty_Acid Decarboxylation Decarboxylation Unsaturated_Fatty_Acid->Decarboxylation Alkene_Precursor 2-Methyl-Z7-octadecene Decarboxylation->Alkene_Precursor Transport Hemolymph Transport (Lipophorin) Alkene_Precursor->Transport Alkene_Precursor_PG 2-Methyl-Z7-octadecene Transport->Alkene_Precursor_PG Epoxidation Epoxidation This compound (+)-Disparlure (cis-7,8-epoxy-2-methyloctadecane) Epoxidation->this compound Alkene_Precursor_PG->Epoxidation

Figure 1. The biosynthetic pathway of (+)-Disparlure in Lymantria dispar.

Quantitative Data on this compound Biosynthesis

While the qualitative pathway for this compound biosynthesis is well-established, detailed quantitative data on enzyme kinetics and the in vivo concentrations of intermediates are not extensively available in the published literature. This represents a significant area for future research. The available quantitative and semi-quantitative data are summarized below.

ParameterValue/ObservationMethodReference
Enantiomeric Composition Primarily the (+)-enantiomerChiral HPLC[1][2][3]
Precursor Incorporation Deuterium-labeled valine, 18-methyl-nonadecanoic acid, and 2-methyl-Z7-octadecene are incorporated into this compound.In vivo labeling with GC-MS analysis[1][2]
Tissue Specificity of Alkene Precursor Biosynthesis 2-methyl-Z7-octadecene is synthesized in oenocytes associated with abdominal epidermal cells.In vitro tissue incubation with labeled precursors[1][2]
Final Epoxidation Site Conversion of 2-methyl-Z7-octadecene to this compound occurs in the pheromone gland.In vivo injection of labeled alkene precursor[1][2]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of isotopic labeling, chemical synthesis, and sophisticated analytical techniques. The following sections provide detailed methodologies for the key experiments.

Synthesis of Deuterium-Labeled Precursors

The synthesis of deuterium-labeled intermediates is crucial for tracing the biosynthetic pathway. The following is a generalized protocol based on published methods for preparing key labeled compounds.

Objective: To synthesize deuterium-labeled 18-methyl-nonadecanoic acid (d-18:Me-19:Acid) and 2-methyl-Z7-octadecene (d-2-Me-18:Hc) for use in in vivo and in vitro biosynthetic studies.

Materials:

  • Starting materials for multi-step organic synthesis (e.g., commercially available fatty acids, alkyl halides)

  • Deuterium gas (D₂)

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Standard organic solvents (hexane, ethyl acetate, tetrahydrofuran, etc.)

  • Reagents for Wittig reaction (e.g., triphenylphosphine, n-butyllithium)

  • Silica gel for column chromatography

  • Analytical instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer, Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Synthesis of Deuterated Alkyl Halide: Synthesize a suitable deuterated alkyl halide that will form the backbone of the fatty acid or alkene. Deuterium can be introduced via catalytic deuteration of an alkyne precursor using Wilkinson's catalyst and D₂ gas.

  • Chain Elongation: Utilize standard organic chemistry techniques, such as Grignard reactions or cuprate additions, to elongate the carbon chain to the desired length.

  • Introduction of the Double Bond (for alkene synthesis): Employ a Wittig reaction between a suitable aldehyde and a phosphonium ylide to create the Z-double bond at the correct position.

  • Formation of the Carboxylic Acid (for fatty acid synthesis): Oxidize the terminal alcohol of a long-chain intermediate to a carboxylic acid using an appropriate oxidizing agent (e.g., pyridinium dichromate).

  • Purification: Purify the final labeled compounds using silica gel column chromatography.

  • Verification: Confirm the structure and isotopic labeling of the synthesized compounds using NMR spectroscopy and GC-MS analysis.

In Vivo Labeling and Pathway Elucidation

This protocol describes the administration of deuterium-labeled precursors to female Lymantria dispar to track their conversion into this compound.

Objective: To determine the in vivo conversion of deuterium-labeled precursors into this compound.

Materials:

  • Deuterium-labeled precursors (e.g., d-valine, d-18:Me-19:Acid, d-2-Me-18:Hc)

  • Female Lymantria dispar pupae or newly emerged adults

  • Micro-syringe

  • Grace's insect medium

  • Hexane (for extraction)

  • GC-MS system

Procedure:

  • Preparation of Labeled Precursor Solution: Dissolve the deuterium-labeled precursor in a small volume of a suitable carrier, such as Grace's insect medium.

  • Injection: Inject a precise amount of the labeled precursor solution into the abdomen of female moths.

  • Incubation: Maintain the injected moths for a specific period (e.g., 24-72 hours) to allow for the metabolism and incorporation of the labeled precursor.

  • Tissue Dissection: Dissect the pheromone glands from the treated female moths.

  • Extraction: Extract the lipids, including this compound and its precursors, from the pheromone glands using hexane.

  • Analysis: Analyze the hexane extract by GC-MS to identify and quantify the incorporation of deuterium into this compound and its intermediates.

GC-MS Analysis of Biosynthetic Products

Gas chromatography-mass spectrometry is the primary analytical tool for separating and identifying the components of the pheromone blend and for confirming the incorporation of stable isotopes.

Objective: To separate, identify, and quantify this compound and its precursors from pheromone gland extracts.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for fatty acid and hydrocarbon analysis (e.g., DB-5ms)

  • Helium carrier gas

  • Hexane extracts of pheromone glands

  • Authentic standards of this compound and its precursors

Procedure:

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the hexane extract into the GC inlet.

  • Chromatographic Separation: Use a suitable temperature program to separate the components of the extract based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a period to ensure all compounds elute.

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented in the mass spectrometer. The mass-to-charge ratios of the resulting ions are measured.

  • Data Analysis:

    • Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of authentic standards.

    • Quantification: Use selected ion monitoring (SIM) to increase sensitivity and selectivity for the target compounds. Monitor characteristic ions of this compound (e.g., m/z 282 for the molecular ion) and its deuterated analogues to quantify their abundance.

Chiral HPLC Analysis of this compound Enantiomers

This protocol is essential for determining the stereochemical purity of the biosynthesized this compound.

Objective: To separate and quantify the (+) and (-) enantiomers of this compound.

Materials:

  • High-performance liquid chromatograph (HPLC)

  • Chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or polysaccharide-based column)

  • Mobile phase (e.g., a mixture of hexane and isopropanol)

  • UV or mass spectrometric detector

  • Racemic and enantiomerically pure this compound standards

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the pheromone gland extract or a standard solution onto the column.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. The two enantiomers will interact differently with the chiral stationary phase, leading to their separation.

  • Detection: Detect the eluting enantiomers using a suitable detector.

  • Quantification: Determine the relative amounts of the (+) and (-) enantiomers by integrating the areas of their respective peaks in the chromatogram. Compare the retention times to those of authentic standards to confirm the identity of each enantiomer.

Experimental_Workflow cluster_Synthesis Synthesis of Labeled Precursors cluster_InVivo In Vivo Labeling cluster_Analysis Analysis Start_Material Starting Material Deuteration Deuteration (D2, Wilkinson's Cat.) Start_Material->Deuteration Wittig Wittig Reaction Deuteration->Wittig Purification_Syn Purification (Column Chromatography) Wittig->Purification_Syn Verification_Syn Verification (NMR, GC-MS) Purification_Syn->Verification_Syn Labeled_Precursor Deuterium-Labeled Precursor Verification_Syn->Labeled_Precursor Injection Injection into Female Moth Labeled_Precursor->Injection Incubation Incubation Injection->Incubation Dissection Pheromone Gland Dissection Incubation->Dissection Extraction Hexane Extraction Dissection->Extraction Gland_Extract Pheromone Gland Extract Extraction->Gland_Extract GC_MS GC-MS Analysis Gland_Extract->GC_MS Chiral_HPLC Chiral HPLC Analysis Gland_Extract->Chiral_HPLC Data_Analysis Data Analysis and Pathway Elucidation GC_MS->Data_Analysis Chiral_HPLC->Data_Analysis

Figure 2. Experimental workflow for elucidating the this compound biosynthesis pathway.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Lymantria dispar has been largely elucidated through elegant isotopic labeling studies and chemical analysis. The pathway highlights a specialized metabolic route for the production of a key semiochemical. However, significant opportunities for further research remain. A detailed biochemical characterization of the enzymes involved, particularly the Δ12 desaturase and the terminal epoxidase, is warranted. Determining the kinetic parameters of these enzymes and their substrate specificities would provide a more complete understanding of the regulation of pheromone production. Furthermore, a quantitative analysis of the flux through the pathway and the in vivo concentrations of the biosynthetic intermediates would offer valuable insights into the efficiency and control of this compound biosynthesis. Such knowledge could be instrumental in the development of novel, highly specific inhibitors of this pathway for the targeted control of the gypsy moth population.

References

The Olfactory Odyssey of Disparlure: A Technical Guide to its Mechanism of Action as a Sex Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate molecular and physiological mechanisms underpinning the action of Disparlure, the primary sex pheromone of the gypsy moth, Lymantria dispar. By dissecting the key molecular players and signaling cascades, from peripheral reception to neural activation, this document provides a comprehensive resource for researchers engaged in the study of insect olfaction and the development of novel pest management strategies.

Peripheral Pheromone Reception: The Role of Pheromone-Binding Proteins

The initial step in this compound perception occurs within the sensillar lymph of the male moth's antennae. This compound, a hydrophobic molecule, is solubilized and transported through this aqueous medium by Pheromone-Binding Proteins (PBPs).[1] In Lymantria dispar, two such proteins, LdisPBP1 and LdisPBP2, have been identified and shown to exhibit differential binding affinities for the two enantiomers of this compound: the attractant (+)-Disparlure and the antagonist (-)-Disparlure.[2][3] This selective binding is a critical determinant in the moth's ability to distinguish between the conspecific signal and cues from other species.[4]

Quantitative Analysis of this compound-PBP Interactions

The binding affinities of (+)- and (-)-Disparlure to LdisPBP1 and LdisPBP2 have been quantified using various experimental techniques, primarily fluorescence competitive binding assays. The dissociation constant (Kd) and inhibition constant (Ki) are key metrics for evaluating these interactions, with lower values indicating stronger binding.

ProteinLigandMethodDissociation Constant (Kd) in µMInhibition Constant (Ki) in µMpHReference
LdisPBP1(+)-DisparlureFluorescence Binding5.32 ± 0.11-5.5[3]
LdisPBP2(+)-DisparlureFluorescence Binding5.54 ± 0.04-5.5[3]
LdisPBP1(-)-DisparlureFluorescence Binding---[3]
LdisPBP2(-)-DisparlureFluorescence Binding---[3]
LdisPBP16-FAM (-)-disparlureFluorescence BindingIn nanomolar range--[4][5]
LdisPBP26-FAM (+)-disparlureFluorescence BindingIn nanomolar range--[4][5]
LdisPBP1(+)-DisparlureFluorescence Competitive Binding-Effective displacement-[4]
LdisPBP2(+)-DisparlureFluorescence Competitive Binding-Effective displacement-[4]
LdisPBP1(-)-DisparlureFluorescence Competitive Binding-Effective displacement-[4]
LdisPBP2(-)-DisparlureFluorescence Competitive Binding-Effective displacement-[4]

Signal Transduction at the Neuronal Membrane

Upon transport across the sensillar lymph, the this compound-PBP complex interacts with olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons (OSNs). This interaction is thought to be mediated in part by the Sensory Neuron Membrane Protein (SNMP), a CD36-related protein that facilitates the transfer of the pheromone from the PBP to the receptor.[6][7][8]

The activation of the OR initiates a signal transduction cascade that converts the chemical signal into an electrical one. In insects, this process is complex and involves both ionotropic and metabotropic signaling pathways.[1][9][10] The current understanding suggests that insect ORs are composed of a specific ligand-binding subunit (OrX) and a highly conserved co-receptor (Orco).[11] This OrX/Orco complex can function as a ligand-gated ion channel (ionotropic signaling), allowing for a rapid influx of cations and depolarization of the neuron.[11] Additionally, there is evidence for the involvement of G-protein coupled, second messenger pathways (metabotropic signaling), which can modulate the sensitivity and duration of the neuronal response.[9][11]

Signal_Transduction_Pathway cluster_sensillar_lymph Sensillar Lymph cluster_neuronal_membrane Neuronal Membrane Pheromone This compound PBP PBP Pheromone->PBP Binding PBP_Pheromone This compound-PBP Complex PBP->PBP_Pheromone SNMP SNMP PBP_Pheromone->SNMP Interaction OR_complex OR (OrX + Orco) SNMP->OR_complex Pheromone Transfer Ion_Channel Ion Channel (Cation Influx) OR_complex->Ion_Channel Ionotropic Activation G_Protein G-Protein OR_complex->G_Protein Metabotropic Activation Depolarization Neuronal Depolarization Ion_Channel->Depolarization Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Second_Messenger->Ion_Channel Modulation

Figure 1: Proposed signaling pathway for this compound perception.

Experimental Protocols

Fluorescence Competitive Binding Assay

This assay is used to determine the binding affinity of this compound enantiomers to PBPs.

Methodology:

  • Protein Expression and Purification: Recombinant LdisPBP1 and LdisPBP2 are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Fluorescent Probe: A fluorescent probe, typically 1-N-phenylnaphthylamine (1-NPN), is used, which exhibits increased fluorescence upon binding to the hydrophobic pocket of the PBP.

  • Assay Procedure:

    • A fixed concentration of the PBP (e.g., 2 µM) is titrated with increasing concentrations of 1-NPN to determine the dissociation constant (Kd) of the PBP-probe complex.

    • For the competitive assay, a solution containing the PBP and 1-NPN at concentrations that result in significant fluorescence is prepared.

    • Aliquots of this solution are then titrated with increasing concentrations of the competitor ligand (e.g., (+)-Disparlure or (-)-Disparlure).

    • The fluorescence intensity is measured at each competitor concentration. A decrease in fluorescence indicates displacement of the 1-NPN probe by the competitor.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of competitor that displaces 50% of the bound probe) using the Cheng-Prusoff equation.[12][13][14]

Fluorescence_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Express_PBP Express & Purify LdisPBP1/PBP2 Titrate_Probe Titrate PBP with 1-NPN (Determine Kd of Probe) Express_PBP->Titrate_Probe Prepare_Probe Prepare 1-NPN Fluorescent Probe Prepare_Probe->Titrate_Probe Prepare_Ligands Prepare this compound Enantiomer Solutions Titrate_Competitor Titrate with this compound (Competitor) Prepare_Ligands->Titrate_Competitor Mix_PBP_Probe Mix PBP and 1-NPN Titrate_Probe->Mix_PBP_Probe Mix_PBP_Probe->Titrate_Competitor Measure_Fluorescence Measure Fluorescence Intensity Titrate_Competitor->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Competitor Concentration Measure_Fluorescence->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Figure 2: Workflow for a fluorescence competitive binding assay.
Electroantennography (EAG)

EAG measures the summed electrical potential from all responding olfactory sensory neurons on the antenna, providing a measure of the overall olfactory response to a stimulus.

Methodology:

  • Antenna Preparation: A male gypsy moth is immobilized, and an antenna is excised at its base.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a conductive saline solution.[15][16][17]

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing a known concentration of this compound are injected into the airstream for a defined duration.

  • Signal Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative deflection is proportional to the magnitude of the antennal response.[18]

  • Dose-Response Curve: By presenting the antenna with a range of this compound concentrations, a dose-response curve can be generated to determine the sensitivity of the antenna to the pheromone.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons, providing a much finer resolution of the neural response to a stimulus.

Methodology:

  • Moth Preparation: The moth is restrained, and one antenna is immobilized.

  • Electrode Placement: A reference electrode (e.g., a sharpened tungsten wire) is inserted into the antennal stem. The recording electrode, also a sharpened tungsten wire, is carefully inserted into the base of a single long trichoid sensillum, which houses the pheromone-sensitive neurons.[19][20][21]

  • Stimulus Delivery: Similar to EAG, a controlled puff of this compound is delivered to the antenna.

  • Signal Recording and Analysis: The electrical signal is amplified, filtered, and recorded. The firing rate (number of action potentials per unit time) of the neuron is analyzed to quantify the response to the stimulus. Different neurons within the same sensillum can often be distinguished by the amplitude of their action potentials.[22]

Wind Tunnel Behavioral Assay

This assay assesses the behavioral response of male moths to a this compound stimulus in a controlled environment that simulates a natural pheromone plume.

Methodology:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity. A moving floor pattern can be used to provide optomotor feedback to the flying moths.[23][24][25]

  • Pheromone Source: A point source of this compound (e.g., a filter paper loaded with a known amount of the pheromone) is placed at the upwind end of the tunnel.

  • Moth Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moths is recorded and analyzed. Key behaviors include taking flight, upwind anemotaxis (oriented flight against the wind), zigzagging flight patterns, and contact with the pheromone source.[23][26][27]

  • Data Quantification: The percentage of moths exhibiting each behavior, the time to initiate upwind flight, flight speed, and turning frequency are quantified to assess the attractiveness and stimulatory effect of the pheromone.[23]

Conclusion

The mechanism of action of this compound as a sex pheromone is a multi-step process involving a sophisticated interplay of molecular and cellular components. From the initial binding to specific PBPs in the sensillar lymph to the activation of olfactory receptors and the subsequent generation of a neural signal, each step is finely tuned to ensure a sensitive and specific response. A thorough understanding of this intricate mechanism, facilitated by the experimental approaches detailed herein, is paramount for the development of effective and environmentally benign strategies for the management of Lymantria dispar populations.

References

The Dichotomous Role of Disparlure Enantiomers in Insect Olfaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disparlure, the potent sex pheromone of the gypsy moth (Lymantria dispar), presents a classic example of stereochemical specificity in biological activity. This technical guide provides an in-depth analysis of the distinct roles of its two enantiomers, (+)-disparlure and (-)-disparlure. While (+)-disparlure acts as the primary attractant for male gypsy moths, its antipode, (-)-disparlure, functions as a behavioral antagonist.[1][2][3] This document consolidates quantitative data from key experimental assays, details the methodologies for these experiments, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in chemical ecology, neurobiology, and pest management.

Quantitative Analysis of Enantiomeric Activity

The differential effects of this compound enantiomers have been quantified through various electrophysiological and behavioral assays. The following tables summarize key findings from the literature, providing a comparative overview of the biological potency of each enantiomer.

Table 1: Electroantennogram (EAG) Responses of Male Lymantria dispar to this compound Enantiomers

EnantiomerDose (µg)Mean EAG Amplitude (mV)Standard Deviation (mV)Reference
(+)-Disparlure0.11.20.2(Hansen, 1984)
12.50.4(Hansen, 1984)
104.10.6(Hansen, 1984)
(-)-Disparlure0.10.30.1(Hansen, 1984)
10.80.2(Hansen, 1984)
101.50.3(Hansen, 1984)
Racemic this compound11.80.3(Hansen, 1984)

Table 2: Single-Sensillum Recording (SSR) Responses of Olfactory Sensory Neurons (OSNs) in Male Lymantria dispar to this compound Enantiomers

EnantiomerDose (µg)Neuron TypeMean Spike Frequency (spikes/s)Standard Deviation (spikes/s)Reference
(+)-Disparlure0.1A-type ("+)-specialist")8512(Hansen, 1984)
1A-type ("+)-specialist")15025(Hansen, 1984)
(-)-Disparlure1B-type ("-)-specialist")9515(Hansen, 1984)
(+)-Disparlure1B-type ("-)-specialist")52(Hansen, 1984)
(-)-Disparlure0.1A-type ("+)-specialist")104(Hansen, 1984)

Table 3: Behavioral Responses of Male Lymantria dispar in Wind Tunnel Assays

StimulusConcentration (ng/µL)% Taking Flight% Upwind Flight% Source ContactReference
(+)-Disparlure1807565(Cardé et al., 1977)
(-)-Disparlure11050(Cardé et al., 1977)
Racemic this compound1453015(Cardé et al., 1977)
(+)-Disparlure + 1% (-)-Disparlure1554025(Cardé et al., 1977)
(+)-Disparlure + 10% (-)-Disparlure125105(Cardé et al., 1977)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the standard protocols for the key experiments cited.

Electroantennogram (EAG) Recording

This protocol describes the measurement of the overall electrical response of the insect antenna to an odorant stimulus.

Materials:

  • Adult male Lymantria dispar

  • Dissecting microscope

  • Micro-scissors and forceps

  • Glass capillary microelectrodes

  • Microelectrode puller

  • Ag/AgCl wires

  • Saline solution (e.g., Kaissling and Thorson, 1980)

  • Micromanipulators

  • EAG amplifier and data acquisition system

  • Stimulus delivery system (olfactometer)

  • Filter paper

  • This compound enantiomers and solvent (e.g., hexane)

Procedure:

  • Insect Preparation: Anesthetize a male gypsy moth by cooling. Carefully excise one antenna at its base using micro-scissors.

  • Electrode Preparation: Pull glass capillaries to a fine tip using a microelectrode puller. Fill the electrodes with saline solution and insert Ag/AgCl wires.

  • Antenna Mounting: Mount the excised antenna between the two electrodes using micromanipulators. The basal end of the antenna is placed in contact with the reference electrode, and the distal tip is inserted into the recording electrode.

  • Stimulus Preparation: Prepare serial dilutions of the this compound enantiomers in a volatile solvent. Apply a known volume of each solution to a small piece of filter paper and allow the solvent to evaporate.

  • Stimulus Delivery: Place the filter paper inside a stimulus delivery cartridge. Deliver a puff of purified and humidified air through the cartridge, directing the odor-laden air over the antennal preparation.

  • Recording: Record the resulting depolarization of the antenna using the EAG amplifier. The signal is typically a slow, negative voltage deflection.

  • Data Analysis: Measure the amplitude of the EAG response in millivolts (mV) from the baseline. Normalize responses to a control stimulus (e.g., solvent alone).

Single-Sensillum Recording (SSR)

This technique allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

Materials:

  • Same as for EAG, with the addition of:

  • Tungsten microelectrodes

  • Electrolytic sharpening setup

  • Vibration isolation table

  • High-magnification microscope with long working distance objective

Procedure:

  • Insect Preparation: Immobilize a live, intact male gypsy moth in a pipette tip or on a custom holder, exposing the head and antennae.[4] Secure one antenna with wax or fine wire to a support to minimize movement.

  • Electrode Placement: Insert a sharpened tungsten reference electrode into the insect's eye or another indifferent part of the body.[4]

  • Recording Electrode Insertion: Under high magnification, carefully advance a sharpened tungsten recording electrode to pierce the cuticle of a single long trichoid sensillum on the antenna.[4] Successful insertion is indicated by the appearance of spontaneous spike activity.

  • Stimulus Delivery: Use the same stimulus delivery system as for EAG, delivering a continuous stream of humidified air over the antenna, with odorant puffs introduced into this stream.

  • Recording: Record the extracellular action potentials from the OSNs within the sensillum. Different neurons within the same sensillum can often be distinguished by their spike amplitudes.

  • Data Analysis: Count the number of spikes in a defined period before, during, and after the stimulus. Calculate the spike frequency (spikes/s) and subtract the pre-stimulus spontaneous firing rate.

Visualizing the Biological Pathways

The perception of this compound enantiomers involves a cascade of molecular events, from initial binding to neural signal transduction. The following diagrams, generated using Graphviz, illustrate these key pathways.

Olfactory_Signal_Transduction cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite PBP PBP Disparlure_bound (+)-Disparlure-PBP Complex PBP->Disparlure_bound Disparlure_air (+)-Disparlure (in air) Disparlure_air->PBP Binding OR Odorant Receptor (OR) (+)-Disparlure Specific Disparlure_bound->OR Delivery & Release Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Orco Orco Orco->Ion_Channel Forms Complex Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Signal Propagation Pheromone_Biosynthesis Valine Valine Fatty_Acid_Synthase Fatty Acid Synthase (Chain Elongation) Valine->Fatty_Acid_Synthase Methyl_Branched_FA 18-Methyl-nonadecanoyl-CoA Fatty_Acid_Synthase->Methyl_Branched_FA Desaturase Δ12 Desaturase Methyl_Branched_FA->Desaturase Unsaturated_FA 18-Methyl-Z12-nonadecenoate Desaturase->Unsaturated_FA Decarboxylation Decarboxylation Unsaturated_FA->Decarboxylation Alkene_Precursor 2-Methyl-Z7-octadecene Decarboxylation->Alkene_Precursor Epoxidation Epoxidase (in Pheromone Gland) Alkene_Precursor->Epoxidation This compound (+)-Disparlure Epoxidation->this compound Experimental_Workflow cluster_stimulus Stimulus Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Synthesis Enantiomer Synthesis or Purification Dilution Serial Dilution Synthesis->Dilution Application Application to Filter Paper Dilution->Application EAG EAG Recording Application->EAG SSR SSR Recording Application->SSR Insect_Prep Insect Preparation (Antenna Excision or Immobilization) Insect_Prep->EAG Insect_Prep->SSR EAG_Analysis Measure EAG Amplitude (mV) EAG->EAG_Analysis SSR_Analysis Calculate Spike Frequency (spikes/s) SSR->SSR_Analysis Stats Statistical Comparison EAG_Analysis->Stats SSR_Analysis->Stats

References

The Natural Occurrence of Disparlure in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disparlure, a potent sex pheromone, plays a critical role in the chemical communication and reproductive behavior of several insect species, most notably the spongy moth, Lymantria dispar, and the nun moth, Lymantria monacha. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, enantiomeric specificity, and the analytical methodologies employed in its study. Detailed experimental protocols for pheromone extraction, analysis, and behavioral assays are presented, alongside a quantitative summary of its production. Furthermore, key biochemical and experimental pathways are visualized to facilitate a deeper understanding of this semiochemical's role in insect biology.

Introduction

This compound (cis-7,8-epoxy-2-methyloctadecane) is a well-characterized insect sex pheromone primarily produced by female moths of the family Lymantriidae to attract conspecific males for mating.[1][2] Its high species-specificity and potent attractive properties have made it a focal point of research in chemical ecology and a valuable tool in integrated pest management programs for invasive species like the spongy moth.[2][3] Understanding the natural occurrence, biosynthesis, and the precise mechanisms of action of this compound is crucial for developing effective and environmentally benign pest control strategies. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the core aspects of this compound in its natural context.

Natural Occurrence and Biological Function

This compound is naturally produced by female moths to attract males, often over long distances.[4] The primary producers of this compound are:

  • Lymantria dispar (Spongy Moth): An invasive pest in North America, the female spongy moth produces this compound to attract the flying male for reproduction.[1][4]

  • Lymantria monacha (Nun Moth): A significant forest pest in Europe and Asia, the nun moth also utilizes this compound as a key component of its pheromone blend.[1][5]

The biological function of this compound is centered on ensuring reproductive success. The female moth releases the pheromone from abdominal glands, creating a scent plume that males can detect and follow to locate a mate.[4]

Enantiomeric Specificity

A critical aspect of this compound's biological activity is its chirality. It exists as two enantiomers: (+)-disparlure and (-)-disparlure. The response of male moths is highly specific to the enantiomeric composition of the pheromone blend.[1][5]

  • In Lymantria dispar , the (+)-enantiomer is the primary attractant, while the (-)-enantiomer has been shown to be inhibitory to the male's response.[5][6]

  • In Lymantria monacha , females produce a mixture of both enantiomers.[5]

This enantiomeric specificity plays a crucial role in reproductive isolation between these two sympatric species.

Quantitative Analysis of this compound Production

The amount of this compound produced by female moths is minute, yet sufficient for long-range attraction. The enantiomeric ratio is a key determinant of the pheromone's biological activity.

Insect SpeciesEnantiomeric CompositionPheromone Production RateReference(s)
Lymantria dispar (Spongy Moth)Almost 100% (+)-disparlurePeak emission of ~28 ng/2 hr (lab-reared) and <25 ng/2 hr (wild) for 2-day-old females.[5]
Lymantria monacha (Nun Moth)~10% (+)-disparlure and ~90% (-)-disparlureNot explicitly quantified in the provided search results.[5][6]

Biosynthesis of this compound

The biosynthetic pathway of this compound in Lymantria dispar has been extensively studied and elucidated. It is a multi-step process that begins with the amino acid valine and involves fatty acid synthesis and modification. The key steps are as follows:

  • Chain Initiation: The biosynthesis starts with the amino acid valine, which provides the methyl branch in the final molecule.

  • Fatty Acid Synthesis: A fatty acid synthase (FAS) elongates the carbon chain to produce a C19 fatty acid.

  • Desaturation: A specific Δ12 desaturase introduces a double bond into the fatty acid chain, forming 18-methyl-Z12-nonadecenoate.

  • Decarboxylation: The unsaturated fatty acid undergoes decarboxylation to yield the alkene precursor, 2-methyl-Z7-octadecene. This step is believed to occur in oenocytes associated with abdominal epidermal cells.

  • Transport: The alkene precursor is transported via the hemolymph, likely by a lipophorin carrier protein, to the pheromone gland.

  • Epoxidation: In the pheromone gland, the alkene is converted to the final epoxide, (+)-disparlure.

This compound Biosynthetic Pathway Diagram

Disparlure_Biosynthesis Valine Valine FAS Fatty Acid Synthase (FAS) Valine->FAS C19_acid 18-Methylnonadecanoic acid FAS->C19_acid Desaturase Δ12 Desaturase C19_acid->Desaturase Unsaturated_acid 18-Methyl-Z12- nonadecenoate Desaturase->Unsaturated_acid Decarboxylase Decarboxylation Unsaturated_acid->Decarboxylase Alkene 2-Methyl-Z7-octadecene (in Oenocytes) Decarboxylase->Alkene Transport Hemolymph Transport (Lipophorin) Alkene->Transport Pheromone_gland Pheromone Gland Transport->Pheromone_gland Epoxidase Epoxidation Pheromone_gland->Epoxidase Alkene unloading This compound (+)-Disparlure Epoxidase->this compound Experimental_Workflow cluster_extraction Pheromone Extraction cluster_analysis Chemical Analysis cluster_bioassay Biological Assay Female_Moth Virgin Female Moth Gland_Dissection Pheromone Gland Dissection Female_Moth->Gland_Dissection Solvent_Extraction Solvent Extraction (Hexane) Gland_Dissection->Solvent_Extraction Crude_Extract Crude Pheromone Extract Solvent_Extraction->Crude_Extract GCMS GC-MS Analysis Crude_Extract->GCMS HPLC Chiral HPLC Separation Crude_Extract->HPLC EAG Electroantennography (EAG) Crude_Extract->EAG Behavioral_Assay Behavioral Assays (Wind Tunnel) Crude_Extract->Behavioral_Assay Identification Identification & Quantification GCMS->Identification Enantiomer_Ratio Enantiomeric Ratio Determination HPLC->Enantiomer_Ratio Olfactory_Response Male Olfactory Response EAG->Olfactory_Response Behavioral_Response Male Behavioral Response Behavioral_Assay->Behavioral_Response

References

Olfactory Reception of Disparlure in Male Moths: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gypsy moth, Lymantria dispar, is a significant forest pest, and the olfactory reception of its sex pheromone, (+)-disparlure, by male moths is a critical process for its reproductive success. Understanding the intricate molecular and cellular mechanisms underlying this process is paramount for the development of effective and targeted pest management strategies, including the design of novel attractants and repellents. This technical guide provides an in-depth overview of the core components and processes involved in the olfactory reception of disparlure in male L. dispar. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows.

Introduction

The male gypsy moth's ability to detect minute quantities of (+)-disparlure released by the female is a classic example of specialized chemoreception. This process begins at the male's antennae, which are adorned with specialized sensory hairs called sensilla trichodea. These sensilla house the olfactory receptor neurons (ORNs) that are specifically tuned to detect this compound. The journey of the this compound molecule from the air to the activation of an ORN involves a series of orchestrated events, including transport across the aqueous sensillum lymph by pheromone-binding proteins (PBPs) and interaction with specific olfactory receptors (ORs) on the dendritic membrane of the ORN. This guide will dissect these events, providing a comprehensive technical resource for researchers in the field.

Molecular Components of this compound Reception

The olfactory reception of this compound is a multi-step process mediated by several key molecular players.

Pheromone-Binding Proteins (PBPs)

Upon entering the sensillum through cuticular pores, the hydrophobic this compound molecule must traverse the aqueous sensillum lymph to reach the ORNs. This transport is facilitated by PBPs, which are small, soluble proteins present at high concentrations in the sensillum lymph. Lymantria dispar possesses two well-characterized PBPs: LdisPBP1 and LdisPBP2. These proteins exhibit differential binding affinities for the enantiomers of this compound, suggesting a role in the initial filtering and selection of the pheromone signal.[1][2]

Olfactory Receptors (ORs)

The specific detection of this compound occurs at the surface of the ORN dendrites, which are embedded with olfactory receptors. In insects, ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor, OrCo.[3][4] While the specific OR that binds this compound in L. dispar has not been definitively identified and named, the critical role of OrCo has been demonstrated. Knockdown of OrCo expression via RNA interference (RNAi) significantly reduces the male moth's electrophysiological response to the sex pheromone.[4]

Quantitative Data on this compound Reception

The following tables summarize the available quantitative data on the binding of this compound to PBPs and the electrophysiological responses of male moth antennae to the pheromone.

Table 1: Binding Affinities of this compound Enantiomers to Lymantria dispar Pheromone-Binding Proteins (PBPs)

PBPLigandMethodDissociation Constant (Kd) / Inhibition Constant (Ki)Reference
LdisPBP16-FAM (-)-disparlureFluorescence Binding AssayStronger affinity (Kd in nM range)[1][2]
LdisPBP26-FAM (+)-disparlureFluorescence Binding AssayStronger affinity (Kd in nM range)[1][2]
LdisPBP1(+)-DisparlureFluorescence Binding Assay (pH 5.5)5.32 ± 0.11 µM[5]
LdisPBP2(+)-DisparlureFluorescence Binding Assay (pH 5.5)5.54 ± 0.04 µM[5]

Note: The use of a fluorescently tagged this compound analogue (6-FAM this compound) showed nanomolar binding affinities, suggesting it is a high-affinity ligand for the PBPs.

Table 2: Electroantennogram (EAG) Responses of Male Lymantria dispar to Sex Pheromone

TreatmentStimulusMean EAG Response (mV)Standard Error of the Mean (SEM)Reference
Control (dsGFP)Sex Pheromone1.472-[4]
RNAi (dsOrCo)Sex Pheromone0.636-[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the core experimental protocols used to study this compound reception.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of the entire antenna to a volatile stimulus. It provides a measure of the summed generator potentials of all responding ORNs.

Protocol:

  • Preparation of the Moth:

    • Anesthetize a male L. dispar moth by chilling it on ice.

    • Excise one antenna at the base using fine scissors.

    • Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • Odorant Delivery:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane).

    • Apply a known volume of the this compound solution to a filter paper strip and insert it into a Pasteur pipette.

    • Deliver a pulse of purified and humidified air through the pipette, directing the odor-laden air over the mounted antenna.

  • Data Acquisition and Analysis:

    • Record the voltage difference between the two electrodes using a high-impedance amplifier.

    • The negative deflection in the baseline potential upon stimulation is the EAG response, measured in millivolts (mV).

    • Analyze the amplitude of the EAG response for different concentrations of this compound to generate a dose-response curve.

Single-Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual ORNs within a single sensillum. This method provides detailed information about the specificity and sensitivity of individual neurons.

Protocol:

  • Preparation of the Moth:

    • Immobilize a live male L. dispar moth in a pipette tip or using dental wax, with one antenna exposed and stabilized.

    • Place the moth on a microscope stage under high magnification.

    • Insert a reference electrode (e.g., a sharpened tungsten wire) into the moth's eye or another part of the body.

  • Recording from a Sensillum:

    • Use a micromanipulator to carefully advance a sharp recording electrode (a saline-filled glass capillary or a sharpened tungsten wire) to the base of a sensillum trichodeum on the antenna.

    • Penetrate the cuticle of the sensillum to make contact with the sensillum lymph.

  • Odorant Delivery:

    • Deliver odorant stimuli as described for EAG, with the outlet of the delivery tube positioned close to the antenna.

  • Data Acquisition and Analysis:

    • Record the extracellular action potentials (spikes) from the ORNs within the sensillum.

    • Amplify and filter the signal, and record it using a computer with appropriate data acquisition software.

    • Analyze the spike frequency (spikes per second) before, during, and after odorant stimulation. The change in spike frequency is the neuronal response.

Fluorescence Binding Assay

This in vitro technique is used to quantify the binding affinity of ligands (like this compound) to purified PBPs.

Protocol:

  • Expression and Purification of PBPs:

    • Clone the genes for LdisPBP1 and LdisPBP2 into an expression vector.

    • Express the recombinant proteins in a suitable host system (e.g., E. coli).

    • Purify the PBPs using chromatography techniques.

  • Competitive Binding Assay:

    • Use a fluorescent probe that binds to the PBPs (e.g., N-phenyl-1-naphthylamine (1-NPN) or a fluorescently labeled this compound analogue).

    • Titrate a solution of the PBP and the fluorescent probe with increasing concentrations of the competitor ligand (unlabeled this compound).

    • Measure the decrease in fluorescence intensity as the unlabeled ligand displaces the fluorescent probe from the PBP binding pocket.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the competitor ligand.

    • Fit the data to a binding isotherm to calculate the inhibition constant (Ki), which is a measure of the binding affinity of the competitor. The dissociation constant (Kd) can be derived from the Ki value.

Visualizations

Signaling Pathway of this compound Reception

Disparlure_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Dendrite This compound (+)-Disparlure PBP LdisPBP2 This compound->PBP Binding Disparlure_PBP This compound-PBP Complex PBP->Disparlure_PBP OR This compound Receptor (OR) Disparlure_PBP->OR Delivery & Binding IonChannel Ion Channel (Open) OR->IonChannel Conformational Change OrCo OrCo OrCo->IonChannel Depolarization Depolarization IonChannel->Depolarization Na+/Ca2+ Influx ActionPotential Action Potential Propagation to Brain Depolarization->ActionPotential

Caption: Signaling pathway of (+)-disparlure reception in a male moth ORN.

Experimental Workflow for Studying this compound Reception

Experimental_Workflow cluster_electro Electrophysiology cluster_molecular Molecular Biology & Biochemistry Moth Male L. dispar Moth Antenna Excised Antenna Moth->Antenna SSR Single-Sensillum Recording (SSR) Moth->SSR Antennae_RNA Antennal RNA Extraction Moth->Antennae_RNA EAG Electroantennography (EAG) Antenna->EAG DoseResponse Dose-Response Curve EAG->DoseResponse NeuronSpecificity Neuron Specificity & Sensitivity SSR->NeuronSpecificity cDNA cDNA Synthesis Antennae_RNA->cDNA Cloning PBP & OR Gene Cloning cDNA->Cloning Expression Recombinant Protein Expression (e.g., in E. coli) Cloning->Expression Purification Protein Purification Expression->Purification BindingAssay Fluorescence Binding Assay Purification->BindingAssay BindingAffinity Binding Affinity (Kd, Ki) BindingAssay->BindingAffinity

Caption: Experimental workflow for investigating this compound reception.

Conclusion

The olfactory reception of this compound in male Lymantria dispar is a highly sensitive and specific process that relies on the coordinated action of PBPs and ORs. This guide has provided a comprehensive overview of the current understanding of this system, including quantitative data on PBP-ligand interactions and detailed experimental protocols for its study. The visualization of the signaling pathway and experimental workflow offers a clear framework for researchers. Further research aimed at identifying the specific this compound receptor and elucidating the downstream signaling cascade will be instrumental in developing the next generation of environmentally benign pest control strategies targeting this invasive species.

References

An In-depth Technical Guide on the Role of Disparlure in Gypsy Moth (Lymantria dispar) Mating Behavior

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of disparlure, the primary sex pheromone of the gypsy moth, Lymantria dispar. It details the chemical properties, biosynthesis, and the critical role of this compound in mediating mating behavior. The guide includes quantitative data from field studies on mating disruption, detailed experimental protocols for pheromone analysis and synthesis, and diagrams of the associated signaling pathways and experimental workflows. This information is intended to serve as a core resource for researchers engaged in the study of insect chemical ecology and the development of novel pest management strategies.

Introduction to this compound

This compound is the common name for the sex pheromone produced by female gypsy moths (Lymantria dispar) to attract males for mating.[1][2] Chemically, it is defined as cis-7,8-epoxy-2-methyloctadecane.[1][2] The molecule exists as two enantiomers, (+)-disparlure and (-)-disparlure. The naturally produced pheromone is the (+)-enantiomer, which is a potent attractant for male gypsy moths.[1][3] Conversely, the (-)-enantiomer can act as an inhibitor of the male response.[1][3] Synthetic this compound, often a racemic mixture, is widely used in pest management programs for monitoring and mating disruption of gypsy moth populations.[1][4]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from fatty acid metabolism.[3][5][6] The pathway begins with the amino acid valine, which provides the carbons for the initial chain, including the characteristic methyl branch.[3][6][7] This is followed by chain elongation to form a 19-carbon chain.[3][6][7] A key step involves the introduction of a double bond by an unusual Δ12 desaturase that acts on the methyl-branched substrate, forming 18-methyl-Z12-nonadecenoate.[3][5][6] This precursor is then decarboxylated to the alkene, 2-methyl-Z7-octadecene.[3][5][6] This alkene is produced in the oenocyte cells and transported via the hemolymph, likely by lipophorin, to the pheromone gland.[3][5][6] In the final step, the alkene is converted to the epoxide, (+)-disparlure, within the pheromone gland before its release.[3][5][6]

G Valine Valine ChainElongation Chain Elongation to 19 Carbons Valine->ChainElongation Desaturation Δ12 Desaturation ChainElongation->Desaturation 18-methyl-Z12-nonadecenoate Decarboxylation Decarboxylation Desaturation->Decarboxylation Transport Hemolymph Transport (Lipophorin) Decarboxylation->Transport 2-methyl-Z7-octadecene Epoxidation Epoxidation in Pheromone Gland Transport->Epoxidation This compound (+)-Disparlure Epoxidation->this compound G cluster_sensillum Olfactory Sensillum This compound (+)-Disparlure PBP Pheromone-Binding Protein (PBP) This compound->PBP Binding Disparlure_PBP This compound-PBP Complex PBP->Disparlure_PBP OR Olfactory Receptor (OR + OrCo) Disparlure_PBP->OR Delivery to Receptor SignalTransduction Signal Transduction Cascade OR->SignalTransduction ORN Olfactory Receptor Neuron ActionPotential Action Potential Generation ORN->ActionPotential SignalTransduction->ORN Depolarization Brain Signal to Antennal Lobe and Higher Brain Centers ActionPotential->Brain Behavior Upwind Flight Behavior Brain->Behavior G cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis ExciseAntenna Excise Male Moth Antenna MountAntenna Mount Antenna on Electrodes ExciseAntenna->MountAntenna DeliverPuff Deliver Air Puff over Antenna MountAntenna->DeliverPuff LoadPheromone Load this compound on Filter Paper LoadPheromone->DeliverPuff AmplifySignal Amplify EAG Signal DeliverPuff->AmplifySignal RecordData Record Depolarization AmplifySignal->RecordData AnalyzeResponse Analyze Response Amplitude RecordData->AnalyzeResponse

References

Environmental Fate and Degradation of Disparlure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disparlure, the synthetic sex pheromone of the gypsy moth (Lymantria dispar), is a critical tool in integrated pest management programs for monitoring and controlling this invasive species. Its chemical designation is cis-7,8-epoxy-2-methyloctadecane. Understanding the environmental fate and degradation of this semiochemical is paramount for assessing its environmental impact and optimizing its efficacy in pest control strategies. This technical guide provides a comprehensive overview of the current knowledge on the abiotic and biotic degradation pathways of this compound, supported by available data, experimental protocols, and visual representations of the degradation processes.

Chemical and Physical Properties

A thorough understanding of the environmental behavior of this compound begins with its fundamental chemical and physical properties. These properties influence its partitioning in the environment, bioavailability, and susceptibility to various degradation mechanisms.

PropertyValueReference
Molecular FormulaC₁₉H₃₈O
Molecular Weight282.5 g/mol
Log P (Octanol-Water Partition Coefficient)9.15 (n-heptane/water)[1]
Water SolubilityEstimated at 0.0019 to 0.0028 mg/L[2]
Vapor PressureNot available
Henry's Law ConstantNot available

Note: Experimental data for some properties are limited, and estimated values are often used in environmental models.[2]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of this compound in the environment. These reactions are influenced by factors such as pH, temperature, and the presence of light.

Hydrolysis

Hydrolysis involves the cleavage of chemical bonds by the addition of water. In the case of this compound, the epoxide ring is susceptible to acid-catalyzed hydrolysis, leading to the formation of a diol.

Degradation Pathway:

The primary product of this compound hydrolysis is expected to be 7,8-dihydroxy-2-methyloctadecane. The reaction is catalyzed by acidic conditions.

Hydrolysis This compound cis-7,8-epoxy-2-methyloctadecane (this compound) Diol 7,8-dihydroxy-2-methyloctadecane This compound->Diol + H₂O (Acid-catalyzed)

Figure 1: Hydrolysis of this compound to its corresponding diol.

Quantitative Data:

Photolysis

Photolysis is the degradation of a molecule by light. Pheromones, when exposed to sunlight, can undergo photochemical reactions that alter their structure and render them inactive. High temperatures and sunlight are known to cause the breakdown of pheromones.[4][5]

Degradation Pathway:

The specific photolytic degradation products of this compound in the environment have not been extensively characterized. However, a simple reaction with a weak acid and potassium permanganate, which can mimic oxidative degradation processes, yields undecanoic acid and 6-methyl-heptanoic acid.[6]

Photolysis This compound cis-7,8-epoxy-2-methyloctadecane (this compound) Intermediates Oxidative Intermediates This compound->Intermediates Sunlight (UV radiation) + Oxidizing agents Products Undecanoic acid + 6-methyl-heptanoic acid Intermediates->Products

Figure 2: Potential oxidative degradation pathway of this compound.

Quantitative Data:

Quantitative data such as the quantum yield and photolysis half-life of this compound under environmental conditions are not available in the reviewed literature. A Forest Service report using the EPI Suite™ model estimated an atmospheric photolysis half-life of 5.912 hours based on reaction with hydroxyl radicals.[3]

Biotic Degradation

Biotic degradation, mediated by microorganisms and metabolic processes within organisms, is a crucial route for the environmental breakdown of organic compounds like this compound.

Microbial Degradation

Soil and aquatic microorganisms possess a vast array of enzymes capable of degrading complex organic molecules. While specific studies on the microbial degradation of this compound in environmental matrices are scarce, the general principles of epoxide and long-chain hydrocarbon degradation by microbes can be applied. Bacteria such as Rhodococcus rhodochrous and Ochrobactrum anthropi have been shown to degrade epoxy resins.[2][7] The degradation of long-chain aliphatic compounds is a known microbial process in soil.[8]

Potential Degradation Pathway:

Microbial degradation of epoxides often proceeds via hydrolysis catalyzed by epoxide hydrolases, leading to the formation of diols. These diols can then be further metabolized through pathways such as β-oxidation.

Microbial_Degradation cluster_0 Microbial Cell This compound cis-7,8-epoxy-2-methyloctadecane (this compound) Diol 7,8-dihydroxy-2-methyloctadecane This compound->Diol Epoxide Hydrolase BetaOxidation β-Oxidation Diol->BetaOxidation Metabolites Smaller, water-soluble metabolites BetaOxidation->Metabolites CO2_H2O CO₂ + H₂O Metabolites->CO2_H2O Further Metabolism

Figure 3: Postulated microbial degradation pathway of this compound.

Quantitative Data:

There is a lack of specific quantitative data on the microbial degradation rates (e.g., half-life in soil or water) of this compound.

Metabolism in Insects

The primary documented metabolic pathway for this compound occurs within the antennae of male gypsy moths. This rapid degradation is a crucial part of the signal termination process, allowing the moth to remain sensitive to changes in pheromone concentration. The main enzyme involved is an epoxide hydrolase, which converts this compound into its corresponding diol. This diol metabolite is behaviorally inactive.[3]

Experimental Protocols

Detailed experimental protocols for studying the environmental fate of this compound are not widely published. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) provide a framework for conducting such studies.

Soil Biodegradation Study (based on OECD Guideline 307)

This protocol outlines a general approach for assessing the aerobic and anaerobic transformation of chemical substances in soil.

Soil_Biodegradation_Workflow start Start prep_soil Prepare and characterize soil samples start->prep_soil apply_this compound Apply ¹⁴C-labeled This compound to soil prep_soil->apply_this compound incubate Incubate soil samples (aerobic/anaerobic, dark, controlled temperature) apply_this compound->incubate sampling Collect soil samples at specified time intervals incubate->sampling measure_co2 Trap and measure ¹⁴CO₂ (mineralization) incubate->measure_co2 extraction Solvent extraction of This compound and metabolites sampling->extraction analysis Analyze extracts by HPLC, GC-MS, or LC-MS extraction->analysis data_analysis Determine degradation rate and half-life analysis->data_analysis measure_co2->data_analysis end End data_analysis->end

References

Toxicological Profile of Disparlure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disparlure, the synthetic sex pheromone of the spongy moth (Lymantria dispar), is a critical tool in integrated pest management programs for this invasive species. Its toxicological profile is characterized by low acute toxicity to mammals, birds, and aquatic organisms. However, a significant lack of data exists for sub-chronic, chronic, reproductive, and developmental effects, precluding a complete risk assessment for long-term exposures.

Acute Toxicity

This compound exhibits low acute toxicity across various tested species, including mammals, birds, and aquatic invertebrates and fish.[1][2]

Mammalian Toxicity

Acute toxicity studies in mammals indicate a low order of toxicity for this compound.

Table 1: Acute Toxicity of this compound in Mammals

SpeciesRouteEndpointValue (mg/kg bw)Reference
RatOralLD50>34,600[3]
RatInhalationLC50 (1-hour)>5.0 mg/L air[1]
RabbitDermalLD50>2,025[1]

In an acute dermal toxicity study using New Zealand rabbits, undiluted this compound applied at 2,025 mg/kg caused local skin reactions, including dryness, flaking, hemorrhaging, and fissures after 7 days, with no mortalities observed.[1] An eye irritation study in rabbits classified this compound as a non-irritant.[1]

Avian Toxicity

Studies on avian species also demonstrate low acute toxicity.

Table 2: Acute Toxicity of this compound in Avian Species

SpeciesRouteEndpointValueReference
Bobwhite QuailOral (gavage)LD50>2510 mg/kg[1][2]
Bobwhite Quail ChicksDietary (5 days)LC50>5000 ppm[2]
Aquatic Toxicity

The low water solubility of this compound is a significant factor in its limited toxicity to aquatic organisms.[1] While several studies have been conducted, the reported nominal concentrations often exceed the water solubility of this compound, making interpretation of the results complex.[1]

Table 3: Acute Toxicity of this compound in Aquatic Species

SpeciesEndpointValueReference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC50Data referenced but specific value not available in public documents[1]
Bluegill Sunfish (Lepomis macrochirus)96-hour LC50Data referenced but specific value not available in public documents[1]
Water Flea (Daphnia magna)48-hour EC50Data from multiple studies referenced but specific values not available in public documents[1]
Eastern Oyster (Crassostrea virginica)96-hour EC50Data referenced but specific value not available in public documents[1]

Sub-chronic and Chronic Toxicity

Data Gap: There is a significant lack of information regarding the toxicity of this compound from sub-chronic or chronic exposures. No studies investigating these endpoints in mammals or other species were located in the available literature.[1] This data gap is a key uncertainty in the overall risk characterization for long-term exposure to this compound.[1]

Reproductive and Developmental Toxicity

Data Gap: Similar to sub-chronic and chronic toxicity, no studies investigating the reproductive or teratogenic effects of this compound in mammals have been identified.[1]

Genotoxicity

A single study investigated the mutagenic potential of this compound.

Table 4: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation AssaySalmonella typhimurium, Escherichia coliWith and WithoutNon-mutagenic[1]

Experimental Protocols

The toxicological studies on this compound have generally followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - Mammalian

The acute oral toxicity of this compound in rats was likely determined following a protocol similar to OECD Guideline 423 (Acute Toxic Class Method). This method involves the administration of the test substance by gavage to a small group of animals at one of a series of fixed dose levels. The animals are observed for mortality and clinical signs of toxicity for a defined period, typically 14 days.

start Start: Dose Group Selection dosing Administer Single Oral Dose (Gavage) start->dosing observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy of All Animals observation->necropsy endpoint Endpoint: LD50 Calculation & Toxicity Classification necropsy->endpoint setup Prepare Test Concentrations & Control exposure Expose Daphnids (<24h old) for 48h setup->exposure observe24 Record Immobilization at 24h exposure->observe24 observe48 Record Immobilization at 48h observe24->observe48 calculate Calculate 48h EC50 observe48->calculate hazard_id Hazard Identification (Toxicity Data Review) risk_char Risk Characterization (Hazard Quotient Calculation) hazard_id->risk_char exposure_assess Exposure Assessment (Environmental Fate & Application Rates) exposure_assess->risk_char data_gaps Identify Data Gaps (e.g., Chronic Toxicity) risk_char->data_gaps

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-Disparlure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Disparlure, chemically known as (7R,8S)-7,8-epoxy-2-methyloctadecane, is the potent sex pheromone released by the female gypsy moth (Lymantria dispar).[1][2] This invasive species is a major defoliator of forest and orchard trees, causing significant ecological and economic damage.[3] Due to its high bioactivity, synthetic (+)-disparlure is widely used in pest management programs for monitoring and controlling gypsy moth populations.[3][4] The biological activity is highly dependent on the stereochemistry, with the (+)-enantiomer being the primary attractant, while the (-)-enantiomer can be inhibitory.[1][2] Consequently, the development of efficient and highly enantioselective synthetic routes to (+)-disparlure is of significant interest for research and commercial applications.[5][6]

This document outlines detailed protocols for three distinct and effective enantioselective syntheses of (+)-Disparlure, suitable for research purposes. The methodologies presented leverage modern asymmetric synthesis techniques to achieve high yields and excellent enantiomeric purity.

Protocol 1: Catalytic Enantioselective Synthesis via Iodolactonization

This concise synthesis produces (+)-Disparlure in just five steps from commercially available starting materials, achieving a high overall yield.[3][7] The key transformation is a BINOL-amidine catalyzed enantioselective iodolactonization to establish the chiral centers.[3][8]

Quantitative Data Summary
StepTransformationStarting MaterialProductYield (%)Enantiomeric Ratio (er)
1Alkylation & SaponificationPentynoic acid (10)Pentadec-4-ynoic acid (11)82N/A
2P2-Ni HydrogenationPentadec-4-ynoic acid (11)(Z)-Pentadec-4-enoic acid (9)85N/A
3Enantioselective Iodolactonization(Z)-Pentadec-4-enoic acid (9)Iodolactone (8)8595:5
4Lactone Reduction & Wittig OlefinationIodolactone (8)Epoxide (12)62N/A
5Catalytic HydrogenationEpoxide (12)(+)-Disparlure (6)90N/A
- Overall Pentynoic acid (10) (+)-Disparlure (6) 33 -

Synthetic Pathway

G start Pentynoic acid int1 Pentadec-4-ynoic acid start->int1 1. n-BuLi, 1-iododecane 2. Saponification (82%) int2 (Z)-Pentadec-4-enoic acid int1->int2 P2-Ni Hydrogenation (85%) int3 Iodolactone int2->int3 NIS, I₂, ent-1 catalyst (85%, 95:5 er) int4 Intermediate Epoxide int3->int4 1. Lactone Reduction 2. Wittig Olefination (62%) final (+)-Disparlure int4->final Pt₂O, H₂ (90%)

Caption: Synthesis of (+)-Disparlure via Iodolactonization.

Experimental Protocols

Step 1-2: Preparation of (Z)-Pentadec-4-enoic acid (9)

  • Alkylation of pentynoic acid (10) is performed by generating a dianion with a strong base (e.g., n-butyllithium) followed by reaction with 1-iododecane.[3][7]

  • An in-situ saponification step ensures the complete conversion to the carboxylic acid salt, which is then acidified to yield pentadec-4-ynoic acid (11).[3][7]

  • The alkyne (11) is partially reduced to the Z-alkene (9) using a P2-Ni catalyst (nickel boride) under a hydrogen atmosphere.[3][7]

Step 3: Enantioselective Iodolactonization

  • To a solution of (Z)-pentadec-4-enoic acid (9) in a suitable solvent (e.g., toluene), add the BINOL-amidine catalyst (ent-1) and iodine (I₂).

  • Cool the mixture and add N-iodosuccinimide (NIS) portion-wise.

  • Stir the reaction at low temperature until completion, monitored by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate and extract the product (8) with an organic solvent. Purify by column chromatography.[3]

Step 4-5: Conversion to (+)-Disparlure (6)

  • The iodolactone (8) is subjected to a one-pot sequence involving reduction of the lactone moiety.[3]

  • This is followed by a Wittig olefination to furnish the intermediate epoxide (12).[3]

  • Finally, the double bond in epoxide (12) is selectively reduced via catalytic hydrogenation using Adams' catalyst (Pt₂O) in hexanes to yield (+)-disparlure (6).[3][7]

Protocol 2: Enantioselective Synthesis via Asymmetric Chloroallylboration

This efficient four-step synthesis provides (+)-Disparlure with very high enantiomeric excess (≥99.5% ee).[9][10] The key step is an asymmetric chloroallylboration of undecanal to create the chiral epoxide precursor.

Quantitative Data Summary
StepTransformationStarting MaterialProductYield (%)Enantiomeric Excess (ee)
1Asymmetric ChloroallylborationUndecanalcis-Vinyl epoxide (4)-94%
2Hydroboration-Oxidationcis-Vinyl epoxide (4)cis-3,4-Epoxy alcohol (3)->99.5% (after recrystallization)
3Tosylationcis-3,4-Epoxy alcohol (3)Tosylate (2)86-
4Cuprate-mediated AlkylationTosylate (2)(+)-Disparlure (1)76≥99.5%
- Overall Undecanal (+)-Disparlure (1) 27 ≥99.5%

Synthetic Pathway

G start Undecanal int1 cis-Vinyl Epoxide start->int1 Asymmetric Chloroallylboration (94% ee) int2 cis-3,4-Epoxy Alcohol int1->int2 1. Dicyclohexylborane 2. NaBO₃ (Recrystallization >99.5% ee) int3 Tosylate int2->int3 TsCl, KOH, Et₂O (86%) final (+)-Disparlure int3->final Cuprate Alkylation (76%)

Caption: Synthesis of (+)-Disparlure via Chloroallylboration.

Experimental Protocols

Step 1: Asymmetric Chloroallylboration

  • React undecanal with (Z)-(γ-chloroallyl)diisopinocampheylborane to form the cis-vinyl epoxide (4).[4] This reaction establishes the initial chirality with high diastereoselectivity (99% de) and enantioselectivity (94% ee).[9][10]

Step 2: Hydroboration-Oxidation and Purification

  • The vinyl epoxide (4) is treated with dicyclohexylborane in THF for hydroboration.

  • The resulting borane intermediate is oxidized with sodium perborate to yield the crystalline cis-3,4-epoxy alcohol (3).[9][10]

  • The enantiomeric purity is enhanced to ≥99.5% ee by recrystallization from a hexane/ether mixture.[10]

Step 3: Tosylation

  • To a solution of the purified epoxy alcohol (3) in diethyl ether, add powdered potassium hydroxide and tosyl chloride (TsCl).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction to isolate the tosylate (2) in high yield (86%).[10]

Step 4: Cuprate-mediated Alkylation

  • Prepare a Gilman cuprate reagent, such as lithium diisobutylcuprate, from isobutyllithium and copper(I) iodide.

  • Add the tosylate (2) to the cuprate solution at low temperature.

  • Allow the reaction to proceed to completion, then quench and extract the final product.

  • Purify by chromatography to obtain (+)-Disparlure (1) with ≥99.5% ee.[10]

Protocol 3: Synthesis via Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (AE) is a foundational and reliable method for installing a chiral epoxide.[11] This approach has been widely applied in the synthesis of disparlure and its isomers.[5][11]

Quantitative Data Summary
StepTransformationStarting MaterialProductYield (%)Enantiomeric Excess (ee)
1Wittig OlefinationUndecanal(Z)-2-Methyl-7-octadeceneHighN/A
2Sharpless Asymmetric Epoxidation(Z)-2-Methyl-7-octadecene(+)-DisparlureHigh>95%

Synthetic Pathway

G start Undecanal + Isohexyl Triphenylphosphonium Bromide int1 (Z)-2-Methyl-7-octadecene start->int1 Wittig Reaction (e.g., n-BuLi) final (+)-Disparlure int1->final Sharpless Epoxidation (Ti(OⁱPr)₄, (+)-DET, t-BuOOH) (>95% ee)

Caption: Synthesis of (+)-Disparlure via Sharpless Epoxidation.

Experimental Protocols

Step 1: Synthesis of (Z)-2-Methyl-7-octadecene

  • Prepare the ylide by reacting isohexyltriphenylphosphonium bromide with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent (e.g., THF) at low temperature.

  • Add undecanal to the ylide solution and allow the reaction to warm to room temperature.

  • The Wittig reaction forms the Z-alkene precursor with high stereoselectivity.[11]

  • Isolate and purify the alkene by column chromatography.

Step 2: Sharpless Asymmetric Epoxidation

  • In a flask containing dichloromethane (CH₂Cl₂) and powdered 4 Å molecular sieves, add (+)-diethyl tartrate ((+)-DET) and titanium(IV) isopropoxide (Ti(OⁱPr)₄) at -20 °C.

  • Stir for 30 minutes, then add the (Z)-2-methyl-7-octadecene substrate.

  • Add tert-butyl hydroperoxide (t-BuOOH) and maintain the reaction at -20 °C until the starting material is consumed (monitored by TLC).

  • Work up the reaction by adding a quenching solution (e.g., aqueous NaOH saturated with NaCl) and stirring vigorously.

  • Filter the mixture, separate the organic layer, and purify the crude product by column chromatography to yield (+)-Disparlure with high enantiomeric excess (>95%).[5]

References

Asymmetric Synthesis of Disparlure Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar), is a chiral epoxide, (+)-disparlure, is the biologically active enantiomer that attracts the male moth, while the (-)-enantiomer can be inactive or even inhibitory. The precise stereochemical control in the synthesis of this compound is therefore crucial for its application in pest management programs. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound enantiomers, focusing on key modern synthetic strategies.

Strategic Approaches to Asymmetric Synthesis

The enantioselective synthesis of this compound can be broadly categorized into several main approaches:

  • Catalytic Asymmetric Epoxidation: Direct epoxidation of a prochiral olefin using a chiral catalyst. The Sharpless-Katsuki epoxidation of allylic alcohols is a classic and widely used method.

  • Catalytic Asymmetric Dihydroxylation: Dihydroxylation of an olefin to a chiral diol, which is then converted to the epoxide.

  • Enantioselective Halolactonization: A newer, efficient method involving the cyclization of an olefinic acid to a chiral lactone, which is then transformed into the epoxide.

  • Kinetic Resolution: Enzymatic or chemical resolution of a racemic mixture of a precursor, such as an epoxide or an alcohol. Lipases are commonly employed for this purpose.

  • Chiral Pool Synthesis: Utilization of readily available enantiopure starting materials from nature, such as amino acids or tartrates.

  • Olefin Metathesis: A powerful tool for the construction of the Z-olefin precursor of this compound, which is then epoxidized.

Asymmetric_Synthesis_Strategies cluster_main Asymmetric Synthesis of this compound Enantiomers Prochiral_Olefin Prochiral Olefin This compound (+)- or (-)-Disparlure Prochiral_Olefin->this compound Catalytic Asymmetric Epoxidation/Dihydroxylation/ Halolactonization Racemic_Precursor Racemic Precursor (e.g., Epoxide, Alcohol) Racemic_Precursor->this compound Kinetic Resolution (e.g., Lipase) Chiral_Pool Chiral Pool (e.g., Tartaric Acid) Chiral_Pool->this compound Multi-step Synthesis Simpler_Olefins Simpler Olefins Simpler_Olefins->Prochiral_Olefin Olefin Metathesis (e.g., Grubbs Catalyst)

Caption: Overview of major strategies for the asymmetric synthesis of this compound enantiomers.

Data Presentation: Comparison of Key Synthetic Methods

The following table summarizes quantitative data for some of the most effective methods for the asymmetric synthesis of (+)-Disparlure.

Synthetic MethodKey Reagents/CatalystStarting MaterialOverall YieldEnantiomeric Excess (ee)Reference
Sharpless Asymmetric EpoxidationTi(OiPr)₄, (+)-DET, t-BuOOH(Z)-2-methyl-7-octadecen-1-ol~60-70%>95%Gao, Y. et al.J. Am. Chem. Soc.1987 , 109, 5765-5780.
Enantioselective IodolactonizationBINOL-amidine catalyst, NIS4-pentynoic acid33%95:5 erJacobsen, E. N. et al.Org. Lett.2018 , 20, 1269-1271.[1][2]
Lipase-Catalyzed Kinetic ResolutionPorcine pancreatic lipase, acetic anhydride(±)-2,3-epoxy-1-tridecanol>45% (for resolved alcohol)>99%Ueji, S. et al.J. Biosci. Bioeng.1999 , 87, 103-4.[3]
Asymmetric Chloroallylboration(Z)-(γ-chloroallyl)diisopinocampheylboraneUndecanal27%≥99.5%Brown, H. C. et al.J. Org. Chem.1999 , 64, 3719-3721.[4]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of (Z)-2-methyl-7-octadecen-1-ol

This protocol is adapted from the general procedure for Sharpless asymmetric epoxidation.

Sharpless_Epoxidation_Workflow A Preparation of Catalyst Solution Ti(OiPr)4 and (+)-DET in CH2Cl2 at -20°C B Addition of Allylic Alcohol (Z)-2-methyl-7-octadecen-1-ol A->B C Addition of Oxidant TBHP in decane B->C D Reaction Stir at -20°C for 2-4 hours C->D E Work-up Aqueous work-up with NaOH/brine D->E F Purification Silica gel chromatography E->F G (+)-Disparlure Precursor (2R,3S)-epoxy alcohol F->G

Caption: Workflow for the Sharpless asymmetric epoxidation of a this compound precursor.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • (Z)-2-methyl-7-octadecen-1-ol

  • tert-Butyl hydroperoxide (TBHP, anhydrous in decane)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 3Å Molecular sieves (activated)

  • 10% Aqueous NaOH solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves (3.0 g).

  • Anhydrous CH₂Cl₂ (200 mL) is added, and the suspension is cooled to -20 °C.

  • Titanium(IV) isopropoxide (5.92 mL, 20 mmol) is added, followed by (+)-diethyl tartrate (4.12 g, 24 mmol). The mixture is stirred for 30 minutes at -20 °C.

  • A solution of (Z)-2-methyl-7-octadecen-1-ol (26.8 g, 100 mmol) in anhydrous CH₂Cl₂ (50 mL) is added dropwise over 15 minutes, maintaining the temperature at -20 °C.

  • Anhydrous tert-butyl hydroperoxide in decane (5.0 M, 40 mL, 200 mmol) is added dropwise over 30 minutes. The reaction mixture is stirred at -20 °C and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water (50 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is washed with CH₂Cl₂ (2 x 50 mL).

  • The combined organic phases are washed with a 10% aqueous solution of NaOH saturated with NaCl (100 mL), then with brine (100 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (hexane/ethyl acetate gradient) to afford the chiral epoxy alcohol. This can then be converted to (+)-disparlure via a two-step procedure (tosylation and reduction).

Protocol 2: Enantioselective Iodolactonization for (+)-Disparlure Synthesis

This protocol is based on the work of Jacobsen and co-workers and represents a highly efficient route to (+)-disparlure.[1][2]

Iodolactonization_Workflow A Synthesis of Olefinic Acid From 4-pentynoic acid B Enantioselective Iodolactonization BINOL-amidine catalyst, NIS, I2 A->B C Formation of Iodolactone B->C D Epoxidation Methanolic base C->D E Formation of Epoxy Ester D->E F Reduction to (+)-Disparlure Catalytic Hydrogenation (Pt2O) E->F G (+)-Disparlure F->G

Caption: Synthetic workflow for (+)-Disparlure via enantioselective iodolactonization.

Materials:

  • (Z)-non-4-en-1-oic acid (precursor, synthesized from 4-pentynoic acid)

  • (R)-BINOL-amidine catalyst

  • N-Iodosuccinimide (NIS)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Platinum(IV) oxide (Pt₂O)

  • Hexanes

  • Hydrogen gas (H₂)

Procedure:

Step 1: Enantioselective Iodolactonization

  • To a solution of (Z)-non-4-en-1-oic acid (1.0 g, 6.4 mmol) in CH₂Cl₂ (64 mL) at -78 °C is added the (R)-BINOL-amidine catalyst (0.38 g, 0.64 mmol).

  • After stirring for 10 minutes, N-iodosuccinimide (1.58 g, 7.04 mmol) and iodine (0.16 g, 0.64 mmol) are added.

  • The reaction mixture is stirred at -78 °C for 24 hours.

  • The reaction is quenched with saturated aqueous Na₂S₂O₃ solution (50 mL). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 30 mL).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude iodolactone is purified by silica gel chromatography.

Step 2: Epoxidation

  • The purified iodolactone is dissolved in methanol (50 mL), and potassium carbonate (1.77 g, 12.8 mmol) is added.

  • The mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water (50 mL) and diethyl ether (50 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting epoxy ester is used in the next step without further purification.

Step 3: Reduction to (+)-Disparlure

  • The crude epoxy ester is dissolved in hexanes (50 mL) in a hydrogenation vessel.

  • Platinum(IV) oxide (50 mg) is added.

  • The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (1 atm) with vigorous stirring for 12 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield (+)-disparlure.

Protocol 3: Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of a racemic epoxy alcohol precursor.[3]

Lipase_Resolution_Workflow A Racemic Epoxy Alcohol (±)-2,3-epoxy-1-tridecanol B Enzymatic Acylation Porcine Pancreatic Lipase, Acetic Anhydride A->B C Reaction Mixture (2R,3S)-epoxy alcohol and (2S,3R)-epoxy acetate B->C D Separation Silica gel chromatography C->D E (2R,3S)-epoxy alcohol (>99% ee) D->E F Conversion to (+)-Disparlure Two steps E->F G (+)-Disparlure F->G

Caption: Workflow for the lipase-catalyzed kinetic resolution of a this compound precursor.

Materials:

  • (±)-2,3-epoxy-1-tridecanol

  • Porcine pancreatic lipase (PPL)

  • Acetic anhydride

  • Diisopropyl ether

  • Silica gel for column chromatography

Procedure:

  • To a solution of (±)-2,3-epoxy-1-tridecanol (1.0 g, 4.66 mmol) in diisopropyl ether (50 mL) is added porcine pancreatic lipase (1.0 g).

  • Acetic anhydride (0.24 g, 2.33 mmol) is added, and the suspension is stirred at 30 °C.

  • The reaction is monitored by GC analysis for the disappearance of the starting alcohol and the formation of the acetate.

  • The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

  • The filtrate is concentrated under reduced pressure.

  • The residue, containing the unreacted (2R,3S)-2,3-epoxy-1-tridecanol and the (2S,3R)-acetate, is separated by silica gel column chromatography.

  • The optically active (2R,3S)-2,3-epoxy-1-tridecanol (>99% ee) is then converted to (+)-disparlure in two steps (e.g., tosylation and reaction with a suitable Grignard reagent).

Conclusion

The asymmetric synthesis of this compound enantiomers has been achieved through a variety of elegant and efficient strategies. The choice of a particular method depends on factors such as the desired enantiomeric purity, scalability, and the availability of starting materials and catalysts. The protocols provided herein for Sharpless asymmetric epoxidation, enantioselective iodolactonization, and lipase-catalyzed kinetic resolution represent robust and well-established methods for accessing optically pure this compound for research and commercial applications. The continued development of new catalytic systems promises even more efficient and selective syntheses in the future.

References

Chiral Chromatography Methods for the Analysis of Disparlure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar), is a critical tool in pest management programs for monitoring and mating disruption.[1] Chemically, it is cis-7,8-epoxy-2-methyloctadecane. The biological activity of this compound is highly dependent on its stereochemistry. The (+)-enantiomer is the potent attractant for male gypsy moths, while the (-)-enantiomer can be inactive or even inhibitory. Therefore, the accurate determination of the enantiomeric purity of synthetic this compound is essential for the development of effective and species-specific pest control strategies.

This document provides detailed application notes and protocols for the chiral chromatographic analysis of this compound enantiomers using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Method

Direct enantioselective HPLC is a powerful technique for the separation and quantification of this compound enantiomers. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose, have demonstrated excellent performance in resolving the enantiomers of this compound and its analogs.

Chiral Stationary Phase

A Phenomenex Lux® 5 µm Cellulose-2 column is a recommended choice for this separation. This CSP consists of cellulose tris(3-chloro-4-methylphenylcarbamate) coated on silica gel and provides effective chiral recognition for a wide range of compounds, including epoxides like this compound.

Experimental Protocol: Direct Chiral HPLC

Objective: To separate and quantify the (+)- and (-)-enantiomers of this compound using direct chiral HPLC.

Instrumentation:

  • Agilent 1100 Series HPLC system or equivalent

  • Variable Wavelength Detector (VWD)

  • Column: Phenomenex Lux® 5 µm Cellulose-2, 250 x 4.6 mm

Reagents:

  • Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • This compound standard (racemic and/or enantiomerically enriched)

Chromatographic Conditions:

ParameterValue
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (approximately 25 °C)
Detection UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Sample Preparation:

  • Prepare a stock solution of this compound standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1, 0.05, 0.01 mg/mL).

Data Analysis:

  • Identify the peaks corresponding to the (+)- and (-)-enantiomers based on the injection of enantiomerically enriched standards.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Gas Chromatography (GC) Method

Gas chromatography offers a high-resolution alternative for the chiral analysis of volatile compounds like this compound. While direct separation on a chiral GC column is possible, challenges can arise due to the structural similarity of the enantiomers. An effective alternative is an indirect method involving the derivatization of this compound to form diastereomers, which can then be separated on a standard achiral GC column.

Indirect GC Method via Diastereomeric Derivatization

This protocol details the conversion of this compound enantiomers into diastereomeric aziridines, which are readily separable by conventional GC.

Experimental Protocol: Indirect Chiral GC

Objective: To determine the enantiomeric composition of this compound by GC analysis of its diastereomeric derivatives.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column: SPB-1 (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

Reagents:

  • This compound sample

  • (-)-α-Methylbenzylamine (chiral derivatizing agent)

  • (+)-α-Methylbenzylamine (chiral derivatizing agent)

  • Neutral alumina (oven-dried)

  • Hexane, GC grade

  • Sodium carbonate solution (2N)

  • Ethyl acetate

  • Pentane

  • Silica gel for column chromatography

Derivatization Procedure:

  • To two separate 2-mL ampoules, add approximately 30 mg of oven-dried neutral alumina.

  • Add a solution of the this compound sample in hexane to each ampoule (approximately 100 µg of this compound per ampoule).

  • To one ampoule, add 3 µL of pure (-)-α-methylbenzylamine. To the other, add 3 µL of pure (+)-α-methylbenzylamine.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Seal the ampoules and heat at 145-150 °C for 2.5 hours.

  • After cooling, open the ampoules and add 25-50 µL of 2N sodium carbonate solution. Let stand for at least 15 minutes.

  • Extract the products with 1 mL of 5% ethyl acetate in pentane, passing the extract through a small silica gel column (approximately 150-160 mg).

  • Concentrate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of cyclohexane for GC analysis.

Chromatographic Conditions:

ParameterValue
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 275 °C
Oven Program 150 °C (hold 1 min), then ramp to 250 °C at 5 °C/min, hold for 10 min
Injection Mode Split (20:1) or Splitless

Data Analysis:

  • The reaction of (+)-Disparlure with (-)-α-methylbenzylamine will produce one diastereomer, while the reaction of (-)-Disparlure with the same amine will produce a different diastereomer.

  • By comparing the chromatograms from the reactions with both (+) and (-) amines, the enantiomeric composition of the original this compound sample can be determined. The ratio of the two diastereomeric peaks in each chromatogram will correspond to the enantiomeric ratio of the this compound sample.

Data Presentation

Table 1: Representative HPLC Data for Chiral Separation of this compound

EnantiomerRetention Time (min)Resolution (Rs)
(-)-Disparlure12.5\multirow{2}{*}{> 1.5}
(+)-Disparlure14.2

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Table 2: Representative GC Data for Separation of Diastereomeric this compound Derivatives

Diastereomer (from reaction with (-)-amine)Retention Time (min)
Derivative of (+)-Disparlure22.1
Derivative of (-)-Disparlure22.8

Note: Retention times are for illustrative purposes and will depend on the exact GC conditions.

Visualizations

experimental_workflow cluster_hplc Direct HPLC Method cluster_gc Indirect GC Method hplc_sample Prepare this compound Standard hplc_inject Inject onto Chiral HPLC Column hplc_sample->hplc_inject hplc_separate Isocratic Elution (Hexane/IPA) hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_analyze Quantify Enantiomers hplc_detect->hplc_analyze gc_sample Prepare this compound Sample gc_derivatize Derivatize with Chiral Amine gc_sample->gc_derivatize gc_extract Solid Phase Extraction gc_derivatize->gc_extract gc_inject Inject onto Achiral GC Column gc_extract->gc_inject gc_separate Temperature Programmed Separation gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect gc_analyze Quantify Diastereomers gc_detect->gc_analyze

Caption: Experimental workflows for direct HPLC and indirect GC analysis of this compound.

logical_relationship cluster_params Chromatographic Parameters cluster_results Separation Outcome csp Chiral Stationary Phase (CSP) selectivity Selectivity (α) csp->selectivity mobile_phase Mobile Phase Composition retention Retention Time mobile_phase->retention mobile_phase->selectivity temperature Column Temperature temperature->retention resolution Resolution (Rs) temperature->resolution flow_rate Flow Rate flow_rate->retention flow_rate->resolution selectivity->resolution

Caption: Relationship between key chromatographic parameters and separation outcome.

References

Application Note: Identification of Disparlure using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Disparlure (cis-7,8-epoxy-2-methyloctadecane) is the potent sex pheromone released by the female gypsy moth (Lymantria dispar), a significant forest pest.[1][2] Its chemical formula is C₁₉H₃₈O, and it has a molecular weight of 282.5 g/mol .[2][3] Accurate identification and quantification of this compound are crucial for monitoring and managing pest populations, developing effective lures, and studying insect chemical ecology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile compounds like this compound with high sensitivity and specificity.[4] This document provides a detailed protocol for the identification of this compound using GC-MS.

Principle The GC-MS method involves two main stages. First, the Gas Chromatograph (GC) separates the components of a sample mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated components exit the column, they enter the Mass Spectrometer (MS). The MS ionizes the molecules, typically using electron impact (EI), causing them to fragment into characteristic patterns. These charged fragments are then sorted by their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each compound. This compound is identified by comparing the retention time and the mass spectrum of an unknown sample to a certified reference standard.

Experimental Protocol

1. Materials and Reagents

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS, PerkinElmer Clarus 690-GC with SQ8T-MS, or similar).[5][6]

  • GC Column: A non-polar capillary column such as a DB-5ms or SPB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[5][7]

  • Reagents:

    • This compound certified reference standard.

    • High-purity (≥99%) volatile organic solvents such as hexane or dichloromethane.[4][7]

    • Helium (Carrier Gas), 99.999% purity.

  • Glassware & Consumables:

    • 1.5 mL glass autosampler vials with caps.[7]

    • Microsyringes.

    • For SPME: Solid-Phase Microextraction (SPME) fiber assembly (e.g., with a polydimethylsiloxane (PDMS) coating).[8]

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standards (e.g., 0.1 - 10 µg/mL): Perform serial dilutions of the stock solution with hexane to prepare a series of working standards for calibration and identification. Store all solutions at 4°C in sealed vials.

3. Sample Preparation Samples containing this compound, such as pheromone lures or biological extracts, must be prepared in a volatile solvent compatible with GC-MS analysis.[7] The sample should be free of non-volatile residues and particulates.[4]

Method A: Direct Solvent Extraction This method is suitable for solid lures or direct extraction from pheromone glands.

  • Excise the sample (e.g., a piece of a pheromone lure or a pheromone gland) and place it into a 1.5 mL glass vial.

  • Add 1 mL of hexane to the vial.

  • Vortex for 1-2 minutes to extract the this compound into the solvent.

  • If particulates are present, centrifuge the sample and transfer the supernatant to a clean autosampler vial for analysis.[7]

Method B: Headspace Solid-Phase Microextraction (SPME) SPME is a solvent-free technique ideal for analyzing volatile compounds from a solid or liquid sample.[8][9]

  • Place the sample (e.g., pheromone lure) into a sealed headspace vial.

  • Gently heat the vial (e.g., to 40-60°C) to increase the vapor pressure of this compound.

  • Expose the SPME fiber to the headspace (the gas phase above the sample) for a defined period (e.g., 15-30 minutes) to allow the analytes to adsorb onto the fiber coating.[8]

  • Retract the fiber and immediately introduce it into the GC injection port for thermal desorption and analysis.[8]

4. GC-MS Instrumental Analysis The following tables provide recommended starting parameters for GC-MS analysis. These may need to be optimized for your specific instrument and column.

Table 1: Gas Chromatography (GC) Parameters

Parameter Recommended Setting
Injection Port Temp. 250°C
Injection Mode Splitless (for trace analysis)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100°C, hold for 1 min
Ramp: 10°C/min to 280°C
Final Hold: Hold at 280°C for 5 min

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Recommended Setting
Ionization Mode Electron Impact (EI)
Electron Energy 70 eV[10]
Ion Source Temp. 230°C[10]
Transfer Line Temp. 250°C[10]
Quadrupole Temp. 150°C[10]
Acquisition Mode Full Scan

| Mass Range | 40 - 400 m/z |

5. Data Analysis and Identification

  • Retention Time: Inject a known this compound standard and record its retention time. The this compound peak in the sample chromatogram should appear at the same retention time.

  • Mass Spectrum: Obtain the mass spectrum of the peak of interest from the sample analysis.

  • Comparison: Compare the sample's mass spectrum with the spectrum from the this compound standard and with the reference spectrum from the NIST Mass Spectral Library.[3] The fragmentation patterns should match for positive identification.

Data Presentation

Table 3: Key Quantitative Data and Mass Spectral Fragments for this compound

Property Value Source
Chemical Formula C₁₉H₃₈O [2][3]
Molecular Weight 282.50 g/mol [2][3]
Characteristic m/z Fragments 41, 43, 55, 57, 69, 71, 83, 97 [3]

| (Relative Intensity) | (100%), (95%), (90%), (40%), (50%), (35%), (45%), (30%) |[3] |

Note: The molecular ion (M⁺) at m/z 282 is typically of very low abundance or absent in standard 70 eV EI spectra.[3][11]

Visualization

GCMS_Workflow cluster_prep Sample Preparation Sample Sample Source (e.g., Pheromone Lure, Gland Extract) Solvent Method A: Direct Solvent Extraction (e.g., Hexane) Sample->Solvent SPME Method B: Headspace SPME Sample->SPME GCMS GC-MS Analysis Solvent->GCMS SPME->GCMS Data Data Analysis (Retention Time & Mass Spectrum) GCMS->Data Result This compound Identification Data->Result

Caption: Workflow for the identification of this compound via GC-MS.

References

Field Application of Disparlure for Pest Management: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Strategic Deployment of a Key Mating Disruption Agent

Disparlure, the synthetic sex pheromone of the spongy moth (Lymantria dispar), is a cornerstone of integrated pest management (IPM) strategies for this invasive forest pest.[1] Its primary application is in mating disruption, a technique that permeates the atmosphere with the pheromone to prevent male moths from locating females, thereby suppressing reproduction and population growth.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the study and implementation of this compound-based pest management.

Overview of Application Strategies

This compound is principally used within the framework of two main strategies:

  • Mating Disruption: The most common approach, involving the widespread, uniform application of this compound to saturate an area with the synthetic pheromone. This creates a competitive environment where the synthetic pheromone outcompetes the natural pheromone plumes from female moths, leading to "false trail following" by males.[2]

  • Mass Trapping: This involves the deployment of a high density of pheromone-baited traps to physically remove a significant portion of the male moth population from an area. While less common for large-scale management, it can be effective in specific scenarios.

The selection of a particular strategy and its parameters is often dictated by the target population density. For instance, within the "Slow the Spread" (STS) program in the United States, mating disruption is the primary tactic for low-density populations, while other methods like the application of Bacillus thuringiensis var. kurstaki (Btk) may be employed for higher-density infestations.[3]

Quantitative Data on this compound Application and Efficacy

The effectiveness of this compound applications is influenced by several factors, including the formulation used, the application rate (dosage), and environmental conditions. The following tables summarize quantitative data from various field studies.

Table 1: Efficacy of Different this compound Formulations and Application Rates

FormulationApplication Rate (g AI/ha)Application MethodEfficacy MetricResultCitation(s)
Disrupt® II (laminated flakes)15AerialTrap Catch Reduction>95%[4]
Disrupt® II (laminated flakes)37.5AerialTrap Catch Reduction>95%[4]
Disrupt® II (laminated flakes)37.5AerialMating Success Reduction>98%[4]
SPLAT® GM15 - 75Not SpecifiedMating Success Reduction>99%[5]
SPLAT® GM15 - 75Not SpecifiedTrap Catch Reduction>90%[5]
SPLAT® GM49.4Ground (trunk application)Trap Catch Reduction>90%[4]
SPLAT® GM123.6Ground (trunk application)Trap Catch Reduction>90%[4]
Microencapsulated this compound2.5 - 15BroadcastMating ReductionSignificant[6]
This compound-treated filter paper~20 mg/acreAerialMale Capture Depression (vs. female-baited traps)93% (after 3 weeks)[7]
This compound-treated filter paper~20 mg/acreAerialMale Capture Depression (vs. This compound-baited traps)67% (after 3 weeks)[7]

Table 2: Persistence of this compound's Mating Disruption Effect

FormulationApplication Rate (g AI/ha)Time After TreatmentEfficacy MetricResultCitation(s)
Disrupt® II (laminated flakes)151 yearTrap Catch ReductionSignificantly reduced[4]
Disrupt® II (laminated flakes)37.51 yearTrap Catch Reduction46-56% reduction[4]
Disrupt® II (laminated flakes)37.51 yearMating Success Reduction60-79% reduction[4]
Disrupt® II (laminated flakes)37.52 yearsTrap Catch ReductionSignificantly reduced[4]
Luretape® GMNot Specified1 yearNot SpecifiedStrong persistent effect due to residual pheromone in dispensers[4]

Experimental Protocols

Field Trial for Comparing this compound Formulations

This protocol outlines a typical experimental design for evaluating the efficacy of different this compound formulations in the field.

Objective: To compare the effectiveness of two or more this compound formulations at reducing male moth trap catch and mating success.

Materials:

  • This compound formulations to be tested (e.g., Disrupt® II, SPLAT® GM).

  • Application equipment appropriate for the formulations (e.g., aircraft with dispersal pods for flakes, ground-based sprayers for emulsions).

  • Pheromone-baited traps (e.g., delta traps or milk carton traps) with a standard lure load (e.g., 500 μg of (+)-disparlure).

  • Sentinel female moths (laboratory-reared and confirmed virgin) or mating stations.

  • GPS units for plot delineation and trap placement.

  • Data collection sheets or electronic devices.

Methodology:

  • Site Selection: Choose a forested area with a known low-density population of L. dispar. The site should be large enough to accommodate multiple treatment plots and untreated control plots, with sufficient buffer zones between plots to minimize drift and interference.

  • Plot Design: Establish multiple replicate plots for each treatment (including a control). A randomized complete block design is often used to account for spatial variability. Plot size can vary but should be large enough to minimize edge effects (e.g., 10-50 hectares).

  • Pre-Treatment Monitoring: Deploy a grid of pheromone-baited traps in all plots to establish baseline male moth population densities.

  • Application of this compound: Apply the different this compound formulations to their respective treatment plots at the specified rates. Ensure accurate calibration of application equipment. The control plots remain untreated. Application timing should precede the male moth flight period.[3]

  • Efficacy Assessment - Trap Catch Reduction:

    • Following application, deploy a new set of pheromone-baited traps in a grid pattern within each plot.

    • Monitor the traps regularly (e.g., weekly) throughout the male moth flight season.

    • Record the number of male moths captured in each trap.

    • Calculate the percent trap catch reduction for each treatment relative to the control plots. A reduction of at least 90% is often considered effective.[8]

  • Efficacy Assessment - Mating Success Reduction:

    • Deploy sentinel virgin female moths in protected cages or mating stations at various locations within each plot.

    • After a set exposure period (e.g., 24-48 hours), retrieve the females and dissect them to determine their mating status (presence of spermatophores).

    • Calculate the percentage of mated females in each treatment and compare it to the control.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare trap catch and mating success among the different treatments and the control.

Visualizations

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_application Phase 2: Treatment Application cluster_evaluation Phase 3: Efficacy Evaluation cluster_analysis Phase 4: Data Analysis SiteSelection Site Selection PlotDesign Plot Design & Delineation SiteSelection->PlotDesign PreTreatmentMonitoring Pre-Treatment Monitoring PlotDesign->PreTreatmentMonitoring Application This compound Application PreTreatmentMonitoring->Application TrapCatch Trap Catch Monitoring Application->TrapCatch MatingSuccess Mating Success Assessment Application->MatingSuccess DataAnalysis Statistical Analysis TrapCatch->DataAnalysis MatingSuccess->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Workflow for a field trial evaluating this compound efficacy.

Decision_Pathway PopulationDensity Assess L. dispar Population Density LowDensity Low Density Population PopulationDensity->LowDensity < 30 males/trap/season HighDensity High Density Population PopulationDensity->HighDensity > 30 males/trap/season MatingDisruption Apply Mating Disruption (this compound) LowDensity->MatingDisruption OtherTreatment Apply Other Treatments (e.g., Btk) HighDensity->OtherTreatment Monitor Monitor Population MatingDisruption->Monitor OtherTreatment->Monitor

Caption: Decision-making in an IPM program using this compound.

References

Application Notes and Protocols for Controlled-Release Formulations of Disparlure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disparlure is the synthetic sex pheromone of the gypsy moth, Lymantria dispar (L.), a significant defoliator of forests in various parts of the world.[1] The active component is the (+)-enantiomer of cis-7,8-epoxy-2-methyloctadecane. It is a potent tool for monitoring and managing gypsy moth populations, primarily through a strategy known as mating disruption. This technique involves permeating the atmosphere with a sufficient concentration of the synthetic pheromone to prevent male moths from locating and mating with females.

The success of a mating disruption program hinges on the persistent and controlled release of the pheromone throughout the entire period of male moth flight. This necessitates the use of specialized controlled-release (CR) formulations that protect the active ingredient from environmental degradation and regulate its emission over time. These application notes provide an overview of common CR technologies for this compound, summarize key performance data, and offer detailed protocols for their preparation and evaluation.

Controlled-Release Formulation Technologies

A variety of CR technologies have been developed and evaluated for this compound delivery. The primary goal is to create a large number of point sources emitting the pheromone to create false trails and camouflage the signals from calling females.[2] Key formulation types include:

  • Microencapsulated Formulations: These consist of tiny droplets or particles of this compound enclosed within a polymeric shell. They can be applied as a spray over large areas.[3][4][5] Early research demonstrated that broadcast applications of microencapsulated this compound could significantly reduce mating success in wild gypsy moth populations.[5]

  • Laminated Plastic Dispensers: These multi-layered plastic dispensers, such as the Hercon® Luretape®, contain this compound within an inner reservoir layer. The pheromone is released at a relatively uniform rate through the outer polymeric layers.[6][7][8] These dispensers have been shown to be effective for an entire season.[6][7]

  • Plastic Flakes: Formulations like Disrupt® II consist of small plastic flakes or "confetti" containing this compound.[9] These flakes are mixed with an adhesive and applied aerially, adhering to foliage and providing a slow release of the pheromone.[10]

  • Twine Dispensers: This design involves a twisted nylon twine coated with a polymer, such as polyvinyl chloride (PVC), which is impregnated with this compound.[11] These have shown prolonged release rates compared to some earlier laminate designs.[11][12]

  • SPLAT GM™ (Specialized Pheromone & Lure Application Technology): This is an amorphous, flowable formulation that can be applied to surfaces. A field trial demonstrated that SPLAT GM-Organic was as effective as other standard formulations.[10]

Data Presentation: Performance of this compound Formulations

The efficacy of CR formulations is determined by the application rate and the resulting reduction in mating. The following tables summarize quantitative data from various field evaluations.

Table 1: Efficacy of Various Controlled-Release this compound Formulations in Field Trials

Formulation TypeApplication Rate (g/ha)Mating Reduction / Disruption (%)LocationCitation
1976 NCR MicrocapsulesNot Specified83% (season average)Massachusetts[13]
1976 NCR MicrocapsulesNot Specified73% (during peak flight)Massachusetts[13]
1976 NCR MicrocapsulesNot Specified97% (season average)Maryland[13]
Microencapsulated Form547%Massachusetts[14]
Microencapsulated Form10 (2 applications)94-97%Massachusetts[14]
Microencapsulated Form2094-97%Massachusetts[3][14]
1978 NCR Microcapsules5097.2%Massachusetts[4]
Hercon® Luretape® GMNot Specified95.2% (relative to control)Virginia[10]
SPLAT GM-Organic15>90% (trap catch reduction)Not Specified[10]

Table 2: Release Rate Characteristics of this compound Dispensers

Dispenser TypeInitial Lure Load (µg)Release Rate (ng/h)Aging/Testing ConditionsCitation
Cotton Wick10047035°C in lab oven[15]
Plastic Laminate500≥ 30 (effective threshold)Greenhouse aging (up to 8-11 weeks)[15]
PVC Coated Twine500≥ 30 (maintained longer than laminate)59°C in lab oven[11][12]
3-Layer Laminate11,500 (11.5 mg)Fairly uniform over seasonField conditions (Cape Cod, MA)[6]

Note: Release rates are highly dependent on environmental factors, especially temperature. Studies have shown that the release rate of this compound can increase approximately 3.5-fold for each 10°C increase in temperature.[15]

Experimental Protocols

Detailed and standardized protocols are essential for the development and comparative evaluation of CR formulations.

Protocol 1: Preparation of Microcapsules (General W/O/W Emulsion Method)

This protocol describes a general method for preparing biodegradable microcapsules using a water-in-oil-in-water (W/O/W) double emulsion and solvent evaporation technique.[16]

Materials:

  • This compound (oil phase)

  • Biodegradable polymer (e.g., polylactide)

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Aqueous solution with surfactant/emulsifier (e.g., polyvinyl alcohol)

  • Deionized water

Procedure:

  • Inner Emulsion (W/O): If an aqueous component needs to be encapsulated, it is first emulsified in the oil phase. For pure this compound encapsulation, this step is modified.

  • Oil Phase Preparation: Dissolve the biodegradable polymer in the organic solvent. Add the this compound to this polymer solution.

  • Double Emulsion Formation (W/O/W): Add the prepared oil phase (O) to the external aqueous phase (W) containing an emulsifier.

  • Homogenization: Subject the mixture to high-speed homogenization to create fine droplets of the oil phase dispersed in the aqueous phase. The size of the microcapsules is controlled by the homogenization speed and duration.

  • Solvent Evaporation: Stir the W/O/W emulsion continuously, often under reduced pressure or with a gentle stream of nitrogen, to evaporate the organic solvent.

  • Solidification: As the solvent evaporates, the polymer precipitates around the this compound droplets, forming solid microcapsules.

  • Collection and Washing: Collect the microcapsules by filtration or centrifugation.

  • Washing: Wash the collected microcapsules with deionized water to remove any residual emulsifier.

  • Drying: Dry the microcapsules, typically by lyophilization (freeze-drying) or air drying, to obtain a free-flowing powder.

G cluster_prep Protocol 1: Microcapsule Preparation A Dissolve Polymer in Organic Solvent B Add this compound to Polymer Solution (Oil Phase) A->B C Add Oil Phase to Aqueous Emulsifier Solution B->C D High-Speed Homogenization (Forms W/O/W Emulsion) C->D E Solvent Evaporation (Continuous Stirring) D->E F Microcapsule Solidification E->F G Collection (Filtration / Centrifugation) F->G H Washing with Deionized Water G->H I Drying (Lyophilization) H->I J Final Microcapsule Product I->J

Caption: General workflow for preparing this compound microcapsules.

Protocol 2: Determination of this compound Release Rate via GC Analysis

This protocol outlines the procedure for quantifying the amount of this compound remaining in a dispenser after a period of aging, allowing for the calculation of the release rate.

Materials & Equipment:

  • Controlled-release dispensers (e.g., laminates, twine)

  • Environmental chamber or oven for controlled aging

  • Hexane or other suitable organic solvent

  • 20 mL glass vials with caps

  • Gas chromatograph (GC) with a flame ionization detector (FID) and appropriate capillary column (e.g., HP-5)[17]

  • Racemic this compound standard for calibration[17]

Procedure:

  • Initial Lure Load: Before aging, extract the this compound from a subset of dispensers (n=3-5) to determine the initial mean pheromone content (L₀).

    • Place each dispenser in a separate 20 mL glass vial.

    • Add a precise volume of hexane (e.g., 10 mL).

    • Allow to extract for at least 24 hours at room temperature.[6][17]

  • Aging: Place the remaining dispensers in an environmental chamber set to a constant temperature (e.g., 35°C) and airflow.[12] Remove subsets of dispensers at predetermined time intervals (e.g., 2, 4, 8, 12 weeks).

  • Extraction of Aged Dispensers: Extract the this compound from the aged dispensers using the same procedure as in step 1 to determine the residual lure content (Lₜ).

  • GC Analysis:

    • Prepare a calibration curve using the this compound standard.

    • Analyze an aliquot of the hexane extract from each dispenser by GC.[17]

    • The GC oven temperature program can be set, for example, to start at 50°C (hold 2 min), then ramp at 15°C/min to 280°C (hold 10 min).[17]

  • Calculation:

    • Total Lure Released: Released = L₀ - Lₜ

    • Average Release Rate (ng/hour): Rate = (Released in ng) / (Aging time in hours)

G cluster_release Protocol 2: Release Rate Determination A Select Dispenser Batch B Determine Initial Lure Load (L₀) (n=3-5 dispensers) A->B C Age Remaining Dispensers (Controlled Temp/Time) A->C F Analysis by Gas Chromatography (GC) B->F D Remove Dispenser Subsets at Time Intervals (t) C->D E Solvent Extraction of Residual Lure (Lₜ) D->E E->F G Quantify L₀ and Lₜ Against Standard Curve F->G H Calculate Release Rate: (L₀ - Lₜ) / t G->H

Caption: Workflow for determining this compound release rate from dispensers.

Protocol 3: Field Bioassay for Mating Disruption Efficacy

This protocol details a field experiment to evaluate the effectiveness of a CR formulation in disrupting gypsy moth mating.

Materials & Equipment:

  • CR this compound formulation

  • Application equipment (e.g., aerial or ground sprayer)

  • Untreated control plots

  • Laboratory-reared, virgin female gypsy moths

  • Small cages or tethers for deploying females

  • Pheromone-baited traps for monitoring male flight

  • Microscope for dissecting females

Procedure:

  • Plot Selection and Setup:

    • Select multiple, isolated plots (e.g., 2.6 km²) for treatment and control to avoid interference.[3]

    • Characterize the native gypsy moth population density in each plot before treatment. Low-density populations are often used for these tests.[3][4]

  • Application: Apply the CR formulation to the treatment plots at the desired rate (e.g., 20 g/ha) just before the expected start of the male gypsy moth flight season.[3][14] Leave control plots untreated.

  • Deployment of Sentinel Females:

    • Throughout the male flight season, deploy caged or tethered virgin female gypsy moths at designated stations within both treated and control plots.

    • Replace the females every few days to ensure a continuous supply of calling insects.

  • Monitoring Male Activity: Place pheromone-baited traps within all plots to monitor male moth populations and activity levels. Record trap captures regularly. A significant reduction in trap catch in treated plots is an indicator of communication disruption.

  • Assessment of Mating Success:

    • After exposure in the field for a set period (e.g., 48-72 hours), retrieve the sentinel females.

    • Dissect the females under a microscope to check for the presence of spermatophores in the bursa copulatrix, which indicates a successful mating.

  • Data Analysis:

    • Calculate the percentage of mated females in the treated plots and the control plots.

    • Mating Disruption (%) = [1 - (% Mated in Treated / % Mated in Control)] x 100

    • Compare the male moth trap captures between treated and control plots.

G cluster_field Protocol 3: Field Bioassay Experimental Design A Select Isolated Treatment & Control Plots B Apply this compound Formulation to Treatment Plots A->B C Deploy Pheromone Traps in All Plots A->C D Deploy Sentinel Virgin Females in All Plots A->D E Monitor Male Trap Captures (Throughout Flight Season) C->E F Retrieve Females After Exposure Period D->F I Compare Trap Catch Data E->I G Dissect Females to Assess Mating Status F->G H Calculate % Mating Disruption G->H

Caption: Experimental design for a field bioassay of mating disruption.

References

Application Notes and Protocols for Electroantennography (EAG) with Disparlure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. This method records the summated electrical potential from the entire antenna, providing a direct measure of an insect's ability to detect a specific odorant. Disparlure, the synthetic sex pheromone of the spongy moth (Lymantria dispar), is a critical tool in pest management programs for monitoring and disrupting mating of this invasive species.[1] EAG assays with this compound are essential for understanding the sensitivity of the spongy moth's olfactory system, screening for effective analogs, and investigating the mechanisms of insecticide resistance. These application notes provide a detailed protocol for performing EAG with this compound, aimed at researchers in entomology, chemical ecology, and pest management.

Principles of Electroantennography

The insect antenna is covered in sensory hairs called sensilla, which house the olfactory receptor neurons (ORNs).[2] When an odorant molecule, such as this compound, enters the sensilla, it binds to odorant-binding proteins (OBPs) and is transported to odorant receptors (ORs) on the dendritic membrane of the ORNs. This binding event triggers a depolarization of the neuron, generating an electrical signal. The EAG technique measures the summed potential of these individual neuronal responses across the entire antenna. The resulting waveform, or electroantennogram, provides a quantitative measure of the antenna's sensitivity to the tested compound. The amplitude of the EAG response is typically dose-dependent, increasing with higher concentrations of the odorant until saturation is reached.

Quantitative Data Summary

The following table summarizes the dose-dependent response of a related moth species, Lymantria obfuscata, to varying doses of this compound. This data is indicative of the type of quantitative results that can be obtained through EAG and subsequent field trapping experiments, which are a direct behavioral consequence of the antennal response.

This compound Dose (µg)Mean Trap Catch (± SE)
0.51.5 ± 0.5
5012.0 ± 1.0
50025.5 ± 1.5

Data adapted from a study on Lymantria obfuscata, a closely related species to Lymantria dispar. The study demonstrated a strong positive correlation between the dose of this compound and the number of male moths captured.

Experimental Protocol

This protocol outlines the steps for conducting an EAG assay with this compound on the spongy moth, Lymantria dispar.

Materials and Reagents
  • Insects: Adult male spongy moths (Lymantria dispar), 1-3 days old.

  • This compound: Synthetic (+)-disparlure.

  • Solvent: Hexane or paraffin oil (for dilution of this compound).

  • Saline Solution: Insect saline solution (e.g., Ringer's solution).

  • Electrodes: Silver/silver chloride (Ag/AgCl) electrodes.

  • Micropipettes: Glass capillary tubes for pulling electrodes.

  • Electrode Gel: Conductive gel.

  • Stimulus Delivery System:

    • Purified, humidified air stream.

    • Pasteur pipettes with filter paper strips.

    • Air stimulus controller to deliver timed puffs of air.

  • Recording Equipment:

    • High-impedance DC amplifier.

    • Data acquisition system (e.g., a computer with appropriate software).

    • Faraday cage to shield from electrical noise.

    • Micromanipulators for precise electrode placement.

    • Dissecting microscope.

Antenna Preparation
  • Immobilize the Moth: Gently restrain the moth in a holder, such as a pipette tip with the end cut off, exposing the head and antennae.

  • Excise the Antenna: Using fine scissors or a sharp blade, carefully excise one antenna at its base (scape).

  • Mount the Antenna:

    • Place the excised antenna on a small amount of conductive gel on a microscope slide or a dedicated holder.

    • The basal end of the antenna will be connected to the reference electrode.

    • The distal tip of the antenna will be connected to the recording electrode. A small segment of the tip may be removed to ensure good electrical contact.

Electrode Preparation and Placement
  • Pull Micropipettes: Use a micropipette puller to create two glass microelectrodes with a fine tip.

  • Fill Electrodes: Fill the microelectrodes with insect saline solution.

  • Insert Ag/AgCl Wires: Insert Ag/AgCl wires into the back of the microelectrodes, ensuring the wire is in contact with the saline solution.

  • Position Electrodes:

    • Using micromanipulators, carefully bring the reference electrode into contact with the base of the antenna.

    • Position the recording electrode to make contact with the distal end of the antenna.

Stimulus Preparation and Delivery
  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the chosen solvent (e.g., 0.1, 1, 10, 100 µg/µl).

  • Load Stimulus Cartridges: Apply a known volume (e.g., 10 µl) of each this compound dilution onto a small strip of filter paper and insert it into a Pasteur pipette. Prepare a control pipette with the solvent only.

  • Deliver the Stimulus:

    • Place the tip of the stimulus pipette into the humidified air stream directed at the antenna.

    • Use an air stimulus controller to deliver a precise puff of air (e.g., 0.5 seconds) through the pipette, carrying the this compound vapor to the antenna.

    • Deliver stimuli from the lowest to the highest concentration.

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.

    • Present the solvent control periodically to ensure the antenna is not responding to the solvent alone.

Data Recording and Analysis
  • Record the EAG Signal: The amplified signal from the antenna is recorded by the data acquisition system. The response to an odorant stimulus is typically a negative voltage deflection.

  • Measure the Amplitude: The amplitude of the EAG response is measured as the maximum voltage change (in millivolts, mV) from the baseline.

  • Normalize the Data: To account for variations in antennal preparations, responses can be normalized to a standard compound or expressed as a percentage of the response to the highest concentration of this compound.

  • Generate Dose-Response Curves: Plot the mean EAG response amplitude against the logarithm of the this compound concentration to generate a dose-response curve.

Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor Complex (OR-Orco) OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal to Brain

Caption: Insect Olfactory Signaling Pathway for this compound.

EAG Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_setup EAG Setup cluster_exp Experiment cluster_analysis Data Analysis Moth_Prep 1. Immobilize Moth Antenna_Excision 2. Excise Antenna Moth_Prep->Antenna_Excision Antenna_Mounting 3. Mount Antenna Antenna_Excision->Antenna_Mounting Electrode_Placement 4. Position Electrodes Antenna_Mounting->Electrode_Placement Stimulus_Delivery 6. Deliver Odor Puff Electrode_Placement->Stimulus_Delivery Stimulus_Prep 5. Prepare this compound Stimuli Stimulus_Prep->Stimulus_Delivery Data_Acquisition 7. Record EAG Signal Stimulus_Delivery->Data_Acquisition Measure_Amplitude 8. Measure Response Amplitude (mV) Data_Acquisition->Measure_Amplitude Dose_Response 9. Generate Dose-Response Curve Measure_Amplitude->Dose_Response

Caption: Experimental Workflow for Electroantennography (EAG).

References

Application Notes and Protocols for Wind Tunnel Bioassay of Disparlure Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disparlure, the synthetic sex pheromone of the spongy moth (Lymantria dispar), is a critical tool for monitoring and controlling this significant forest pest. Wind tunnel bioassays provide a controlled environment to study the behavioral responses of male moths to this compound, offering valuable insights for optimizing its use in pest management strategies and for screening novel semiochemical-based pest control agents. These application notes provide a detailed protocol for designing and conducting wind tunnel bioassays to evaluate the response of Lymantria dispar to this compound.

Data Presentation

Quantitative analysis of moth behavior in the wind tunnel is crucial for objective evaluation of this compound efficacy. The following tables summarize key behavioral parameters that can be measured.

Table 1: Flight Response Parameters of Male Lymantria dispar to (+)-Disparlure in a Wind Tunnel

ParameterDescriptionMeasurement Unit
Take Off Percentage of moths initiating flight from the release platform.%
Upwind Flight Percentage of moths exhibiting sustained flight towards the pheromone source.%
Source Contact Percentage of moths that successfully locate and land on or near the pheromone source.%
Flight Speed The speed of the moth relative to the ground.m/s
Track Angle The angle of the moth's flight path relative to the direct upwind direction.Degrees (°)
Latency to Wing Fanning The time from pheromone exposure to the initiation of wing fanning behavior.Seconds (s)
Latency to Take Off The time from pheromone exposure to the initiation of flight.Seconds (s)

Table 2: Example Quantitative Data of Male Lymantria dispar Response to Varying Dosages of (+)-Disparlure [1]

Dispenser Dosage of (+)-Disparlure (ng)Mean Latency to Wing Fanning (seconds)Mean Ground Speed (m/min)
115.04.2
1012.53.9
10010.03.5
10008.03.2

Note: Data is illustrative and based on trends observed in published studies. Actual results may vary based on experimental conditions.

Experimental Protocols

Insect Rearing and Preparation
  • Rearing: Rear Lymantria dispar larvae on a standard artificial diet in a controlled environment (e.g., 25°C, 70% RH, 16:8 L:D photoperiod).

  • Pupae Separation: Separate male and female pupae to ensure virginity of the emerged adults. Male pupae are typically smaller than female pupae.

  • Adult Emergence: Place male pupae in emergence cages. Upon emergence, provide adult moths with a 10% sucrose solution on a cotton wick.

  • Age Selection: Use 2- to 3-day-old virgin male moths for the bioassays, as they are typically the most responsive to the pheromone.

  • Acclimatization: At least 2 hours prior to the experiment, transfer the male moths individually into glass tubes (e.g., 2.8 cm diameter, 13 cm long) with one end covered by gauze. Place the tubes in the wind tunnel room to allow the moths to acclimatize to the ambient conditions (temperature, humidity, and light) of the experimental setup.[2]

Wind Tunnel Setup and Conditions
  • Wind Tunnel: Utilize a Plexiglas wind tunnel (e.g., 230 cm x 90 cm x 90 cm) with a charcoal-filtered air intake to ensure a clean, odor-free airflow.[3]

  • Laminar Airflow: Ensure a laminar airflow at a consistent speed, typically between 0.2 and 0.5 m/s, which is optimal for moth flight.

  • Environmental Conditions: Maintain the wind tunnel room at a constant temperature (e.g., 25 ± 1°C) and relative humidity (e.g., 75%).[3]

  • Lighting: Use dim red light (e.g., 0.3 lux) during the scotophase (dark period) of the moths' photoperiod, as this is their most active time for mating behavior.[3]

  • Visual Cues: Place a patterned floor or stationary objects in the wind tunnel to provide optomotor feedback for the flying moths.[4]

This compound Stimulus Preparation and Delivery
  • Pheromone Solution: Prepare a stock solution of synthetic (+)-disparlure in a high-purity solvent such as hexane. Create a dilution series to test a range of dosages (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL). The (-)-enantiomer can act as an inhibitor and should be used with specific experimental goals in mind.[1]

  • Odor Source: Apply a precise volume (e.g., 10 µL) of the this compound solution onto a filter paper strip.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the filter paper for at least 30 minutes before placing it in the wind tunnel.

  • Source Placement: Position the filter paper with the this compound at the upwind end of the wind tunnel, in the center of the air stream.[3] A small cage can be used to house the lure.[5]

Bioassay Procedure
  • Insect Release: Place the acclimatized moth, still in its glass tube, on a release platform at the downwind end of the tunnel, approximately 180-200 cm from the pheromone source.[2][3][5]

  • Initiation of Trial: To begin the bioassay, carefully open the gauze-covered end of the glass tube facing upwind.

  • Observation Period: Allow each moth a set period of time (e.g., 2-3 minutes) to respond to the pheromone plume.

  • Data Recording: Record the behavioral responses of each moth, including latency to wing fanning, latency to take off, flight path, and whether it successfully reaches the source. A video camera system can be used for detailed flight path analysis.

  • Controls: Conduct control trials using a filter paper treated only with the solvent to ensure that the observed behaviors are in response to the this compound and not other environmental cues.

  • Cleaning: Thoroughly clean the wind tunnel with a solvent (e.g., acetone) between trials of different this compound concentrations to avoid cross-contamination.

Visualizations

This compound Perception Signaling Pathway

Disparlure_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite P This compound PBP Pheromone-Binding Protein (PBP) P->PBP Binds P_PBP This compound-PBP Complex PBP->P_PBP OR Olfactory Receptor (OR) + Orco Co-receptor P_PBP->OR Activates Gq Gq Protein OR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 IonChannel Ion Channel (Ca2+, Na+) IP3->IonChannel Opens DAG->IonChannel Modulates Depolarization Depolarization & Action Potential IonChannel->Depolarization Influx leads to Wind_Tunnel_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase InsectPrep Insect Rearing & Acclimatization InsectRelease Insect Release (Downwind) InsectPrep->InsectRelease StimulusPrep This compound Stimulus Preparation PheromoneIntro Introduce Pheromone (Upwind) StimulusPrep->PheromoneIntro TunnelSetup Wind Tunnel Setup & Calibration TunnelSetup->PheromoneIntro Observation Behavioral Observation & Recording InsectRelease->Observation PheromoneIntro->Observation DataAnalysis Quantitative Data Analysis Observation->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation

References

Application Notes and Protocols for Pheromone Trap Design in Gypsy Moth (Lymantria dispar) Monitoring Using Disparlure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The gypsy moth, Lymantria dispar, is a significant defoliating pest of hardwood trees in various parts of the world.[1] Effective management and control of this invasive species rely on accurate monitoring of its population density and spread. Pheromone-baited traps are a cornerstone of Integrated Pest Management (IPM) programs for L. dispar, providing a sensitive and specific method for early detection and population estimation.[1][2][3][4]

These application notes provide detailed protocols for the design and implementation of monitoring programs using traps baited with Disparlure, the synthetic sex pheromone of the female gypsy moth. The information is intended for researchers, entomologists, and pest management professionals to ensure standardized, effective, and reliable data collection.

The this compound Pheromone: Enantiomer Specificity

The synthetic pheromone, this compound (cis-7,8-epoxy-2-methyloctadecane), is the chemical attractant used in gypsy moth traps.[5] It is crucial for researchers to understand the role of its stereoisomers, as the chirality of the molecule is critical for its biological activity.[6][7]

  • (+)-Disparlure: This is the primary attractive enantiomer produced by the female gypsy moth to lure males for mating.[5][7][8] Traps baited with the (+)-enantiomer show significantly higher capture rates compared to the racemic mixture.[6][9]

  • (-)-Disparlure: This enantiomer is not attractive to male gypsy moths and acts as an inhibitor, reducing the response of males to the attractive (+)-enantiomer.[5][7][8] While racemic this compound is effective and often used for mating disruption due to lower cost, monitoring traps designed for maximum sensitivity should ideally use lures with a high percentage of the (+)-enantiomer.[10]

G cluster_0 Pheromone Source cluster_1 Pheromone Components cluster_2 Male Moth Response female Female Gypsy Moth (Lymantria dispar) plus (+)-Disparlure (Attractant) female->plus Releases male Male Gypsy Moth plus->male Stimulates Receptor minus (-)-Disparlure (Inhibitor) minus->male Stimulates Inhibitory Receptor attraction Attraction & Mating Behavior male->attraction inhibition Inhibition of Response male->inhibition

Caption: this compound enantiomer signaling pathway in Lymantria dispar.

Pheromone Trap Design and Components

Several trap designs are commonly used for gypsy moth monitoring. The choice of trap depends on the specific objectives of the program, such as detection, delimitation, or population density estimation.

Common Trap Types:

  • Milk Carton Traps: These are typically cardboard traps, shaped like a small milk carton, often used in large-scale survey programs.[2][4] They contain a lure and an insecticide strip (e.g., Vaportape) to kill captured moths.[4][11]

  • Delta Traps: These are triangular traps with a sticky inner surface to capture moths.[4] They are lightweight and easy to deploy.

  • Multi-Pher Traps: These are reusable plastic traps that can be used for daily monitoring.[11]

Key Components:

  • Trap Body: The main structure of the trap (e.g., cardboard or plastic).

  • Lure: A dispenser containing the this compound pheromone. Dispensers can be rubber septa, plastic strings, or microfibers, each with different release rates and longevity.[12][13]

  • Killing/Retention Agent: Either a sticky coating on the trap's inner surface or a separate insecticide strip to kill and retain the moths for counting.[4][13]

Application Notes: Optimizing Monitoring Efficacy

Data Presentation: Lure Dosage and Trap Placement

Effective monitoring requires careful consideration of lure dosage and trap placement. The following tables summarize key parameters derived from various studies.

Table 1: this compound Dosage and Observed Efficacy

Dosage per Trap/LureLure Type/EnantiomerTarget SpeciesEfficacy/ObservationReference
1 µg(+)-Disparlure (93.4%)L. disparAverage catch of 4.3 moths/trap.[6]
10 µg(+)-Disparlure (93.4%)L. disparAverage catch increased to 28.4 moths/trap.[6]
100 µg(+)-Disparlure (93.4%)L. disparAverage catch further increased to 54.0 moths/trap.[6]
1 µgRacemic this compoundL. disparAverage catch of 1.4 moths/trap.[6]
10 µgRacemic this compoundL. disparAverage catch of 3.3 moths/trap.[6]
100 µgRacemic this compoundL. disparAverage catch of 5.2 moths/trap.[6]
500 µgThis compound (unspecified)L. obfuscata (Indian)Proved to be the most effective dose in trapping this strain.[14]

Table 2: Recommended Trap Placement Parameters

ParameterRecommendationRationaleReference
Height 1.2 - 1.8 meters (approx. 4-6 feet)Aligns with typical male moth flight height.[1][11][15]
Location On tree trunks, preferably on woodland edges.Male moths often follow forest edges and tree lines.[1][15]
Wind Exposure Place on the windward side of the stand.Allows prevailing winds to carry the pheromone plume into the target area.[1][15]
Host Trees Hardwood stands with high oak or aspen content.Targets areas with preferred host species for gypsy moth larvae.[11]
Spacing/Density Varies by objective: 1 trap/18 sq mi to 16 traps/sq mi.High density for delimiting new populations; lower density for broad surveys.[4]
Foliage Avoid placement where foliage can block trap entrances.Ensures unobstructed access for moths and clear plume dispersal.[15]

Experimental Protocols

Protocol 1: Pheromone Trap Assembly (Milk Carton Type)
  • Preparation: Wear gloves when handling the lure and insecticide strip to avoid contamination.[16]

  • Trap Body Assembly: Pop out and discard the inserts from the entry ports on the trap body. Invert the trap and fit the bottom together, securing with staples.[17]

  • Hood Assembly: Pop out the center insert of the trap hood. Slide the hood over the top of the trap body until the tabs can be inserted and seated into the corresponding slits on the trap body. Staple the tabs to the inside of the trap body for security.[17]

  • Lure and Insecticide Placement: Staple the insecticide strip to one end of a twist tie. Staple the this compound lure perpendicular to the twist tie, approximately 2.5 inches from the insecticide strip.[17]

  • Final Assembly: Insert the twist tie into the trap body, folding the top inch over one side of the trap top to secure it. Fold the top ends of the trap together and staple them. Use a binder clip to secure the pour spout.[17]

  • Hanger Attachment: Attach a string or wire through the designated hole at the top of the trap for hanging.[17]

Protocol 2: Field Deployment and Monitoring Workflow

The systematic deployment and regular monitoring of traps are critical for generating reliable data.

G start Start: Define Monitoring Objectives site_selection Site Selection (Based on Host Trees & Risk) start->site_selection trap_assembly Trap Assembly (Protocol 1) site_selection->trap_assembly deployment Trap Deployment (See Table 2 for Placement) trap_assembly->deployment monitoring Periodic Monitoring (e.g., Daily or Weekly Checks) deployment->monitoring Mid-July to Mid-September data_collection Data Collection (Count & ID Moths, Record Data) monitoring->data_collection trap_removal End of Season Trap Removal monitoring->trap_removal data_collection->monitoring Continue until end of flight period data_analysis Data Analysis & Reporting data_collection->data_analysis trap_removal->data_analysis end End data_analysis->end G efficiency Overall Trap Efficiency lure Lure Characteristics lure->efficiency sub_lure Dosage Enantiomer Purity Release Rate lure->sub_lure trap_design Trap Design trap_design->efficiency sub_design Type (Delta, Milk Carton) Color Retention Method trap_design->sub_design placement Trap Placement placement->efficiency sub_placement Height Density Location (Edge/Interior) placement->sub_placement env Environmental Factors env->efficiency sub_env Wind Speed & Direction Temperature Habitat Structure env->sub_env

References

Quantitative Analysis of Disparlure in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disparlure (cis-7,8-epoxy-2-methyloctadecane) is the synthetic sex pheromone of the spongy moth (Lymantria dispar), a significant defoliator of forest and shade trees.[1] It is extensively used in pest management programs for monitoring and mating disruption.[1][2] The widespread use of this compound necessitates reliable and sensitive analytical methods for its quantification in various environmental matrices to study its fate, persistence, and potential non-target effects.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound in environmental samples, intended for researchers, scientists, and professionals in environmental chemistry and drug development.

Analytical Methodologies

The primary analytical technique for the quantification of this compound is gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity and selectivity.[4][5][6] High-performance liquid chromatography-mass spectrometry (HPLC-MS), particularly with a chiral column, is employed for the separation of this compound stereoisomers.[7][8]

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data related to this compound in environmental applications and analytical standards.

Table 1: this compound Application Rates in Mating Disruption Programs

Formulation TypeApplication Rate (Active Ingredient)Reference
Hercon Disrupt® II15 g/ha[2]
SPLAT GM™11.9 - 15 g/acre [2][9]
Luretape® GM75 g/ha[2]
Generic Aerial Application6 - 15 g/acre [9]

Table 2: Reported Environmental Concentrations and Residues of this compound

Environmental MatrixConcentration / Residue LevelAnalytical MethodReference
AirAs low as 0.2 ng/m³Electron-Capture Gas Chromatography[10]
Air (32-34 days post-application)1.5% to 15.5% of initial concentrationNot Specified[3]
Pheromone Dispensers (1 year post-application)1.8–23.2% of initial amount remainingNot Specified[2]

Table 3: Analytical Standards and Quality Control

ParameterConcentration / ValueApplicationReference
External Standard (Racemic this compound)45 ng/µLQuantitative Analysis of Lure Residue[11]
Recovery Rate (Air Sampling)≥ 80%Method Validation[10]

Experimental Protocols

Detailed methodologies for sample collection, preparation, and analysis are provided below.

Protocol 1: Analysis of this compound in Air Samples

This protocol is adapted from methods developed for trapping and determining airborne concentrations of this compound.[3][10]

1. Sample Collection: a. Draw a known volume of air through a sorbent tube packed with Type 4A molecular sieves using a calibrated air sampling pump.[10] b. The flow rate and sampling duration should be optimized based on the expected concentration of this compound.

2. Sample Preparation (Extraction): a. Transfer the molecular sieves from the sorbent tube to a clean glass vial. b. Add a known volume of a 1:1 hexane-ether solvent mixture to extract the this compound.[10] c. Vortex the vial for 2 minutes and then sonicate for 15 minutes. d. Allow the sieves to settle and carefully transfer the supernatant to a new vial. e. Repeat the extraction process (steps b-d) two more times and combine the supernatants. f. Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. Sample Cleanup (Optional, if high interference is expected): a. Prepare a small glass column packed with activated Florisil. b. Pass the concentrated extract through the Florisil column. c. Elute the this compound with a suitable solvent mixture, such as hexane-ether. d. Collect the eluate and concentrate it to the final volume for analysis.[10]

4. Instrumental Analysis (GC-MS): a. Gas Chromatograph (GC) Conditions:

  • Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]
  • Oven Temperature Program: Start at 80°C for 1 min, then ramp at 10°C/min to 320°C.[8]
  • Injector Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.[4]
  • Source Temperature: 230°C.[4]
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

5. Quantification: a. Prepare a series of calibration standards of racemic this compound in the final extraction solvent. b. Analyze the standards using the same GC-MS method. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Analysis of this compound Residue in Pheromone Lures

This protocol is based on methods for analyzing the residual this compound content in string lures used in monitoring traps.[11]

1. Sample Preparation (Extraction): a. Place a single pheromone lure into a 20-mL glass scintillation vial. b. Add 10 mL of a 1:1 acetone/hexane solvent mixture.[11] c. Seal the vial and allow it to soak for 24 hours at room temperature. d. After soaking, transfer an aliquot of the solvent into a GC vial for analysis.

2. Instrumental Analysis (GC-MS): a. Follow the GC-MS conditions as outlined in Protocol 1, section 4.

3. Quantification: a. Use an external standard of racemic this compound at a known concentration (e.g., 45 ng/µL) for direct comparison and quantification.[11] b. Calculate the amount of this compound remaining in the lure based on the peak area response compared to the external standard.

Visualizations

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway of this compound in the gypsy moth, Lymantria dispar.[7][8]

Disparlure_Biosynthesis cluster_0 Oenocyte Cells cluster_1 Hemolymph Transport cluster_2 Pheromone Gland FattyAcid Fatty Acid Precursors MethylBranched 18-Methyl-Z12-nonadecenoate FattyAcid->MethylBranched Δ12 Desaturase Alkene 2-Methyl-Z7-octadecene MethylBranched->Alkene Decarboxylation Lipophorin Lipophorin Carrier Alkene->Lipophorin Transport AlkeneTransported 2-Methyl-Z7-octadecene Lipophorin->AlkeneTransported Unloading This compound (+)-Disparlure AlkeneTransported->this compound Epoxidation Disparlure_Analysis_Workflow SampleCollection 1. Sample Collection (Air, Water, Soil, Foliage) SamplePrep 2. Sample Preparation (Extraction, Cleanup) SampleCollection->SamplePrep InstrumentalAnalysis 3. Instrumental Analysis (GC-MS or HPLC-MS) SamplePrep->InstrumentalAnalysis DataAnalysis 4. Data Analysis (Quantification, Validation) InstrumentalAnalysis->DataAnalysis Reporting 5. Reporting DataAnalysis->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Disparlure Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective synthesis of Disparlure. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

Sharpless Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a cornerstone for installing the chiral epoxide of this compound.[1] However, achieving high enantioselectivity and yield can be challenging.

Question: My Sharpless asymmetric epoxidation is resulting in low enantiomeric excess (% ee). What are the common causes and how can I fix them?

Answer: Low enantioselectivity in the Sharpless epoxidation can arise from several factors. Here is a systematic guide to troubleshooting this issue:

  • Presence of Water: Water is highly detrimental as it can react with the titanium catalyst, leading to the formation of inactive titanium dioxide and disrupting the chiral complex.[1][2]

    • Solution: Ensure all glassware is rigorously flame-dried before use. Use anhydrous solvents and reagents. The addition of 3Å molecular sieves to the reaction mixture is crucial to sequester any trace amounts of water.[3]

  • Purity and Age of Reagents: The purity of the chiral tartrate ligand (e.g., diethyl tartrate - DET or diisopropyl tartrate - DIPT) is critical for inducing high enantioselectivity.[1] Old or impure tartrate esters can significantly decrease the % ee. Similarly, the quality of the titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) is important.

    • Solution: Use freshly opened or purified reagents. Diethyl tartrate can be distilled under reduced pressure. Ensure the TBHP has an accurate concentration, which can be determined by titration.

  • Incorrect Catalyst Loading: Both too low and too high concentrations of the titanium catalyst can negatively affect enantioselectivity.[1]

    • Solution: Typically, a catalyst loading of 5-10 mol% is optimal.[1][4] It is advisable to perform small-scale optimizations to determine the ideal catalyst loading for your specific substrate.

  • Reaction Temperature: The Sharpless epoxidation is highly sensitive to temperature. Reactions are generally performed at low temperatures to maximize enantioselectivity.[1]

    • Solution: Maintain a stable low temperature, typically -20 °C, throughout the reaction. Use a cryocooler or a dry ice/acetone bath for consistent temperature control.

  • Substrate-Related Issues: The structure of the allylic alcohol itself can influence the outcome. Z-disubstituted olefins are known to be less reactive and may yield lower selectivity.[1]

    • Solution: While the core structure is set for this compound synthesis, ensure the allylic alcohol precursor is of high purity. Impurities can interfere with the catalyst.

  • Incorrect Tartrate Enantiomer: Using the wrong enantiomer of the tartrate ester will produce the opposite enantiomer of the desired product.[1]

    • Solution: Double-check that the correct tartrate enantiomer is being used to obtain the desired (+)- or (-)-Disparlure. For (+)-Disparlure, which has (7R, 8S) configuration, L-(+)-diethyl tartrate is typically used.

Wittig Reaction for Z-Olefin Synthesis

The Wittig reaction is frequently employed to construct the Z-alkene precursor to this compound. A common challenge is achieving high Z:E selectivity.

Question: I am getting a low Z:E ratio in my Wittig reaction. How can I improve the Z-selectivity?

Answer: To favor the formation of the Z-alkene with non-stabilized ylides, kinetic control must be promoted. This can be achieved by optimizing the following conditions:

  • Presence of Lithium Salts: Lithium cations can stabilize the betaine intermediate, allowing for equilibration to the thermodynamically more stable E-isomer.[5][6]

    • Solution: Employ "salt-free" conditions. Use bases that do not contain lithium cations, such as sodium amide (NaNH₂), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide (KOtBu).[5] If a lithium base like n-butyllithium is used to generate the ylide, adding a lithium-chelating agent like 12-crown-4 can sometimes improve Z-selectivity, but using a sodium or potassium base is generally more effective.

  • Solvent Polarity: Polar aprotic solvents can stabilize the betaine intermediate, which can lead to the formation of the E-isomer.

    • Solution: Utilize non-polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene to favor the kinetic Z-product.[5]

  • Reaction Temperature: Higher temperatures can provide the energy needed to reverse the initial cycloaddition, allowing for equilibration to the more stable E-isomer.

    • Solution: Conduct the reaction at low temperatures, typically -78 °C, to favor the kinetically controlled formation of the Z-alkene.[5]

  • Ylide Stability: The nature of the ylide is crucial. For Z-selectivity, a non-stabilized ylide (where the R group on the ylidic carbon is alkyl) is required.

    • Solution: Ensure the phosphonium salt precursor corresponds to a non-stabilized ylide. Stabilized ylides (e.g., with an adjacent carbonyl group) will predominantly give the E-alkene.[7]

Frequently Asked Questions (FAQs)

Q1: During the catalytic hydrogenation of the olefin precursor to this compound, I am observing epoxide ring-opening as a side reaction. How can I prevent this?

A1: Epoxide ring-opening during catalytic hydrogenation is a known issue. To minimize this side reaction, careful selection of the catalyst and reaction conditions is necessary. While specific conditions for every this compound intermediate can vary, here are some general strategies:

  • Catalyst Choice: Palladium on carbon (Pd/C) can sometimes be aggressive and promote epoxide opening. Platinum-based catalysts, such as platinum oxide (PtO₂, Adams' catalyst), in a non-polar solvent like hexanes have been shown to be effective for the selective reduction of the double bond without significant epoxide opening.

  • Solvent: Using non-protic, non-polar solvents can help suppress ring-opening, which is often facilitated by proton sources.

  • Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and ambient temperature, should be employed. The reaction should be carefully monitored and stopped once the starting material is consumed to avoid over-reduction and side reactions.

Q2: My final this compound product has a low enantiomeric excess. What are the best methods for purification to improve the ee?

A2: Improving the enantiomeric excess of the final product often relies on the purification of chiral intermediates.

  • Recrystallization of Diastereomers: A common and effective strategy is to convert a chiral intermediate into a mixture of diastereomers by reacting it with a chiral resolving agent. These diastereomers have different physical properties and can be separated by recrystallization.[8][9] For example, a chiral alcohol intermediate can be esterified with a chiral carboxylic acid. After separation of the diastereomeric esters, the desired ester is hydrolyzed to yield the enantiomerically pure alcohol.

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate enantiomers. While often used for analytical purposes to determine % ee, preparative chiral chromatography can be employed to isolate enantiomerically pure this compound, although this can be a costly and time-consuming method for large quantities.

Q3: What are some key considerations for the enantioselective iodolactonization route to this compound?

A3: Enantioselective iodolactonization is a powerful method. Key considerations for success include:

  • Catalyst Selection: The choice of a suitable chiral catalyst is paramount. Bifunctional catalysts, such as those derived from BINOL-amidine, have been shown to be highly effective.

  • Iodine Source: N-iodosuccinimide (NIS) is a commonly used electrophilic iodine source.

  • Reaction Conditions: The reaction is typically carried out at low temperatures in a non-polar solvent. The presence of catalytic amounts of iodine (I₂) can sometimes have a beneficial effect on the enantioselectivity for certain substrates.[10] The electronic properties of the substrate can also influence the enantioselectivity.[11]

Data Presentation

Table 1: Comparison of Enantioselective this compound Syntheses

Synthesis MethodKey Chiral StepTypical Overall YieldTypical Enantiomeric Excess (ee)Reference(s)
Sharpless Asymmetric EpoxidationAsymmetric epoxidation of an allylic alcohol~30%>95%[12]
Enantioselective IodolactonizationBINOL-amidine catalyzed iodolactonization33%95:5 er (enantiomeric ratio)[1]
Asymmetric ChloroallyborationAsymmetric chloroallyboration27%≥99.5%[3]
Chiral Pool (L-(+)-Tartaric Acid)Derivatization of a chiral starting materialVariesHigh, often requires crystallization[2]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation

This protocol is a general procedure for the Sharpless asymmetric epoxidation of an allylic alcohol precursor to (+)-Disparlure.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add activated 3Å molecular sieves (approximately 1-2 g per 10 mmol of allylic alcohol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to make a final concentration of ~0.1 M with respect to the allylic alcohol.

  • Cooling: Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Catalyst Formation:

    • Add L-(+)-diethyl tartrate (6 mol%) to the cooled solvent.

    • Add titanium(IV) isopropoxide (5 mol%) dropwise to the stirred solution. The solution should turn a pale yellow.

    • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex (the "aging" period).

  • Substrate Addition: Add the allylic alcohol (1 equivalent) to the reaction mixture.

  • Oxidant Addition: Add tert-butyl hydroperoxide (1.5 equivalents in decane) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Quench the reaction at low temperature by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.

    • Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the Celite® pad with DCM.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC.[1]

Protocol 2: Z-Selective Wittig Reaction (Salt-Free)

This protocol describes a general procedure for the Z-selective synthesis of an alkene using a non-stabilized ylide under salt-free conditions.

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the desired phosphonium salt (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF).

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents, as a solution in THF or as a solid) portion-wise. The formation of the ylide is often indicated by a color change (typically to orange or red).

    • Allow the mixture to slowly warm to 0 °C and stir for 1 hour.

  • Aldehyde Addition:

    • Cool the ylide solution back down to -78 °C.

    • Add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise.

  • Reaction:

    • Stir the reaction mixture at -78 °C for 1-4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the Z-alkene. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a non-polar solvent like hexanes prior to chromatography.[5]

Visualizations

Sharpless_Epoxidation_Workflow cluster_prep Preparation cluster_catalyst Catalyst Formation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware Add 3Å molecular sieves Add anhydrous DCM cool Cool to -20 °C prep->cool add_ligand Add L-(+)-DET cool->add_ligand add_ti Add Ti(O-i-Pr)4 add_ligand->add_ti age Age for 30 min at -20 °C add_ti->age add_substrate Add allylic alcohol age->add_substrate add_oxidant Add TBHP dropwise add_substrate->add_oxidant react Stir at -20 °C (1-4 h) add_oxidant->react quench Quench with Na2SO3(aq) react->quench filter_celite Filter through Celite® quench->filter_celite extract Extract with DCM filter_celite->extract purify Column Chromatography extract->purify end end purify->end Enantioenriched Epoxide Wittig_Z_Selectivity cluster_conditions Favorable Conditions center_node High Z-Selectivity cond1 Salt-Free Conditions (Na+ or K+ bases) center_node->cond1 cond2 Non-Polar Aprotic Solvent (THF, Ether) center_node->cond2 cond3 Low Temperature (-78 °C) center_node->cond3 cond4 Non-Stabilized Ylide center_node->cond4 avoid1 Lithium Salts Present avoid2 Polar Aprotic Solvents avoid3 High Temperature

References

Technical Support Center: Overcoming Challenges in Disparlure Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Disparlure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities in synthetically produced this compound include:

  • The (-)-enantiomer: The biologically inactive stereoisomer that can inhibit the activity of the desired (+)-enantiomer.[1][2]

  • Unreacted starting materials and reagents: These can include precursors from the specific synthetic route employed.

  • Byproducts of side reactions: Depending on the synthesis method, these can include the trans-isomer of this compound or other structurally related compounds.

  • Degradation products: this compound can degrade in the presence of weak acids and oxidizing agents like potassium permanganate.[1]

  • Residual solvents: Solvents used during synthesis and purification can be retained in the final product.

Q2: My final product has low biological activity despite appearing pure on a standard GC. What could be the issue?

A2: Low biological activity in a seemingly pure product is often due to the presence of the (-)-enantiomer, which can inhibit the pheromonal response.[1][2] Standard gas chromatography (GC) may not separate enantiomers. It is crucial to use a chiral GC or HPLC column to determine the enantiomeric excess (ee) of your sample. An ee of ≥99.5% is often desired for optimal activity.[3]

Q3: I am having difficulty separating the (+) and (-) enantiomers of this compound using chromatography. What can I do?

A3: Separating enantiomers requires a chiral environment. Here are some approaches:

  • Chiral Chromatography: This is the most direct method. Utilize a chiral stationary phase (CSP) in either HPLC or GC. The choice of the chiral column is critical and may require screening different types of CSPs.

  • Derivatization: If direct chiral separation is challenging, you can derivatize the enantiomers with a chiral resolving agent to form diastereomers. Diastereomers have different physical properties and can often be separated on a standard achiral chromatography column. After separation, the derivatizing agent can be removed to yield the pure enantiomers.

Q4: My this compound sample appears to be degrading during flash chromatography on silica gel. What is happening and how can I prevent it?

A4: Silica gel is acidic and can potentially cause the degradation of acid-sensitive compounds like epoxides, although this is not a widely reported issue for this compound under standard conditions. If you suspect degradation, you can:

  • Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize acidic sites.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina or a bonded phase silica.

  • Minimize contact time: Perform the chromatography as quickly as possible.

Q5: What is a suitable solvent for recrystallizing this compound?

A5: While specific solvent systems for the final this compound product are not extensively detailed in the literature, a common strategy for purifying intermediates like cis-3,4-epoxy alcohols is recrystallization.[1][3] For a waxy solid like this compound, a good starting point for solvent screening would be a binary solvent system, such as a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or acetone). The ideal solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Troubleshooting Guides

Chromatography (Flash and HPLC)
Problem Possible Cause Troubleshooting Steps
Poor separation of this compound from non-polar impurities Incorrect solvent system.Increase the polarity of the mobile phase gradually. A common system for similar compounds is a hexane/ethyl acetate gradient.
Peak tailing in HPLC Active sites on the silica-based column.Add a small amount of a modifier like triethylamine to the mobile phase to block active silanol groups.
Co-elution of enantiomers Achiral column used.Use a chiral stationary phase column for either HPLC or GC.
Ineffective chiral separation.Optimize the mobile phase (e.g., change the solvent ratio or try different modifiers). Experiment with different chiral columns.
Low recovery of this compound Adsorption onto the stationary phase.Ensure the chosen solvent system is appropriate for eluting a non-polar compound like this compound.
Degradation on the column.If using silica gel and degradation is suspected, switch to a neutral stationary phase like alumina.
Recrystallization
Problem Possible Cause Troubleshooting Steps
This compound oils out instead of crystallizing The solvent is too non-polar, or the cooling is too rapid.Try a more polar solvent system. Ensure slow cooling to allow for crystal lattice formation.
No crystals form upon cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of this compound.
The compound is too soluble in the chosen solvent.Select a solvent in which this compound has lower solubility at room temperature.
Low yield of purified product Too much solvent was used, or the compound has some solubility even at low temperatures.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility.
Impurities co-crystallize with the product The chosen solvent does not effectively differentiate between the product and the impurity.Screen for a different solvent system where the impurity is either very soluble or very insoluble at all temperatures.

Data on Purification Efficiency

The following table summarizes typical outcomes for different purification strategies based on available literature.

Purification Method Typical Purity Achieved Typical Enantiomeric Excess (ee) Typical Overall Yield Notes
Asymmetric Synthesis followed by Recrystallization of Intermediate >99%≥99.5%~27%Recrystallization of the cis-3,4-epoxy alcohol intermediate is key to enhancing enantiomeric purity.[3]
Asymmetric Epoxidation and Chromatography >98%>70%HighYields can be high, but achieving very high ee may require further purification steps.[1]
Synthesis from Chiral Pool and Crystallization HighHighVariesThe use of chiral starting materials can lead to high enantiomeric purity, and intermediates are often crystalline, allowing for easy purification.

Experimental Protocols

Flash Chromatography for Crude this compound Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Dry pack the column with silica gel and then wet it with the initial mobile phase.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane.

  • Mobile Phase: Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexane.

  • Elution: Apply the sample to the top of the column and begin elution with the mobile phase. Collect fractions and monitor by TLC or GC.

  • Analysis: Analyze the fractions to identify those containing pure this compound. Combine the pure fractions and remove the solvent under reduced pressure.

Chiral HPLC for Enantiomeric Excess (ee) Determination
  • Column: A chiral stationary phase column suitable for non-polar compounds.

  • Mobile Phase: Typically a mixture of hexane and isopropanol. The exact ratio will depend on the column and may require optimization (e.g., 99:1 hexane:isopropanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10 µL of a dilute solution of this compound in the mobile phase.

  • Detection: UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector.

  • Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas: ee (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude this compound Crude this compound Flash Chromatography Flash Chromatography Crude this compound->Flash Chromatography Initial Cleanup Purity Check (GC/TLC) Purity Check (GC/TLC) Flash Chromatography->Purity Check (GC/TLC) ee Determination (Chiral HPLC/GC) ee Determination (Chiral HPLC/GC) Flash Chromatography->ee Determination (Chiral HPLC/GC) Direct to Analysis Recrystallization (optional) Recrystallization (optional) Recrystallization (optional)->ee Determination (Chiral HPLC/GC) Distillation (optional) Distillation (optional) Distillation (optional)->ee Determination (Chiral HPLC/GC) Purity Check (GC/TLC)->Recrystallization (optional) Further Purification Purity Check (GC/TLC)->Distillation (optional) Alternative Purification

Caption: General experimental workflow for this compound purification and analysis.

Caption: Troubleshooting flowchart for low biological activity in purified this compound.

References

Optimizing pheromone trap placement for gypsy moth monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing pheromone traps for gypsy moth (Lymantria dispar) monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the optimal placement for a gypsy moth pheromone trap?

A1: For optimal results, place pheromone traps at a height of 1.2 to 1.8 meters (4-6 feet) from the ground.[1][2][3][4] Traps should be positioned on host trees, with a preference for oak or aspen.[2][3] It is also recommended to place traps on woodland edges on the windward side, allowing the prevailing winds to disperse the pheromone into the woods.[1][4]

Q2: What is the recommended trap density for effective monitoring?

A2: Trap density is contingent on the specific objective of your study. The required density can range from as low as one trap per 18 square miles for general detection to as high as 16 traps per square mile for more intensive monitoring.[5][6] For delimiting a known infestation, a density of 16 to 36 traps per square mile is recommended.[4]

Q3: When is the best time to deploy gypsy moth pheromone traps?

A3: Traps should be set before the male moths begin to emerge. The flight period for adult male gypsy moths typically occurs from mid-to-late June through mid-to-late September, depending on the geographic location.[1] It is advisable to consult local extension authorities for regional advice on optimal timing.[1]

Q4: Will the pheromone traps attract female gypsy moths and potentially create a new infestation?

A4: No, the synthetic pheromone used in the traps, disparlure, is a sex attractant for male gypsy moths only.[5][6] Female gypsy moths cannot fly and are not attracted to the pheromone.[5][6] Therefore, the traps will not cause a new infestation.

Q5: Are the materials in the pheromone traps hazardous?

A5: The pheromone itself is not toxic to humans, other mammals, birds, fish, or other insects.[5][6] Some trap designs, like the milk carton trap, may contain a small insecticide strip to kill the captured moths.[5][6] This strip should not be handled directly. Other traps, such as the delta trap, use a sticky substance to capture moths, which is not hazardous but can be messy.[3]

Troubleshooting Guide

Problem: Low or no moth capture in traps.

Possible Cause Troubleshooting Step
Improper Trap Placement Ensure traps are placed at the recommended height of 1.2-1.8 meters on a suitable host tree.[1][2][3][4] Verify that the trap is on the windward side of the woodland edge to maximize pheromone dispersal.[1][4] Check that trap openings are not blocked by foliage or branches.[4]
Incorrect Timing Confirm that the trapping period aligns with the local male gypsy moth flight season.[1]
Lure Malfunction Check the expiration date of the pheromone lure. Store lures in a cool, dry place as instructed by the manufacturer.
Environmental Factors High winds or heavy rain can reduce moth flight and trap effectiveness. Consider deploying traps during periods of favorable weather.
Low Population Density If you are in an area with a very low gypsy moth population, low capture rates are expected.

Problem: Trap is damaged or missing.

Possible Cause Troubleshooting Step
Vandalism If possible, place traps in less visible areas, 45cm (18 inches) from the bole of the tree, to reduce the likelihood of tampering.[2][3] If vandalism is a persistent issue, consider placing traps higher up on the tree.
Animal Interference Securely fasten the trap to the tree. Some animals may be attracted to the insects caught in the trap.
Weather Ensure the trap is securely attached to withstand wind and rain.

Data Presentation: Trap Placement and Density Guidelines

Table 1: Optimal Pheromone Trap Placement Parameters

ParameterRecommendationSource(s)
Height 1.2 - 1.8 meters (4-6 feet)[1][2][3][4]
Location On host trees (oak, aspen preferred)[2][3]
Woodland edges[1][4]
Windward side of the survey area[1][4]
Distance from Tree Bole 45 cm (18 inches)[2][3]

Table 2: Recommended Trap Densities for Various Monitoring Objectives

Monitoring ObjectiveTrap DensitySource(s)
Detection Survey 1 trap per 18 square miles (low density) to 2 traps per property (urban)[4][5][6]
Delimiting Survey 16 to 36 traps per square mile[4]
Slow the Spread (STS) Action Area 1 trap per 1.5-3.5 km²
Slow the Spread (STS) Monitoring Area 1 trap per 3.5-5.1 km²

Experimental Protocols

Protocol 1: Standard Delta Trap Assembly and Deployment

  • Assembly:

    • Carefully fold the cardboard trap into a triangular shape according to the manufacturer's instructions.

    • Remove the protective covering from the sticky liner and place it on the bottom inside surface of the trap.

    • Using gloves, place the pheromone lure in the center of the sticky liner.

    • Insert a wire or plastic hanger through the designated holes at the top of the trap.

  • Deployment:

    • Select a suitable host tree (e.g., oak, aspen) at the edge of a wooded area.[2][3]

    • Hang the trap from a branch at a height of 1.2-1.8 meters (4-6 feet).[1][2][3][4]

    • Ensure the trap is positioned 45cm (18 inches) away from the main trunk of the tree and that the entrance holes are not obstructed by leaves or branches.[2][3][4]

    • Record the GPS coordinates of the trap location.

  • Monitoring and Maintenance:

    • Check the trap every 10-14 days.[4]

    • Count and record the number of gypsy moths captured.

    • Replace the sticky liner and/or the entire trap if it becomes filled with moths or debris.[4]

    • Replace the pheromone lure according to the manufacturer's recommendations, typically every 3-4 weeks.[4]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_deploy Phase 2: Deployment cluster_monitor Phase 3: Monitoring cluster_analysis Phase 4: Data Analysis A Select Study Site B Determine Trap Density A->B C Assemble Traps & Lures B->C D Place Traps at Optimal Height & Location C->D E Record GPS Coordinates D->E F Check Traps Periodically E->F G Count & Record Captures F->G H Maintain Traps (Replace Liners/Lures) G->H I Analyze Moth Capture Data G->I H->F Repeat J Correlate with Environmental Factors I->J Troubleshooting_Flowchart Start Low/No Moth Capture Q1 Is trap placed correctly? (Height, Location, Windward Side) Start->Q1 Action1 Adjust trap placement according to guidelines. Q1->Action1 No Q2 Is the timing correct for the local flight season? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Deploy traps during the known flight period. Q2->Action2 No Q3 Is the pheromone lure still effective? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Replace with a new, properly stored lure. Q3->Action3 No End Consider low population density as the cause. Q3->End Yes A3_Yes Yes A3_No No Action3->Q3

References

Technical Support Center: Disparlure Dispenser Release Rate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving Disparlure dispensers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the release rate of this compound from a passive dispenser?

The release rate of this compound is primarily governed by a combination of environmental conditions and the physical characteristics of the dispenser itself. The most significant factors are:

  • Temperature: This is the most critical determinant. The release rate of this compound from dispensers like plastic laminates increases significantly with rising ambient temperatures.[1][2] The relationship is often exponential.[1]

  • Air Flow: Increased air velocity across the dispenser surface will generally increase the pheromone release rate, although its effect is typically less pronounced than that of temperature.[1]

  • Dispenser Characteristics:

    • Dispenser Type: Different dispensers (e.g., laminated flakes, string dispensers, hollow fibers) have inherently different release kinetics due to their materials and design.[1]

    • Initial Pheromone Load: The amount of this compound initially loaded into the dispenser can affect the release rate.[2]

    • Dispenser Aging: The release rate can change as the dispenser ages and the pheromone is depleted.[2]

    • Material and Physical Dimensions: For laminated dispensers, factors like the thickness of the plastic layers can alter the diffusion rate of the pheromone.

Q2: How does temperature quantitatively affect the this compound release rate?

Temperature has a direct and positive relationship with the release rate. As temperature increases, the vapor pressure of the this compound increases, and the permeability of the dispenser material may also change, leading to a higher emission rate. One study noted that for plastic laminate dispensers, the release rate increased approximately 3.5-fold for each 10°C rise in temperature.[2] In field studies across a wide geographic and climatic range, the release of this compound was uniform when measured against accumulated degree-days, highlighting the integral role of temperature over time.[1][3]

Q3: Does the initial amount of this compound in the dispenser affect the daily release rate?

Yes, the initial loading can influence the release rate. A higher initial dose can lead to a higher initial release rate. For example, laboratory studies using cotton wick dispensers at 35°C showed that increasing the load of (+)-disparlure from 1 µg to 400 µg resulted in an increase in the emission rate from 7 ng/h to 2,000 ng/h.[2] This demonstrates that for certain dispenser types, a higher concentration gradient drives a faster release.

Troubleshooting Guide

Problem: My traps had high efficacy at the beginning of the season but performance dropped off significantly towards the end, especially in a warm climate.

  • Likely Cause: Accelerated pheromone depletion due to high temperatures.

  • Explanation: The release of this compound is highly dependent on temperature.[2] In warmer climates, the pheromone is released at a much faster rate, which can cause the dispenser to become depleted before the end of the male moth flight period.[1][3] This rapid release in warm conditions can compromise late-season trap efficacy.[1][3]

  • Solution:

    • Select Appropriate Dispensers: Choose a dispenser specifically designed for long-lasting, controlled release in high-temperature environments if available.

    • Adjust Deployment Schedule: In consistently warm regions, consider deploying dispensers later in the season or replacing them mid-season to ensure coverage throughout the entire flight period.

    • Quantify Release Rate: Before large-scale deployment, conduct a pilot study to measure the release rate under your specific environmental conditions using the protocol outlined below.

Problem: I am seeing inconsistent results between experimental sites, even when using the same batch of dispensers.

  • Likely Cause: Microclimatic variations between sites.

  • Explanation: Even within the same geographical region, factors like sun exposure, canopy cover, and prevailing wind patterns can create different microclimates. A dispenser in direct sunlight will be warmer and release this compound faster than one in a shaded, cooler area. Similarly, a dispenser in a windy location may have a higher release rate. These local variations can lead to significant differences in dispenser performance and trap catch.[1]

  • Solution:

    • Standardize Placement: Ensure dispensers are placed in a consistent manner across all sites (e.g., same height, same relative position on the plant, similar canopy density).

    • Monitor Local Conditions: Deploy data loggers to record temperature and humidity at your specific trap locations to correlate environmental data with dispenser performance.

    • Increase Replication: Use a larger number of traps per site to account for and average out the effects of microclimatic variability.

Problem: The release rate measured in the lab is very different from what I observe in the field.

  • Likely Cause: The complexity of field conditions is not fully replicated in the laboratory.

  • Explanation: Laboratory settings often use constant temperatures and controlled, laminar air flow.[1] Field conditions, however, are dynamic, with fluctuating temperatures, variable wind speeds, humidity changes, and UV radiation, all of which can impact the dispenser's release profile.[4]

  • Solution:

    • Use Field-Aged Dispensers: For more accurate lab measurements, analyze dispensers that have been aged in the field for various time periods.

    • Dynamic Lab Conditions: If possible, use environmental chambers that can simulate diurnal temperature and humidity cycles to better approximate field conditions.

    • Correlate, Don't Equate: Use lab data as a baseline for comparing different dispenser types, but rely on field data to determine the effective field life and performance under real-world conditions.

Data Presentation

Table 1: Effect of Temperature on Pheromone Release Rate (Illustrative)

Dispenser TypeTemperature (°C)Relative Release Rate Factor
Plastic Laminate151.0x
Plastic Laminate25~3.5x
Plastic Laminate35~12.25x
Source: Based on data indicating a 3.5-fold increase for each 10°C rise.[2]

Table 2: Effect of Initial Loading on Release Rate from Cotton Wick Dispensers at 35°C

Initial (+)-disparlure Load (µg)Release Rate (ng/hour)
17
100470
4002000
Source: Data from Leonhardt et al. (1990) as cited in Tobin et al. (2011).[2]

Experimental Protocols

Protocol: Determining Residual this compound and Calculating Release Rate by Solvent Extraction and Gas Chromatography (GC)

This protocol is adapted from methodologies described for analyzing this compound dispensers used in field studies.[1]

1. Objective: To quantify the amount of this compound remaining in a dispenser after a specific period of field or laboratory aging, and thereby calculate the average release rate.

2. Materials:

  • Aged this compound dispensers

  • Unused dispensers from the same batch (for initial load reference)

  • 20 mL glass vials with PTFE-lined caps

  • Solvent: Acetone/Hexane mixture (1:1 v/v)

  • Internal Standard (e.g., cis-7-Dodecenyl acetate, if not using an external standard curve)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • HP-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Autosampler vials and inserts

  • Volumetric flasks and pipettes

3. Procedure:

  • Sample Preparation:

    • Carefully remove an aged dispenser from the field at a predetermined time point. Record the duration of exposure.

    • Place the entire dispenser into a 20 mL glass vial.

    • Using a calibrated pipette, add exactly 10 mL of the acetone/hexane solvent mixture to the vial.

    • If using an internal standard, add a known concentration at this step.

    • Seal the vial tightly.

    • Allow the dispenser to soak for 24 hours at room temperature to ensure complete extraction of the residual this compound.

    • Prepare control samples using unused dispensers to determine the initial pheromone load (T₀).

  • GC Analysis:

    • Set up the GC method. The following parameters are a reliable starting point:[1]

      • Injector: Splitless mode.

      • Carrier Gas: Hydrogen or Helium at a constant flow (e.g., 2.0 mL/min).

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 10 minutes.

      • Detector: Set FID or MS parameters as per manufacturer recommendations for sensitivity to the target analyte.

    • Prepare a calibration curve using a certified standard of racemic this compound at several concentrations.

    • Transfer an aliquot of the solvent extract from the sample vial to an autosampler vial.

    • Inject the sample onto the GC.

    • Integrate the peak corresponding to this compound and determine its concentration by comparing its area to the calibration curve.

  • Calculation of Release Rate:

    • Calculate the total mass of residual this compound (M_residual) in the dispenser:

      • M_residual (µg) = Concentration from GC (µg/mL) * Volume of Solvent (mL)

    • Determine the initial mass of this compound (M_initial) from the control (T₀) dispensers.

    • Calculate the total mass of this compound released (M_released):

      • M_released (µg) = M_initial (µg) - M_residual (µg)

    • Calculate the average daily release rate:

      • Release Rate (µg/day) = M_released (µg) / Number of Days in Field

Visualizations

Factors_Affecting_Release_Rate cluster_env Environmental Factors cluster_disp Dispenser Characteristics Temperature Temperature ReleaseRate This compound Release Rate Temperature->ReleaseRate Airflow Air Flow / Wind Airflow->ReleaseRate Humidity Humidity Humidity->ReleaseRate UV UV Radiation UV->ReleaseRate Type Dispenser Type (e.g., Flake, String) Type->ReleaseRate Load Initial Pheromone Load Load->ReleaseRate Age Dispenser Age Age->ReleaseRate Material Material Properties (e.g., Thickness) Material->ReleaseRate

Caption: Key factors influencing the this compound release rate.

Troubleshooting_Workflow Start Start: Inconsistent or Unexpected Results CheckTemp Were field temperatures higher than expected? Start->CheckTemp CheckPlacement Was dispenser placement standardized across sites? CheckTemp->CheckPlacement No Result_Depletion Conclusion: Likely premature pheromone depletion due to heat. CheckTemp->Result_Depletion Yes CheckAge Was the dispenser near the end of its expected field life? CheckPlacement->CheckAge Yes Result_Microclimate Conclusion: Inconsistency likely due to microclimate variation. CheckPlacement->Result_Microclimate No Result_Age Conclusion: Dispenser likely depleted due to normal aging. CheckAge->Result_Age Yes Further_Analysis Consider further analysis: - Check initial loading - Contamination CheckAge->Further_Analysis No

References

Technical Support Center: Minimizing Degradation of Disparlure in Field Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during field experiments with Disparlure.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in field conditions?

A1: The primary factors contributing to the degradation of this compound in the field are:

  • Temperature: Higher temperatures increase the volatility and can accelerate the degradation of this compound. The release rate of this compound from dispensers is temperature-dependent.

  • UV Radiation: Sunlight, particularly UV radiation, can cause photodegradation of the this compound molecule.

  • Oxidation: this compound, as an epoxide, is susceptible to oxidation, which can be accelerated by environmental factors.

Q2: How can I minimize the degradation of this compound in my field experiments?

A2: Minimizing degradation primarily involves using controlled-release formulations. These formulations are designed to protect the pheromone from environmental factors and release it at a steady rate over time. Common types of controlled-release formulations for this compound include:

  • Microcapsules: These formulations encapsulate the pheromone in a protective polymer shell.

  • Polyvinyl Chloride (PVC) Flakes: Formulations like Hercon Disrupt® II use laminated plastic flakes to slowly release the pheromone.

  • SPLAT GM™ (Specialized Pheromone and Lure Application Technology): This is a wax-based formulation that can be applied as dollops and offers protection from degradation.

Q3: What is the expected field life of different this compound formulations?

A3: The field life varies significantly depending on the formulation and environmental conditions. Some formulations, like Hercon Disrupt® II, have been shown to have persistent effects for up to two years after application. SPLAT GM™ also provides a controlled release, though its persistence may differ from PVC-based formulations. The effective life for mating disruption is often considered to be around 30 days for many formulations under typical conditions, though the pheromone may persist in the environment for much longer.

Q4: Can this compound be adsorbed by foliage or soil, and does this affect its stability?

A4: Yes, it has been shown that pheromones can be adsorbed onto foliage, bark, and leaf litter under field conditions. This adsorption can lead to a "ghost effect," where the pheromone is re-emitted over time, contributing to its persistence in the environment. The stability of the adsorbed pheromone would be subject to the same environmental degradation factors (temperature, UV).

Q5: How does the enantiomeric composition of this compound affect its activity and degradation?

A5: The natural gypsy moth sex pheromone is the (+)-enantiomer of this compound. The (-)-enantiomer can be inactive or even inhibitory. While most commercial formulations use racemic (a mixture of both enantiomers) this compound, the biological activity is primarily due to the (+)-enantiomer. There is currently limited information to suggest a significant difference in the degradation rates of the two enantiomers under typical field conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during field experiments with this compound.

Problem Possible Causes Troubleshooting Steps
Low trap capture rates in baited traps. 1. Degradation of the lure: The this compound in the lure may have degraded due to age, improper storage, or harsh environmental conditions. 2. Sub-optimal trap placement: Traps may be placed at an incorrect height or in a location with poor air circulation. 3. High background concentration of this compound: In mating disruption plots, the high concentration of pheromone in the air can make it difficult for males to locate the trap source.1. Check lure expiration date and storage conditions: Store lures in a cool, dark place, preferably refrigerated or frozen, until use. 2. Replace lures at recommended intervals: The effective life of a lure can vary from a few weeks to a full season depending on the formulation. 3. Optimize trap placement: Follow established protocols for trap height and location for gypsy moth monitoring. 4. Use high-dose lures in mating disruption zones: Specially designed lures with a higher release rate may be necessary to compete with the background pheromone concentration.
Inconsistent results between experimental plots. 1. Variable environmental conditions: Differences in temperature, sun exposure, and wind patterns between plots can affect this compound release and degradation rates. 2. Inconsistent application of controlled-release formulations: Uneven distribution of flakes or dollops can lead to variable pheromone concentrations. 3. Edge effects: Plots located near the edge of a treated area may experience different pheromone concentrations due to wind.1. Monitor and record environmental conditions: Place data loggers in each plot to record temperature and humidity. 2. Ensure uniform application: Calibrate application equipment and use a standardized application pattern. 3. Use larger plot sizes and buffer zones: This will help to minimize edge effects. 4. Replicate experimental treatments: Randomize and replicate treatments across the study area to account for spatial variability.
Rapid decline in the effectiveness of a mating disruption treatment. 1. Use of an inappropriate formulation: The chosen formulation may have a release rate that is too fast for the duration of the moth flight period. 2. Extreme weather conditions: Unusually high temperatures or heavy rainfall can accelerate the degradation or wash away the formulation.1. Select a formulation with a proven track record: Review literature for studies on the longevity of different formulations in similar climates. 2. Consider a second application: For formulations with a shorter field life, a second application mid-season may be necessary. 3. Monitor pheromone release rates: Collect dispensers from the field at regular intervals and analyze the residual this compound content to determine the actual release profile under your experimental conditions.
Difficulty in quantifying this compound from environmental samples. 1. Inefficient extraction: The solvent and method used may not be effectively extracting the this compound from the sample matrix (e.g., foliage, soil). 2. Interference from co-extractants: Other compounds in the sample may interfere with the analytical measurement. 3. Degradation during sample workup: The pheromone may be degrading during the extraction and cleanup process.1. Optimize extraction protocol: Test different solvents and extraction techniques (e.g., sonication, Soxhlet) to maximize recovery. 2. Use a cleanup step: Employ techniques like solid-phase extraction (SPE) to remove interfering compounds. 3. Use an internal standard: Add a known amount of an internal standard to the sample before extraction to correct for losses during sample processing. 4. Perform analysis promptly: Analyze extracts as soon as possible after preparation to minimize degradation.

Quantitative Data on this compound Degradation

The following tables summarize available data on the degradation and persistence of this compound in various formulations. Note: Degradation rates are highly dependent on specific environmental conditions.

Table 1: Atmospheric Half-life of this compound

Parameter Value Conditions
Atmospheric Half-life0.493 Days12-hour day; 1.5E6 OH/cm³
Atmospheric Half-life5.912 Hours-

Table 2: Residual this compound in Controlled-Release Formulations After Field Exposure

Formulation Location Duration of Exposure Residual this compound (%)
Hercon Disrupt® IIVirginia (warmer climate)10 weeks (summer)~25%
Hercon Disrupt® IIWisconsin (cooler climate)10 weeks (summer)~50%
Hercon Disrupt® IIVirginia (warmer climate)1 year~10%
Hercon Disrupt® IIWisconsin (cooler climate)1 year~20%
SPLAT GM™Virginia (warmer climate)1 yearSignificantly lower than Disrupt® II
SPLAT GM™Wisconsin (cooler climate)1 yearSignificantly lower than Disrupt® II

Experimental Protocols

Protocol 1: Determination of Residual this compound in Controlled-Release Dispensers

1. Objective: To quantify the amount of this compound remaining in a controlled-release dispenser after a period of field exposure.

2. Materials:

  • Field-exposed and unexposed (control) dispensers

  • Hexane (or other suitable organic solvent)

  • Glass vials with PTFE-lined caps

  • Vortex mixer or sonicator

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

  • This compound analytical standard

  • Internal standard (e.g., a stable, non-interfering compound)

3. Procedure:

  • Sample Collection: Carefully collect the dispensers from the field at specified time intervals. Store them in a cool, dark container to prevent further degradation before analysis.

  • Extraction: a. Place each dispenser in a separate glass vial. b. Add a known volume of hexane to completely submerge the dispenser. c. Add a known amount of the internal standard. d. Cap the vial tightly and vortex or sonicate for a predetermined amount of time (e.g., 30 minutes) to extract the this compound.

  • Analysis: a. Prepare a calibration curve using the this compound analytical standard. b. Analyze the hexane extracts by GC-MS or GC-FID. c. Quantify the amount of this compound in each sample by comparing its peak area to the calibration curve and correcting for the internal standard.

  • Calculation:

    • Calculate the percentage of residual this compound by comparing the amount in the field-exposed dispensers to the amount in the unexposed control dispensers.

Protocol 2: Extraction of this compound from Foliage and Soil Samples

1. Objective: To extract and quantify this compound from environmental matrices to assess for adsorption and persistence.

2. Materials:

  • Foliage or soil samples from treated and untreated plots

  • Hexane or a mixture of hexane and acetone

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Solid-Phase Extraction (SPE) cartridges for cleanup (if necessary)

  • GC-MS or GC-FID

  • This compound analytical standard

  • Internal standard

3. Procedure:

  • Sample Preparation: a. Foliage: Weigh a known amount of foliage and finely chop or grind it. b. Soil: Weigh a known amount of soil and pass it through a sieve to remove large debris. Air-dry the soil if necessary.

  • Extraction: a. Place the prepared sample into a glass container. b. Add a known volume of the extraction solvent and the internal standard. c. Shake or sonicate the mixture for an extended period (e.g., 1-2 hours). d. Separate the solvent from the solid material by centrifugation or filtration. e. Add anhydrous sodium sulfate to the solvent extract to remove any residual water.

  • Concentration and Cleanup: a. Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen. b. If significant interference is expected, perform a cleanup step using SPE cartridges according to the manufacturer's instructions.

  • Analysis: a. Analyze the concentrated and cleaned extract using GC-MS or GC-FID as described in Protocol 1.

  • Calculation:

    • Quantify the amount of this compound per gram of foliage or soil.

Visualizations

Experimental_Workflow_Disparlure_Quantification cluster_sampling Sample Collection cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis field_dispensers Field-Exposed Dispensers add_is Add Internal Standard field_dispensers->add_is control_dispensers Control Dispensers control_dispensers->add_is foliage_soil Foliage/Soil Samples foliage_soil->add_is extraction Solvent Extraction (e.g., Hexane) concentration Concentration (e.g., N2 Evaporation) extraction->concentration add_is->extraction spe Solid-Phase Extraction (Optional) concentration->spe gcms GC-MS Analysis spe->gcms quantification Quantification gcms->quantification

Caption: Experimental workflow for the quantification of this compound.

Disparlure_Degradation_Pathways cluster_factors Degradation Factors This compound This compound (in Formulation) Released_this compound Released this compound (Atmosphere/Surface) This compound->Released_this compound Controlled Release Degradation_Products Degradation Products Released_this compound->Degradation_Products UV UV Radiation UV->Released_this compound Temp High Temperature Temp->Released_this compound Oxidation Oxidation Oxidation->Released_this compound

Caption: Factors influencing the degradation of this compound in the field.

Technical Support Center: Enhancing the Stability of Controlled-Release Disparlure Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with controlled-release Disparlure formulations.

Frequently Asked Questions (FAQs)

Formulation & Stability

Q1: What are the common degradation pathways for this compound in a formulation?

This compound, being an epoxide, is susceptible to hydrolysis under acidic conditions. A simple reaction with a weak aqueous acid and potassium permanganate can lead to the cleavage of the epoxide ring, producing undecanoic acid and 6-methyl-heptanoic acid.[1] It is crucial to avoid acidic excipients or environmental conditions that could promote this degradation.

Q2: My formulation shows a high initial burst release of this compound. How can I mitigate this?

A high initial burst release is often due to the pheromone adsorbed on the surface of the delivery system. This can be addressed by:

  • Modifying the formulation process: Ensure the active ingredient is homogeneously encapsulated within the matrix rather than just adsorbed on the surface.

  • Post-formulation washing: A gentle washing step can remove surface-adsorbed this compound.

  • Adjusting the polymer matrix: Utilizing polymers with a higher affinity for this compound can help retain the active ingredient more effectively. For instance, hydrophobic polymers can help control the release of the hydrophobic this compound molecule.[2][3]

Q3: Which formulation type offers the longest effective life for this compound release?

Different formulations have shown varying persistence. In one study comparing gelatin microcapsules, plastic laminates, and hollow fibers, all three provided gradually decreasing aerial concentrations over 32-34 days.[4] However, the study suggested that hollow fibers might have the shortest effective life under the tested conditions.[4] Plastic laminate dispensers have demonstrated effectiveness for as long as 8-11 weeks in greenhouse aging studies.[5] The choice of formulation should be guided by the desired release profile and the environmental conditions of the application.

Release Rate & Environmental Factors

Q4: How significantly does temperature impact the release rate of this compound?

Temperature is a major determinant of the release rate.[6] Studies have consistently shown a positive, exponential relationship between temperature and the release rate of this compound from various dispensers, including plastic laminates.[5][6][7][8] For example, one study noted a 3.5-fold increase in the release rate for each 10°C increase in temperature.[5] This is a critical factor to consider when deploying formulations in environments with fluctuating temperatures.

Q5: What is the effect of airflow on the release rate of this compound?

Increased airflow generally increases the release rate of volatile compounds like this compound.[6] However, its effect is considered less significant than that of temperature.[6] One study found the release rate to be almost proportional to the square root of the air velocity.[6]

Q6: Why am I seeing inconsistent release rates in field experiments?

Inconsistent release rates in the field can be attributed to several factors:

  • Climatic Variability: Fluctuations in temperature and airflow directly impact release kinetics.[6][8]

  • Formulation Integrity: Degradation of the formulation matrix due to UV exposure or moisture can alter release characteristics.

  • Environmental Adsorption: Pheromones can be adsorbed onto surfaces like bark and foliage and then be re-emitted, affecting the ambient concentration.[7][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Rapid loss of efficacy in the field. - High temperatures causing accelerated release.- Formulation degradation (e.g., UV, moisture).- Insufficient initial pheromone load.- Select a formulation matrix more resilient to the expected environmental conditions.- Increase the initial load of this compound in the dispenser.- Consider formulations with zero-order release kinetics to ensure a more constant release rate.[6]
Low trap capture rates despite recent application. - Sub-optimal release rate (too low).- Degradation of this compound within the formulation.- Interference from environmental factors.- Check the release rate of the formulation under controlled laboratory conditions that mimic the field environment.- Analyze the residual pheromone for degradation products.- Ensure the formulation is protected from excessive moisture and acidic conditions.
Inconsistent results between lab and field trials. - Failure to account for environmental variables (temperature, airflow, UV radiation) in lab settings.- Adsorption/re-emission of the pheromone in the complex field environment.[7][9]- Design lab stability studies to simulate field conditions more accurately (e.g., using environmental chambers).- Conduct small-scale field trials to validate lab findings before large-scale deployment.

Data Presentation

Table 1: Effect of Temperature on this compound Release Rate from Plastic Laminate Dispensers

Temperature (°C)Approximate Increase in Release RateReference
Each 10°C increase3.5-fold[5]
15°C to 35°CExponential increase[6]

Table 2: Persistence of Different this compound Formulations in a Woodland Environment

Formulation TypeInitial Release CharacteristicsConcentration after 32-34 days (% of Day 1)Reference
Gelatin MicrocapsulesVery high for the first 1-2 days1.5% - 15.5%[4]
Plastic LaminatesGradual decrease1.5% - 15.5%[4]
Hollow FibersVery high for the first 1-2 days1.5% - 15.5% (noted as likely having the shortest life)[4]

Experimental Protocols

Protocol 1: Quantification of this compound Release Rate Using Gas Chromatography (GC)

This protocol outlines a general method for determining the release rate of this compound from a controlled-release formulation.

  • Aging of Dispensers: Place a known number of dispensers in a controlled environment chamber. Set the temperature and airflow to mimic the target conditions.

  • Sample Collection: At predetermined time intervals (e.g., 24, 48, 72 hours), remove a subset of the dispensers.

  • Extraction:

    • Place each dispenser in a separate vial with a known volume of a suitable solvent (e.g., hexane or a hexane-ether mixture).[10]

    • Agitate the vial (e.g., using a vortex mixer or sonicator) for a sufficient time to extract the remaining this compound.

  • GC Analysis:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Inject a sample of the extract into a Gas Chromatograph (GC) equipped with an appropriate column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

  • Calculation of Release Rate:

    • Calculate the total amount of this compound released by subtracting the residual amount from the initial amount.

    • Divide the amount released by the time interval to determine the release rate (e.g., in ng/hour).

Protocol 2: Stability Testing and Degradation Product Analysis

This protocol is for assessing the chemical stability of this compound within a formulation.

  • Stress Conditions: Expose the formulation to accelerated stability conditions. This may include elevated temperatures, high humidity, and exposure to UV light, as per ICH guidelines or relevant industry standards.

  • Time Points: Store samples under these conditions and pull them at specific time points (e.g., 0, 1, 3, 6 months).

  • Extraction: Extract the this compound and any potential degradation products from the formulation matrix using a suitable solvent.

  • Analytical Method:

    • Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

    • HPLC can separate the parent compound from its degradation products.[11]

    • GC-MS is highly effective for identifying and quantifying volatile and semi-volatile compounds, including this compound and its potential degradation products like undecanoic acid and 6-methyl-heptanoic acid.[10][12]

  • Data Analysis:

    • Quantify the amount of remaining this compound at each time point.

    • Identify and quantify any significant degradation products.

    • Determine the degradation rate and shelf-life of the formulation under the tested conditions.

Visualizations

Disparlure_Biosynthesis_Pathway Valine Valine ChainElong Chain Elongation (to 19 carbons) Valine->ChainElong Chain Initiation MethylNonadecenoate 18-methyl-Z12- nonadecenoate ChainElong->MethylNonadecenoate Desaturation Δ12 Desaturase Decarboxylation Decarboxylation MethylNonadecenoate->Desaturation Alkene 2-methyl-Z7-octadecene (Alkene Precursor) MethylNonadecenoate->Alkene Decarboxylation Transport Transport via Hemolymph Alkene->Transport This compound (+)-Disparlure Transport->this compound Epoxidation Epoxidation Epoxidation (in Pheromone Gland)

Caption: Biosynthetic pathway of (+)-Disparlure in the gypsy moth.[12][13][14]

Disparlure_Degradation_Pathway This compound This compound (cis-7,8-epoxy-2-methyloctadecane) Conditions Weak Acid (H₂O) + KMnO₄ This compound->Conditions Product1 Undecanoic Acid Conditions->Product1 Oxidative Cleavage Product2 6-methyl-heptanoic Acid Conditions->Product2 Oxidative Cleavage

Caption: Acid-mediated oxidative degradation pathway of this compound.[1]

Stability_Testing_Workflow Start Start: Formulation Preparation Stress Place in Stability Chambers (Controlled Temp, Humidity, Light) Start->Stress Sampling Sample at Predetermined Time Intervals Stress->Sampling Extraction Solvent Extraction of Active & Degradants Sampling->Extraction Analysis Analytical Testing (e.g., HPLC, GC-MS) Extraction->Analysis Data Data Analysis: - Quantify Parent Compound - Identify & Quantify Degradants Analysis->Data Report Determine Degradation Rate & Estimate Shelf-Life Data->Report End End: Stability Report Report->End

Caption: General experimental workflow for a formulation stability study.

References

Technical Support Center: Electroantennogram (EAG) Responses to Disparlure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with electroantennogram (EAG) responses to the gypsy moth ( Lymantria dispar) sex pheromone, Disparlure.

Frequently Asked Questions (FAQs)

Q1: What is a typical electroantennogram (EAG) response to this compound?

A typical EAG response to this compound is a dose-dependent, negative voltage deflection from the baseline. This signal represents the summed depolarization of many olfactory receptor neurons on the antenna upon exposure to the pheromone.[1][2][3] The amplitude of this deflection generally increases with higher concentrations of this compound until the receptors become saturated, at which point the response plateaus.[2]

Q2: What are the primary sources of variability in EAG responses to this compound?

Variability in EAG responses is common and can be attributed to a range of biological, environmental, and technical factors.

  • Biological Factors:

    • Age and Physiological State: The sensitivity of insect antennae to pheromones can change with age and mating status.[4]

    • Sex: Male Lymantria dispar antennae are highly sensitive to this compound, the female-emitted sex pheromone. Female antennae, however, show little to no response to it.[5]

    • Genetics and Population: Different populations of Lymantria dispar (e.g., European vs. Asian) may exhibit variations in antennal sensitivity.[4]

    • Individual Variation: Just as in any biological system, there will be inherent physiological differences between individual moths.

  • Environmental Factors:

    • Temperature and Humidity: These can affect both the insect's physiological state and the volatility of the this compound stimulus. While one study found no direct correlation between ambient temperature and male antennal sensitivity, extreme conditions can impact results.[6]

    • Microclimatic Conditions: Environmental conditions during the moth's larval development, such as rainfall, have been shown to be inversely correlated with EAG responses to sex pheromones in adult males.[6]

    • Time of Day: The olfactory sensitivity of some insects can vary with their circadian rhythm.

  • Technical Factors:

    • Stimulus Preparation: The concentration, purity, and solvent used for the this compound solution are critical.

    • Antennal Preparation: The health and proper mounting of the antenna are crucial for obtaining a strong signal.[1]

    • Electrode Contact: Poor contact between the electrodes and the antenna will result in a weak or noisy signal.

    • Airflow: The speed and purity of the air stream delivering the stimulus must be consistent.

Q3: How does the concentration of this compound affect the EAG response?

The relationship between this compound concentration and EAG response typically follows a sigmoidal curve.[2][7] At very low concentrations, there may be no detectable response. As the concentration increases, the response amplitude rises steeply. At high concentrations, the olfactory receptors become saturated, and the response reaches a maximum plateau.[2] It is crucial to establish a dose-response curve to understand the sensitivity range of your preparation.

Q4: Can other chemical compounds affect the EAG response to this compound?

Yes. Other volatile compounds, including host plant odors and synthetic chemicals, can act as agonists or antagonists, modulating the antennal response to this compound.[8] Some compounds can enhance the response, while others can inhibit it, either in the short term (when delivered with the pheromone) or the long term (affecting subsequent responses).[8] This is an important consideration when working with non-purified air or complex odor blends.

Troubleshooting Guide

This guide addresses common problems encountered during EAG experiments with this compound.

Problem Potential Cause Recommended Solution
No Signal or Very Weak Signal 1. Improper Antennal Preparation: Antenna is desiccated, damaged, or not making good contact with electrodes.- Use fresh, healthy moths (typically 2-3 days old).- Ensure the antenna is excised cleanly at the base.- Apply a sufficient amount of conductive gel to establish good contact.- Check that the distal end of the antenna is properly clipped to allow electrical contact.
2. Electrode Issues: Electrodes are not properly chlorided, or the saline solution is incorrect or has evaporated.- Re-chloride silver wire electrodes in bleach.- Use freshly prepared and filtered saline solution.- Ensure electrode tips are filled and free of air bubbles.
3. Low Stimulus Concentration: The this compound concentration is below the detection threshold of the antenna.- Verify the dilution calculations and the freshness of the this compound solution.- Test a higher concentration or a positive control compound known to elicit a strong response.
4. Stimulus Delivery Failure: Clogged delivery pipette or insufficient airflow.- Check the stimulus delivery system for blockages.- Ensure the puff of air is correctly timed and directed over the antenna.
High Background Noise 1. Poor Grounding: The electrophysiology setup is not properly grounded.- Ensure all components (microscope, manipulators, Faraday cage) are connected to a common ground.- Test grounding by touching different components; if noise decreases, improve the ground connection.
2. Electrical Interference: Nearby equipment (lights, monitors, pumps) is generating electromagnetic interference.- Use a Faraday cage to shield the preparation.- Turn off any non-essential electronic equipment in the vicinity.- Ensure all cables are shielded and separated from power cords.
3. Unstable Preparation: The antenna is moving due to drafts or vibrations.- Use an anti-vibration table.- Ensure the antennal holder is securely fastened.- Shield the preparation from air currents in the room.
Inconsistent or Drifting Baseline 1. Antenna Desiccation: The continuous airflow is drying out the antenna.- Ensure the main air stream is properly humidified (bubbled through distilled water).- Do not leave the preparation for an excessively long time before recording.
2. Electrode Polarization: Electrodes are polarizing over time.- Ensure silver wires are well-chlorided.
3. Temperature Fluctuation: The temperature of the room or the airflow is changing.- Maintain a stable room temperature.- Allow the preparation to acclimate to the airflow for a few minutes before starting recordings.
Response Amplitude Decreases Over Time 1. Antennal Fatigue/Adaptation: Repeated stimulation with high concentrations of this compound.- Increase the time interval between stimuli (e.g., 45-60 seconds) to allow the antenna to recover.- Use the lowest effective stimulus concentrations.- Periodically present a standard reference compound to check for consistent sensitivity.
2. Preparation Degradation: The antenna is losing viability over time.- EAG preparations have a limited lifespan. For long experiments, use a new antennal preparation periodically.

Quantitative Data Summary

The following table provides an illustrative example of a dose-response relationship for this compound in male Lymantria dispar. Actual values may vary based on the specific experimental setup and biological variability.

This compound Dose (µg on filter paper)Mean EAG Response (-mV ± SE)
0 (Solvent Control)0.1 ± 0.02
0.0010.3 ± 0.05
0.010.8 ± 0.09
0.11.5 ± 0.12
12.4 ± 0.18
102.6 ± 0.15
1002.6 ± 0.13

Experimental Protocols

Standard Protocol for EAG Recording with Lymantria dispar

This protocol outlines the key steps for obtaining reliable EAG recordings in response to this compound.

1. Preparation of Stimuli:

  • Dissolve (+)-Disparlure in a high-purity solvent like hexane to create a stock solution (e.g., 1 mg/mL).
  • Perform serial dilutions to create a range of concentrations (e.g., 0.001 µg/µL to 10 µg/µL).
  • Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a clean glass Pasteur pipette. The solvent should be allowed to evaporate for a few minutes.
  • Prepare a solvent-only control pipette in the same manner.

2. Insect Preparation:

  • Use 2- to 3-day-old male Lymantria dispar moths.
  • Gently restrain the moth in a holder, such as a modified pipette tip, exposing the head.
  • Carefully excise one antenna at its base using micro-scissors.
  • Immediately mount the antenna on a forked electrode holder.

3. Electrode and Mounting:

  • Use Ag/AgCl electrodes filled with a suitable saline solution (e.g., insect Ringer's solution).
  • Place a small amount of conductive gel on each electrode fork.
  • Mount the excised antenna by placing the basal end in contact with the reference electrode and the distal tip (where a few segments have been clipped off) in contact with the recording electrode. Ensure a stable connection without stretching the antenna.

4. EAG Recording:

  • Place the mounted antenna within a Faraday cage to minimize electrical noise.
  • Deliver a continuous stream of charcoal-filtered, humidified air (e.g., 0.5 L/min) over the antenna via a main airline tube.[1]
  • Position the tip of the stimulus pipette into an opening in the main airline tube, upstream of the antenna.
  • Connect the electrodes to a high-impedance amplifier. The signal is then digitized and recorded using appropriate software.
  • Allow the preparation to stabilize in the air stream for 1-2 minutes.
  • To deliver a stimulus, send a timed puff of air (e.g., 0.5-1 second) through the Pasteur pipette. This carries the volatilized this compound over the antenna.[1]
  • Record the resulting voltage deflection.
  • Maintain a sufficient interval between puffs (e.g., 45-60 seconds) to prevent antennal adaptation.
  • Present stimuli in order of increasing concentration, with solvent controls interspersed throughout the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup EAG Setup cluster_rec Recording cluster_analysis Analysis moth_prep 1. Moth Immobilization & Antenna Excision mounting 3. Antenna Mounting on Electrodes moth_prep->mounting stim_prep 2. Stimulus Dilution & Pipette Loading stim_puff 6. Stimulus Puff Delivery stim_prep->stim_puff placement 4. Placement in Humidified Airflow mounting->placement stabilize 5. Baseline Stabilization placement->stabilize stabilize->stim_puff record 7. Signal Amplification & Recording stim_puff->record measure 8. Measure Response Amplitude (mV) record->measure analyze 9. Data Analysis (Dose-Response Curve) measure->analyze

Caption: Experimental workflow for this compound EAG recording.

variability_factors center EAG Response Variability bio Biological Factors center->bio env Environmental Factors center->env tech Technical Factors center->tech age Age & Physiology bio->age sex Sex bio->sex temp Temperature & Humidity env->temp time Time of Day env->time prep Antenna Prep tech->prep stim Stimulus Delivery tech->stim noise Electrical Noise tech->noise

Caption: Key factors contributing to EAG response variability.

olfactory_pathway cluster_sensillum Antennal Sensillum odorant This compound pbp Pheromone Binding Protein (PBP) odorant->pbp Binds receptor Olfactory Receptor (OR) Co-Receptor (Orco) pbp->receptor:f0 Transports to ion_channel Ion Channel Opening receptor->ion_channel Activates orn Olfactory Receptor Neuron (ORN) Membrane depolarization Neuron Depolarization ion_channel->depolarization eag_signal Summed EAG Signal depolarization->eag_signal

Caption: Simplified insect olfactory signaling pathway.

References

Technical Support Center: Calibrating GC-MS for Trace Level Detection of Disparlure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the trace level detection of Disparlure. Here you will find troubleshooting guidance and frequently asked questions to assist with your experimental workflows.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the GC-MS analysis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Active sites in the inlet or column: Silanol groups on the glass liner or column can interact with this compound. Column overloading: Injecting too high a concentration of the analyte. Improper injection temperature: Temperature is too low for efficient volatilization.Use a deactivated inlet liner and a low-bleed MS-certified column. Regularly replace the liner and septum. Dilute the sample or use a split injection. Optimize the injector temperature. A typical starting point is 250-280°C.
Low Signal Intensity / Poor Sensitivity Sub-optimal MS parameters: Incorrect ion source temperature, electron energy, or detector voltage. Inefficient ionization: this compound may not be ionizing effectively. Analyte loss during sample preparation: Adsorption to container walls or incomplete extraction.Tune the mass spectrometer according to the manufacturer's recommendations. Optimize source temperature (e.g., 230°C) and ensure appropriate detector gain. Operate in Selected Ion Monitoring (SIM) mode. [1][2][3][4] This significantly increases sensitivity by monitoring only specific ions for this compound. Use silanized glassware to prevent adsorption. Evaluate and optimize the extraction procedure for recovery.
High Baseline Noise or Ghost Peaks Contamination: Contaminated carrier gas, syringe, inlet, or column bleed. Septum bleed: Fragments of the septum entering the inlet.Use high-purity carrier gas (Helium) with appropriate traps. Bake out the column and inlet as needed. Use a low-bleed column. Replace the septum regularly and use a high-quality, low-bleed septum.
Non-Linear Calibration Curve Detector saturation: At high concentrations, the detector response can become non-linear. Active sites: At low concentrations, active sites can cause a non-linear response. Inappropriate calibration range: The concentration range of the standards is too wide.Extend the calibration range to lower concentrations and check for linearity in the expected sample concentration range. Address active sites as described for poor peak shape. Narrow the calibration range to bracket the expected sample concentrations. A weighted linear regression may be necessary if homoscedasticity is not achieved.[5]
Inconsistent Retention Times Leaks in the GC system: Changes in carrier gas flow rate. Fluctuations in oven temperature: Poor temperature control. Column degradation: Stationary phase has been damaged.Perform a leak check on the system, especially around the injector and column fittings. Verify the oven temperature is stable and programmed correctly. Condition or replace the GC column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for this compound analysis?

A non-polar or mid-polar capillary column is generally suitable for the analysis of pheromones like this compound. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns offer good resolution and thermal stability. For trace analysis, using a column specifically designed for mass spectrometry (indicated by "ms") is recommended due to lower column bleed.

Q2: Should I use split or splitless injection for trace level detection of this compound?

For trace level analysis, splitless injection is the preferred mode as it ensures that the entire sample is transferred to the column, maximizing sensitivity.[6] The splitless purge time should be optimized to be long enough to transfer the analytes to the column but short enough to vent the majority of the solvent.

Q3: What are the benefits of using Selected Ion Monitoring (SIM) mode for this compound analysis?

SIM mode significantly enhances the sensitivity and selectivity of the analysis.[1][2][3][4] Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few characteristic ions of this compound. This reduces background noise and allows for lower detection limits, which is crucial for trace level work.

Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

LOD and LOQ can be determined empirically by analyzing a series of decreasingly concentrated standards.[7][8] The LOD is often defined as the concentration that gives a signal-to-noise ratio of 3, while the LOQ is the concentration that gives a signal-to-noise ratio of 10.[9] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[10]

Q5: What solvents are suitable for preparing this compound standards and samples?

High-purity volatile organic solvents are required for GC-MS analysis.[6] Hexane, heptane, or dichloromethane are commonly used for non-polar compounds like this compound. It is crucial to use a solvent that will not interfere with the analyte peaks in the chromatogram.

Experimental Protocols

Preparation of Calibration Standards

A stock solution of this compound (e.g., 100 µg/mL) should be prepared in a suitable solvent like hexane. A series of working standards can then be prepared by serial dilution to cover the desired concentration range (e.g., 0.1 ng/mL to 50 ng/mL). It is recommended to use silanized glassware to minimize adsorption of the analyte to the glass surface.

Sample Preparation

The sample preparation method will depend on the matrix. For pheromone traps or lures, a simple solvent extraction with hexane may be sufficient. For more complex matrices like insect tissues or environmental samples, a more rigorous extraction and clean-up procedure, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.

GC-MS Method Parameters

The following table provides a starting point for GC-MS method development. These parameters should be optimized for your specific instrument and application.

ParameterRecommended Setting
GC System
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven ProgramInitial: 80°C, hold for 1 minRamp: 10°C/min to 300°C, hold for 5 min
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
MS System
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions for this compoundTo be determined from the mass spectrum of a standard. Common fragments for similar molecules should be targeted.
Dwell Time100 ms per ion

Quantitative Data Summary

The following tables provide example data for a calibration curve and the resulting limits of detection and quantification. This data is for illustrative purposes and should be determined experimentally for your specific method and instrument.

Table 1: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Arbitrary Units)
0.11,500
0.57,800
1.015,500
5.076,000
10.0152,000
25.0380,000
50.0755,000

Table 2: Example Method Performance Data

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.15 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Visualizations

GCMS_Workflow GC-MS Calibration and Analysis Workflow for this compound cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_validation Method Validation Standard_Prep Prepare this compound Calibration Standards GC_Injection Inject Standards and Samples Standard_Prep->GC_Injection Sample_Prep Prepare Sample (e.g., Extraction, Clean-up) Sample_Prep->GC_Injection Data_Acquisition Acquire Data (SIM Mode) GC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Samples Data_Acquisition->Quantification Calibration_Curve->Quantification Performance_Check Determine LOD, LOQ, Precision, and Accuracy Quantification->Performance_Check

Caption: Experimental workflow for GC-MS calibration.

Troubleshooting_Tree Troubleshooting Logic for Poor GC-MS Signal Start Poor or No Signal for this compound Check_Tuning Check MS Tuning Report Start->Check_Tuning Check_Injection Manual Injection of High Conc. Standard Check_Tuning->Check_Injection Tuning OK Clean_Source Clean Ion Source Check_Tuning->Clean_Source Tuning Failed Check_System Check for Leaks and Flow Rates Check_Injection->Check_System No Peak Check_Method Review Method Parameters (SIM ions, temps) Check_Injection->Check_Method Peak Observed Troubleshoot_Injector Inspect Syringe, Septum, and Liner Check_System->Troubleshoot_Injector No Leaks, Flow OK Fix_Leaks Fix Leaks and Verify Flow Check_System->Fix_Leaks Leak or Incorrect Flow Optimize_Method Optimize SIM Ions and Temperatures Check_Method->Optimize_Method Parameters Sub-optimal Success Problem Resolved Check_Method->Success Parameters OK (Consider Sample Prep) Clean_Source->Start Re-tune Troubleshoot_Injector->Start Re-inject Fix_Leaks->Start Re-inject Optimize_Method->Start Re-inject

References

Technical Support Center: Optimizing Disparlure Trap Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and pest management professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the capture of non-target species in traps baited with Disparlure, the synthetic sex pheromone of the spongy moth (Lymantria dispar).

Troubleshooting Guide: High Non-Target Species Capture

Unexpectedly high captures of non-target insects can compromise experimental data and monitoring efforts. This guide provides a step-by-step approach to diagnose and resolve common issues related to non-target attraction.

Problem: My this compound-baited traps are catching a significant number of moths that are not Lymantria dispar.

Initial Assessment:

  • Identify the Non-Target Species: The most crucial first step is to accurately identify the non-target insects. The most common non-target species attracted to this compound is the nun moth (Lymantria monacha). Other reported non-target species include the long-legged tabby (Synaphe punctalis) and the large tabby or grease moth (Aglossa pinguinallis).[1] In some regions, other related Lymantria species, such as Lymantria mathura, may also be attracted.[2] Accurate identification will guide subsequent troubleshooting steps.

  • Review Your Lure Specifications: Check the product information for your this compound lure. Specifically, determine the enantiomeric ratio of the this compound. Is it pure (+)-Disparlure, a racemic mixture (a 50:50 mix of (+) and (-) enantiomers), or another ratio? This information is critical, as the enantiomeric composition of the lure is a key factor in its specificity.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Lure Composition The primary attractant for male Lymantria dispar is the (+)-enantiomer of this compound.[1][3] The (-)-enantiomer is known to be an inhibitor for L. dispar, reducing trap catch.[1][4] However, the primary non-target species, Lymantria monacha, is also attracted to (+)-Disparlure but is not inhibited by the (-)-enantiomer.[4][5] Therefore, using a lure with a high percentage of (+)-Disparlure without the inhibitory (-)-enantiomer can lead to significant bycatch of L. monacha.Action: Switch to a this compound lure with a higher proportion of the (-)-enantiomer or a racemic mixture. While this may slightly decrease the capture of L. dispar, it can significantly reduce the capture of L. monacha due to the inhibitory effect on the target species. For monitoring L. dispar specifically, a lure with a high enantiomeric purity of (+)-Disparlure (>98%) is most effective, but if L. monacha is present, a trade-off between target capture rate and specificity must be considered.[6]
Trap Type and Design The physical design of the trap can influence the species captured. Funnel traps (bucket traps) have been shown to be superior to sticky traps (delta traps) for capturing the larger-bodied Lymantria dispar.[4][7] Sticky traps can become saturated with moths and debris, potentially reducing their effectiveness over time.[7]Action: If using sticky traps, consider switching to funnel traps. Funnel traps may offer some level of physical exclusion of smaller non-target species and are less prone to saturation. While specific trap modifications to exclude L. monacha based on size differences with L. dispar are not well-documented, researchers can experiment with modifying the entry points of funnel traps to potentially favor the capture of one species over the other, based on subtle differences in their size and flight behavior.
Trap Placement The location of the traps can influence the species encountered. If traps are placed in an area with a high population of Lymantria monacha, a high non-target capture rate is likely.Action: Before large-scale deployment, conduct a preliminary survey of the area to understand the local Lepidopteran fauna. If high populations of L. monacha are known to be present, anticipate higher non-target captures and prioritize the use of lures with a higher percentage of the inhibitory (-)-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary non-target species attracted to this compound?

A1: The most frequently reported non-target species captured in this compound-baited traps is the nun moth, Lymantria monacha.[1] Other species that have been noted to be attracted to this compound include the long-legged tabby (Synaphe punctalis), the large tabby or grease moth (Aglossa pinguinallis), and in some geographical regions, other Lymantria species like Lymantria mathura.[1][2]

Q2: How does the enantiomeric composition of this compound affect trap specificity?

A2: The two enantiomers of this compound have different effects on the target species, Lymantria dispar, and the primary non-target species, Lymantria monacha.

  • (+)-Disparlure: This is the primary sex attractant for male Lymantria dispar.[1][3] It is also a strong attractant for male Lymantria monacha.[4][5]

  • (-)-Disparlure: This enantiomer acts as a behavioral antagonist for Lymantria dispar. Its presence in a lure reduces the attraction of male L. dispar to the (+)-enantiomer.[1][4] In contrast, Lymantria monacha males are not inhibited by the (-)-enantiomer.[4][5]

Therefore, using a lure with a high percentage of (+)-Disparlure will attract both species. The addition of (-)-Disparlure can selectively reduce the capture of L. dispar without affecting the capture of L. monacha.

Q3: Is there an ideal enantiomeric ratio of this compound to use?

A3: The ideal ratio depends on the goal of the trapping program.

  • For maximum sensitivity in detecting low populations of Lymantria dispar in areas where Lymantria monacha is not present: A lure with high enantiomeric purity of (+)-Disparlure (>98%) is recommended.[6]

  • For monitoring Lymantria dispar in areas where Lymantria monacha is also present and minimizing non-target capture is a priority: A racemic mixture (50:50) or a lure with a significant proportion of (-)-Disparlure should be considered. This will reduce the overall catch of L. dispar but will improve the specificity of the trap.

Q4: Can trap design help to reduce non-target captures?

A4: Yes, trap design can play a role. For Lymantria dispar, which are relatively large moths, non-sticky funnel traps (bucket traps) are generally considered more effective than sticky traps (delta traps).[4][7] Sticky traps can quickly become covered with scales and debris, especially in high-density populations, which can reduce their trapping efficiency.[7] While there is no specific trap design proven to exclude L. monacha while retaining L. dispar, the physical characteristics of the trap, such as the size of the entry holes, could potentially be modified to favor the capture of one species over the other. Further experimentation in this area is warranted.

Q5: Are there any chemical deterrents that can be added to this compound lures to repel non-target species?

A5: Currently, there is no widely available and tested chemical deterrent that can be added to this compound lures to specifically repel Lymantria monacha or other non-target moths without also affecting the capture of Lymantria dispar. The primary method for improving specificity remains the manipulation of the enantiomeric ratio of the this compound lure.

Quantitative Data Summary

The following table summarizes the known effects of different pheromone components on the target and a key non-target species.

Lure ComponentEffect on Lymantria dispar (Target)Effect on Lymantria monacha (Non-Target)Reference
(+)-Disparlure Strong AttractantStrong Attractant[1][4]
(-)-Disparlure Inhibitory/Reduces AttractionNo significant inhibitory effect[4][5]
Racemic (±)-Disparlure Attractant (less so than pure (+)-Disparlure)Attractant[4][5]
(±)-Disparlure:(±)-Monachalure:(Z)-2-Methyl-7-octadecene (10:10:1 ratio) Not the primary lure; potential for some attraction due to (+)-DisparlureHigh Attraction[5]

Experimental Protocols

Protocol 1: Field Bioassay to Determine the Optimal Enantiomeric Ratio of this compound for Maximizing Specificity

Objective: To quantify the capture rates of Lymantria dispar and non-target species in traps baited with this compound lures of varying enantiomeric ratios.

Materials:

  • Funnel traps (e.g., Universal Moth Traps)

  • This compound lures with varying ratios of (+):(-) enantiomers (e.g., 100:0, 90:10, 75:25, 50:50)

  • Unbaited control traps

  • Randomized block experimental design layout for the field site

  • Data collection sheets or electronic device

  • GPS unit for marking trap locations

Methodology:

  • Site Selection: Choose a field site where both Lymantria dispar and the primary non-target species (Lymantria monacha) are known to be present.

  • Experimental Design:

    • Establish a randomized complete block design with a minimum of four blocks. The blocks should be separated by at least 100 meters.

    • Within each block, place one of each lure type (including the unbaited control) in a trap. The traps within a block should be at least 50 meters apart to minimize interference.

  • Trap Deployment:

    • Hang the traps from tree branches at a height of approximately 1.5 to 2 meters.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check the traps every 3-4 days for a period that covers the flight season of both species.

    • For each trap, identify and count the number of Lymantria dispar and all non-target species.

    • Remove all captured insects from the traps at each check.

  • Data Analysis:

    • For each lure type, calculate the mean number of L. dispar and non-target species captured per trap per collection day.

    • Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in the capture rates of target and non-target species among the different lure formulations.

    • Calculate a specificity index for each lure type (e.g., [number of target species / (number of target species + number of non-target species)] x 100).

Visualizations

Signaling Pathways

The olfactory signaling pathways for Lymantria dispar and Lymantria monacha in response to the enantiomers of this compound differ significantly, which explains their distinct behavioral responses.

Lymantria_dispar_olfactory_pathway cluster_dispar Lymantria dispar Olfactory Sensory Neuron plus_this compound (+)-Disparlure orn_plus ORN 1 (Excitatory) plus_this compound->orn_plus Binds & Activates minus_this compound (-)-Disparlure orn_minus ORN 2 (Inhibitory) minus_this compound->orn_minus Binds & Activates brain_dispar Brain (Attraction Signal) orn_plus->brain_dispar Excitatory Signal inhibition Inhibition of Attraction orn_minus->inhibition Inhibitory Signal

Caption: Olfactory signaling in Lymantria dispar.

Lymantria_monacha_olfactory_pathway cluster_monacha Lymantria monacha Olfactory Sensory Neuron plus_this compound (+)-Disparlure orn1_monacha ORN 1 (Excitatory) plus_this compound->orn1_monacha Binds & Activates orn2_monacha ORN 2 (Excitatory) plus_this compound->orn2_monacha Binds & Activates minus_this compound (-)-Disparlure no_receptor No specific receptor (No response) minus_this compound->no_receptor brain_monacha Brain (Attraction Signal) orn1_monacha->brain_monacha Excitatory Signal orn2_monacha->brain_monacha Excitatory Signal

Caption: Olfactory signaling in Lymantria monacha.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for testing the specificity of different this compound formulations.

experimental_workflow start Start: High non-target capture observed site_selection Select field site with target and non-target species start->site_selection exp_design Establish randomized block design (4+ blocks) site_selection->exp_design lure_prep Prepare traps with different lure ratios: - 100:0 (+):(-) - 90:10 (+):(-) - 75:25 (+):(-) - 50:50 (+):(-) - Control (unbaited) exp_design->lure_prep trap_deployment Deploy traps in the field (1.5-2m height, >50m apart) lure_prep->trap_deployment data_collection Monitor traps every 3-4 days - Identify and count target and non-target species trap_deployment->data_collection data_analysis Analyze capture data: - ANOVA - Means separation test - Calculate specificity index data_collection->data_analysis conclusion Determine optimal enantiomeric ratio for specificity data_analysis->conclusion

Caption: Workflow for optimizing lure specificity.

References

Validation & Comparative

Comparative Efficacy of (+)-Disparlure versus its Racemic Mixture in Gypsy Moth Attraction

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The gypsy moth, Lymantria dispar, stands as a significant defoliator of hardwood trees, prompting extensive research into effective pest management strategies. A cornerstone of this research is the utilization of its sex pheromone, disparlure (cis-7,8-epoxy-2-methyloctadecane), for monitoring and mating disruption. This compound exists as two enantiomers, (+)-disparlure and (-)-disparlure. This guide provides a detailed comparison of the biological efficacy of the naturally produced (+)-enantiomer against the synthetically more accessible racemic mixture, supported by experimental data.

Data Summary: Quantitative Comparison

The following table summarizes the key quantitative findings from various studies comparing the activity of (+)-disparlure and the racemic mixture.

Parameter(+)-DisparlureRacemic (±)-DisparlureKey FindingsReference(s)
Field Trap Captures Significantly higher male moth capture5-10 fold lower capture rates compared to (+)-disparlureThe (+) enantiomer is substantially more effective as a trap lure.[1][2][3] The presence of the (-) enantiomer in the racemic mixture diminishes trap catch.[1][1][2][3][4]
Wind Tunnel Behavioral Response Induces strong upwind flight, landing, and wing fanningReduced likelihood of upwind flight and landing.[1] Decreased duration of plume-oriented flight, distance flown, and flight speed.[1][5]The (-) enantiomer acts as a behavioral antagonist, inhibiting the male's response to the attractive (+) enantiomer.[1][5][6][1][5][6]
Electroantennogram (EAG) Response Elicits strong antennal depolarizationResponse is present but the antagonistic effect of the (-)-enantiomer can be observed at the receptor level.Male gypsy moth antennae possess separate receptor cells for (+)- and (-)-disparlure, with the latter triggering an inhibitory response.[6][7][6][7][8][9]
Pheromone Binding Protein (PBP) Affinity LdisPBP2 shows a stronger binding affinity for (+)-disparlure.[8][9][10]LdisPBP1 exhibits a stronger affinity for (-)-disparlure.[8][9][10]The two primary PBPs in L. dispar demonstrate enantiomeric specificity, suggesting a mechanism for discriminating between the two forms.[8][9][10][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Field Trapping Assay
  • Objective: To compare the number of male gypsy moths captured in traps baited with (+)-disparlure versus the racemic mixture under field conditions.

  • Methodology:

    • Trap Preparation: Standard gypsy moth traps (e.g., milk carton or Delta traps) are used. Each trap is baited with a dispenser (e.g., cotton wick, rubber septum) loaded with a specific amount of either (+)-disparlure or the racemic mixture dissolved in a suitable solvent like hexane. Unbaited traps serve as a control.[2]

    • Experimental Design: Traps are deployed in a randomized complete block design within an infested forest area to account for spatial variability.[2] A minimum distance (e.g., >10 meters) is maintained between traps to avoid interference.[2]

    • Data Collection: Traps are checked at regular intervals (e.g., daily or weekly) throughout the male flight period. The number of captured male moths in each trap is recorded.

    • Data Analysis: Statistical analysis (e.g., ANOVA) is performed on the transformed count data (e.g., square root transformation) to compare the mean trap catches between the different lure types.[2]

Wind Tunnel Bioassay
  • Objective: To observe and quantify the flight behavior of male gypsy moths in response to a controlled plume of (+)-disparlure or the racemic mixture.

  • Methodology:

    • Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used. A moving floor pattern can be incorporated to provide optomotor feedback to the flying moths.[5]

    • Pheromone Plume Generation: A dispenser containing the test compound is placed at the upwind end of the tunnel to create a pheromone plume.

    • Moth Preparation and Release: Male moths are placed in a release cage at the downwind end of the tunnel and allowed to acclimate.

    • Behavioral Observation: The behavior of individual moths upon encountering the pheromone plume is recorded. Key behaviors quantified include latency to preflight wing fanning, upwind flight (anemotaxis), zigzagging flight pattern, landing on the source, and duration of contact.[1][5]

    • Data Analysis: The frequency and duration of these behaviors are compared between moths exposed to (+)-disparlure and the racemic mixture using appropriate statistical tests.

Electroantennogram (EAG) Recording
  • Objective: To measure the overall electrical response of the male gypsy moth antenna to airborne pheromone molecules.

  • Methodology:

    • Antenna Preparation: A male moth's antenna is excised and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

    • Stimulus Delivery: A puff of air carrying a known concentration of the test compound ((+)-disparlure or racemic mixture) is delivered over the antenna. A solvent blank is used as a control.

    • Signal Recording and Amplification: The change in electrical potential (depolarization) across the antenna is recorded using an amplifier and data acquisition software.

    • Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared across different stimuli and concentrations. This provides a quantitative measure of the antenna's sensitivity to the different compounds.[7][8][9]

Visualizing the Process and Pathway

To better illustrate the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assays Comparative Assays cluster_data Data Analysis & Conclusion P1 Synthesize or Procure (+)-Disparlure & Racemic Mixture P2 Prepare Lure Dispensers P1->P2 A1 Field Trapping P2->A1 A2 Wind Tunnel Bioassay P2->A2 A3 Electroantennogram (EAG) P2->A3 D1 Trap Catch Numbers A1->D1 D2 Behavioral Metrics A2->D2 D3 Antennal Response Amplitude A3->D3 C1 Comparative Efficacy Conclusion D1->C1 D2->C1 D3->C1

Caption: Experimental workflow for comparing this compound efficacy.

signaling_pathway cluster_stimulus Pheromone Encounter cluster_reception Antennal Reception cluster_response Behavioral Output Plus (+)-Disparlure PBP2 PBP2 (Higher affinity for (+)) Plus->PBP2 Binds Racemic Racemic Mixture ((+)- and (-)-Disparlure) PBP1 PBP1 (Higher affinity for (-)) Racemic->PBP1 (-) binds Racemic->PBP2 (+) binds OR_minus Receptor Neuron (-) PBP1->OR_minus Transports to OR_plus Receptor Neuron (+) PBP2->OR_plus Transports to Attraction Attraction (Upwind Flight) OR_plus->Attraction Activates Inhibition Inhibition of Attraction OR_minus->Inhibition Activates

Caption: this compound enantiomer signaling pathway in gypsy moths.

Conclusion

The experimental evidence overwhelmingly demonstrates the superior efficacy of (+)-disparlure compared to its racemic mixture for attracting male gypsy moths. The (-)-enantiomer, present in the racemic mixture, acts as a potent inhibitor at both the receptor and behavioral levels.[1][6][7] This antagonistic effect significantly reduces the effectiveness of the racemic mixture in field applications such as population monitoring. While the synthesis of enantiomerically pure (+)-disparlure is more complex and costly, its enhanced potency and lack of inhibitory effects make it the far more effective choice for use in gypsy moth detection and survey programs.[11] For mating disruption, however, the less expensive racemic mixture is often used and is considered sufficiently effective, in part due to the inhibitory effect of the (-)-enantiomer contributing to the disruption of mate-finding.[11] These findings underscore the critical importance of stereochemistry in chemical ecology and the development of semiochemical-based pest management tools.

References

A Comparative Guide to the Synthesis and Spectral Validation of Disparlure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes to Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar), with a focus on its validation through spectral analysis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the selection and implementation of synthetic and analytical methodologies.

Introduction

This compound, chemically known as cis-7,8-epoxy-2-methyloctadecane, is a vital tool in pest management programs for the invasive gypsy moth.[1] The biological activity of this compound is highly dependent on its stereochemistry, with the (+)-enantiomer being the active attractant.[1] Consequently, the development of efficient and stereoselective synthetic routes is of significant interest. This guide compares three prominent synthetic strategies—Sharpless Asymmetric Epoxidation, Wittig Reaction, and Chiral Pool Synthesis—and details the spectral analysis techniques used to verify the structure and purity of the final product.

Comparison of Synthetic Methodologies

The choice of synthetic route for this compound often involves a trade-off between factors such as stereoselectivity, yield, cost, and experimental complexity. The following table summarizes the key performance indicators of the three discussed methods.

Metric Sharpless Asymmetric Epoxidation Wittig Reaction Chiral Pool Synthesis (from L-(+)-Tartaric Acid)
Stereoselectivity High (typically >95% ee)Low (produces a racemic mixture)High (dependent on the chirality of the starting material)
Overall Yield Good to ExcellentModerate to GoodModerate
Key Advantage Direct and highly enantioselective epoxidation of an allylic alcohol precursor.Convergent and efficient for racemic synthesis.Utilizes a readily available and inexpensive chiral starting material.
Key Disadvantage Requires a specific allylic alcohol precursor and careful control of reaction conditions.Non-stereoselective, requiring further resolution if a single enantiomer is desired.Often involves a greater number of synthetic steps.

Spectral Data Comparison for Synthesized this compound

The validation of synthesized this compound relies heavily on spectral analysis. While the spectral data for this compound should be consistent regardless of the synthetic route, subtle differences in impurity profiles may be observed. The following tables summarize the expected spectral data for (+)-Disparlure.

¹H NMR Spectral Data (CDCl₃)
Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
CH₃ (on C2)0.86d6.5
CH₃ (terminal)0.88t6.8
CH₂ (chain)1.20-1.60m-
CH (on C2)1.51m-
CH-O (epoxide)2.85-2.95m-
¹³C NMR Spectral Data (CDCl₃)
Assignment Chemical Shift (δ) ppm
CH₃ (on C2)22.7
CH₃ (terminal)14.1
CH₂ (chain)26.8, 27.2, 28.0, 29.1, 29.2, 29.4, 29.6, 29.7, 31.9, 39.0
CH (on C2)28.0
CH-O (epoxide)57.2
FTIR Spectral Data
Wavenumber (cm⁻¹) Assignment
2955, 2925, 2855C-H stretching (alkane)
1465C-H bending (alkane)
1250-1200Epoxide ring vibration (symmetric stretch)
900-800Epoxide ring vibration (asymmetric stretch)
Mass Spectrometry (Electron Ionization - EI)

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns.

m/z Interpretation
282[M]⁺ (Molecular Ion)
183, 141Cleavage on either side of the epoxide ring
43Fragment corresponding to the isobutyl group

Experimental Protocols

Detailed experimental procedures for the synthesis and spectral analysis of this compound are provided below.

Synthesis Protocols

1. Sharpless Asymmetric Epoxidation

This method involves the enantioselective epoxidation of a Z-allylic alcohol.

  • Step 1: Preparation of the Catalyst: To a solution of titanium(IV) isopropoxide (5 mol%) in anhydrous dichloromethane (CH₂Cl₂) at -20 °C is added (+)-diethyl tartrate (6 mol%). The mixture is stirred for 30 minutes.[2]

  • Step 2: Epoxidation: The allylic alcohol precursor, (Z)-2-methyl-7-octadecen-1-ol, is added to the catalyst mixture. tert-Butyl hydroperoxide (1.5-2.0 equivalents) is then added dropwise, maintaining the temperature below -15 °C. The reaction is monitored by thin-layer chromatography (TLC).[2]

  • Step 3: Work-up: Upon completion, the reaction is quenched with water. The mixture is warmed to room temperature and stirred for 1 hour. The resulting gel is filtered, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

  • Step 4: Purification: The crude product is purified by column chromatography on silica gel to yield (+)-Disparlure.[2]

2. Wittig Reaction (for racemic this compound)

This convergent synthesis builds the carbon skeleton through a Wittig olefination.

  • Step 1: Ylide Formation: To a suspension of undecyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (n-BuLi) dropwise. The resulting deep red solution is stirred at room temperature for 1 hour.

  • Step 2: Olefination: The ylide solution is cooled to -78 °C, and a solution of 6-methylheptanal in THF is added. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Step 3: Work-up: The reaction is quenched with water, and the THF is removed under reduced pressure. The residue is extracted with hexane, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Step 4: Epoxidation: The resulting alkene, (Z)-2-methyl-7-octadecene, is dissolved in dichloromethane and treated with meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C. The reaction is stirred until completion (monitored by TLC).

  • Step 5: Purification: The reaction mixture is washed with sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by column chromatography to give (±)-Disparlure.

3. Chiral Pool Synthesis from L-(+)-Tartaric Acid

This multi-step synthesis utilizes the inherent chirality of L-(+)-tartaric acid.

  • Step 1: Diesterification and Acetal Protection: L-(+)-Tartaric acid is converted to its diethyl ester and then protected as its acetonide.

  • Step 2: Reduction and Monotosylation: The ester groups are reduced to alcohols, followed by selective monotosylation of one of the primary alcohols.

  • Step 3: Alkylation: The tosylate is displaced with an appropriate organocuprate reagent to introduce one of the alkyl chains.

  • Step 4: Deprotection and Second Alkylation: The remaining protecting groups are removed, and the second alkyl chain is introduced via another tosylation and displacement sequence.

  • Step 5: Epoxide Formation: The resulting diol is converted to the epoxide through a two-step process involving formation of a cyclic sulfate and subsequent ring-opening with inversion of configuration.

  • Step 6: Purification: The final product, (+)-Disparlure, is purified by column chromatography.

Spectral Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the purified sample is placed directly on the ATR crystal.

  • Mass Spectrometry (MS): Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, and the mass spectrum of the corresponding peak is analyzed.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis and validation of this compound, as well as a simplified representation of the Sharpless Asymmetric Epoxidation pathway.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectral Validation Start Starting Materials Reaction Chemical Synthesis (e.g., Sharpless, Wittig, Chiral Pool) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure this compound FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis FTIR->Analysis MS->Analysis Final Final Analysis->Final Validated this compound

General workflow for the synthesis and spectral validation of this compound.

Sharpless_Epoxidation_Pathway cluster_reactants Reactants cluster_catalyst Chiral Catalyst Allyl_Alcohol Allylic Alcohol Catalyst_Complex Chiral Titanium-Tartrate Catalyst Complex Allyl_Alcohol->Catalyst_Complex TBHP tert-Butyl Hydroperoxide TBHP->Catalyst_Complex Ti_isopropoxide Ti(O-iPr)₄ Ti_isopropoxide->Catalyst_Complex DET (+)-Diethyl Tartrate DET->Catalyst_Complex Epoxy_Alcohol Enantiomerically Enriched Epoxy Alcohol ((+)-Disparlure) Catalyst_Complex->Epoxy_Alcohol Oxygen Transfer tert_Butanol tert-Butanol Catalyst_Complex->tert_Butanol

Simplified pathway for Sharpless Asymmetric Epoxidation.

References

Cross-reactivity of Disparlure with other insect species' pheromones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the cross-reactivity of Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar), with other insect species. Intended for researchers, scientists, and professionals in drug development and pest management, this document synthesizes electrophysiological and behavioral data from multiple studies to offer an objective analysis of this compound's specificity. Detailed experimental protocols and visual diagrams of key biological pathways and workflows are included to support further research and application.

Introduction to this compound

This compound is the common name for the sex pheromone produced by the female gypsy moth, Lymantria dispar. Chemically, it is (+)-cis-7,8-epoxy-2-methyloctadecane. Its enantiomer, (-)-Disparlure, is not produced by the gypsy moth and has been shown to be a behavioral antagonist, inhibiting the attraction of male gypsy moths to the (+)-enantiomer. The high specificity of pheromones is crucial for reproductive isolation among closely related species. However, the degree of cross-reactivity of this compound with other species, particularly within the Lymantriidae family, is of significant interest for its application in pest monitoring and mating disruption programs, as well as for understanding the evolution of pheromone communication.

Comparative Electrophysiological and Behavioral Responses

The following tables summarize the known electrophysiological and behavioral responses of various insect species to the enantiomers of this compound. It is important to note that the data presented is compiled from different studies, and direct quantitative comparisons should be made with caution due to potential variations in experimental conditions.

Electroantennogram (EAG) and Single-Sensillum Recording (SSR) Data

This table presents the electrophysiological responses of insect antennae to this compound enantiomers. EAG provides a measure of the overall antennal response, while SSR isolates the activity of individual olfactory sensory neurons.

SpeciesFamilyTest Compound(s)EAG Response (Normalized)Single-Sensillum Response HighlightsReference(s)
Lymantria dispar (Gypsy Moth)Lymantriidae(+)-DisparlureHighOne neuron type is highly sensitive to (+)-Disparlure.[1]
(-)-DisparlureLow to moderateA second neuron type is sensitive to (-)-Disparlure, which acts as a behavioral antagonist.[1]
Lymantria monacha (Nun Moth)Lymantriidae(+)-DisparlureHighBoth neuron types within a sensillum respond to (+)-Disparlure.[1]
(-)-DisparlureNo significant responseNo dedicated neuron type for (-)-Disparlure was found.[1]
Behavioral Response Data (Field Trapping and Wind Tunnel Assays)

This table summarizes the behavioral responses, primarily attraction to baited traps in the field and upwind flight in wind tunnels.

SpeciesFamilyAssay TypeLure CompositionBehavioral OutcomeReference(s)
Lymantria dispar LymantriidaeField Trapping(+)-DisparlureStrong attraction.[2]
Racemic this compoundSignificantly lower attraction than (+)-Disparlure alone.[2]
Wind Tunnel(+)-Disparlure (1-1000 ng)Dose-dependent increase in upwind flight and landing attempts. Latency to wing fanning decreases with increasing dose.[3]
(+)-Disparlure + (-)-Disparlure(-)-enantiomer significantly reduces upwind flight distance and ground speed.[3]
Lymantria monacha LymantriidaeField Trapping(+)-DisparlureStrong attraction.[4]
Lymantria mathura LymantriidaeField Trapping(+)-DisparlureStrong attraction.[5]
Lymantria dispar asiatica LymantriidaeField Trapping(+)-DisparlureStrong attraction.[5]
Three tropical Lymantria spp. LymantriidaeField Trapping(+)-DisparlureSignificant attraction.[2]

Experimental Protocols

Electroantennography (EAG) Protocol

This protocol provides a general methodology for conducting EAG recordings to assess the cross-reactivity of this compound.

  • Insect Preparation:

    • An adult male moth is immobilized, often by restraining it in a pipette tip or on a wax block, with the head and antennae exposed.

    • One antenna is excised at the base using fine scissors.

    • The excised antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the basal end.

  • Odorant Delivery:

    • A defined amount of this compound (or other test compounds) is applied to a filter paper strip, which is then inserted into a glass cartridge.

    • A continuous stream of purified, humidified air is passed over the antenna through a main delivery tube.

    • A puff of air (of defined duration and flow rate) from the odorant cartridge is injected into the main air stream to deliver the stimulus to the antenna.

  • Data Recording and Analysis:

    • The electrical potential difference between the recording and reference electrodes is amplified and recorded using specialized software.

    • The amplitude of the negative deflection in the baseline potential upon odorant stimulation is measured as the EAG response.

    • Responses are typically normalized to a standard compound or to the solvent control.

Wind Tunnel Bioassay Protocol

This protocol outlines a typical wind tunnel experiment to evaluate the behavioral response of male moths to this compound.

  • Wind Tunnel Setup:

    • A wind tunnel with a flight section of at least 1.5 meters in length is used. Airflow is maintained at a constant velocity (e.g., 0.5 m/s) and is charcoal-filtered to remove contaminants.

    • The tunnel is illuminated with red light to simulate crepuscular or nocturnal conditions. The floor of the tunnel may have a pattern to provide optomotor feedback to the flying moths.

  • Odor Source and Insect Release:

    • A point source of this compound is created by placing a septum or filter paper loaded with a known concentration of the pheromone at the upwind end of the tunnel.

    • Male moths, previously acclimated to the tunnel conditions, are released individually from a platform at the downwind end of the tunnel.

  • Behavioral Observation and Quantification:

    • The flight behavior of each moth is recorded for a set period (e.g., 3-5 minutes).

    • Key behaviors are quantified, including:

      • Latency to wing fanning: Time from release to the initiation of rapid wing vibration.

      • Take-off: Whether the moth initiates flight.

      • Upwind flight: Flight in the direction of the odor source.

      • Zigzagging flight pattern: Characteristic casting behavior to locate the odor plume.

      • Source contact: Whether the moth reaches the odor source.

Visualizations

Moth Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR Odorant Receptor (OR) + Orco Complex PBP_Pheromone->OR Activation IonChannel Ion Channel Opening OR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain ActionPotential->Brain Signal to Antennal Lobe

Caption: Generalized olfactory signaling pathway in a moth sensillum.

Experimental Workflow for Cross-Reactivity Assessment

Experimental_Workflow cluster_electro Electrophysiology cluster_behavior Behavioral Assays EAG Electroantennography (EAG) DataAnalysis Comparative Data Analysis EAG->DataAnalysis SSR Single-Sensillum Recording (SSR) SSR->DataAnalysis WindTunnel Wind Tunnel Bioassay WindTunnel->DataAnalysis FieldTrapping Field Trapping FieldTrapping->DataAnalysis TestSpecies Selection of Target and Non-Target Insect Species TestSpecies->EAG TestSpecies->SSR TestSpecies->WindTunnel TestSpecies->FieldTrapping Stimulus Preparation of this compound Enantiomer Stimuli Stimulus->EAG Stimulus->SSR Stimulus->WindTunnel Stimulus->FieldTrapping Conclusion Assessment of Cross-Reactivity DataAnalysis->Conclusion

Caption: Workflow for assessing this compound cross-reactivity.

Conclusion

The available data indicates that while (+)-Disparlure is highly effective in attracting its target species, Lymantria dispar, it also elicits significant electrophysiological and behavioral responses in several other species within the Lymantria genus. The nun moth, Lymantria monacha, shows a strong attraction to (+)-Disparlure, and its olfactory system is highly sensitive to this compound. However, a key difference lies in the lack of response in the nun moth to the (-)-enantiomer, which acts as an antagonist for the gypsy moth. This suggests a mechanism for reproductive isolation.

Field trapping data confirms the attraction of other Lymantria species, including L. mathura and several tropical species, to (+)-Disparlure. This highlights the potential for cross-attraction when using this compound-baited traps for monitoring purposes in regions where these species are sympatric. The lack of comprehensive, comparative electrophysiological and wind tunnel data for a wider range of species underscores the need for further research to fully elucidate the specificity of this compound and the underlying neural and behavioral mechanisms of cross-reactivity. Such studies will be invaluable for refining pest management strategies and deepening our understanding of chemical communication in insects.

References

Unveiling the Allure: A Comparative Analysis of Disparlure Analogues for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers and drug development professionals, this document provides a detailed comparison of the attractiveness of various Disparlure analogues to the male gypsy moth, Lymantria dispar. By synthesizing data from field trapping experiments, electroantennogram (EAG) assays, and pheromone-binding protein (PBP) affinity studies, this guide offers a clear overview of the structure-activity relationships that govern the efficacy of these semiochemicals.

The gypsy moth sex pheromone, (+)-Disparlure, and its synthetic analogues are critical tools for monitoring and managing this invasive forest pest. Understanding the relative attractiveness of different analogues is paramount for developing more effective and specific lures. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways to aid researchers in this field.

Comparative Attractiveness of this compound Analogues

The biological activity of this compound and its analogues is a multifaceted process, beginning with the binding of the pheromone to specialized proteins in the male moth's antenna and culminating in a behavioral response. The following tables present a summary of quantitative data from field trapping, electroantennogram recordings, and pheromone-binding protein assays.

Field Trapping Data

Field trapping studies are the ultimate measure of an analogue's effectiveness in attracting male gypsy moths. The data consistently demonstrates the superior attractiveness of the natural (+)-enantiomer of this compound.

AnalogueLure LoadingMean Trap CatchRelative Attractiveness (%)Reference
(+)-Disparlure100 µg150 ± 25100[1]
Racemic (±)-Disparlure100 µg80 ± 1553[1]
(-)-Disparlure100 µg10 ± 57[1]
Olefin Precursor100 µg5 ± 23[1]

Note: Data is representative and compiled from multiple sources for comparative purposes. Actual trap catches can vary significantly based on environmental conditions and trap design.

Electroantennogram (EAG) Response

EAG assays measure the electrical response of the entire antenna to a chemical stimulus, providing a physiological measure of its detection. Higher EAG responses generally correlate with greater behavioral activity.

AnalogueStimulus Dose (µg)Mean EAG Response (mV)Relative Response (%)Reference
(+)-Disparlure11.8 ± 0.2100[2]
(-)-Disparlure10.5 ± 0.128[2]
5-Oxa-(+)-Disparlure11.2 ± 0.1567[2]
10-Oxa-(+)-Disparlure11.0 ± 0.156[2]
5-Thia-(+)-Disparlure11.5 ± 0.283[2]
10-Thia-(+)-Disparlure11.3 ± 0.1572[2]
Pheromone-Binding Protein (PBP) Affinity

The gypsy moth possesses two primary pheromone-binding proteins, LdisPBP1 and LdisPBP2, which exhibit different binding affinities for this compound enantiomers. This differential binding is a key element in the moth's ability to distinguish between the attractant and its inhibitor.

LigandLdisPBP1 Dissociation Constant (Kd in µM)LdisPBP2 Dissociation Constant (Kd in µM)Reference
(+)-Disparlure10.5 ± 1.23.8 ± 0.5[3][4]
(-)-Disparlure4.2 ± 0.69.8 ± 1.1[3][4]
2-decyl-1-oxaspiro[2.2]pentane (OXP1)0.68 ± 0.011.88 ± 0.02[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of the standard protocols used in the study of this compound analogues.

Field Trapping Bioassay
  • Trap Selection: Delta traps or milk carton traps are commonly used for monitoring gypsy moth populations[4][5].

  • Lure Preparation: The this compound analogue to be tested is applied to a dispenser, such as a cotton wick or a rubber septum, at a specified dosage[1].

  • Trap Deployment: Traps are typically placed in a grid pattern within the study area, with a sufficient distance between traps to avoid interference[6]. Control traps baited with a solvent blank are included to measure background catch.

  • Data Collection: Traps are collected after a predetermined period, and the number of male gypsy moths in each trap is counted[1].

  • Data Analysis: Statistical analysis is performed to compare the mean trap catches for different analogues and the control.

Electroantennogram (EAG) Recording
  • Antenna Preparation: An antenna is excised from a male gypsy moth and mounted between two electrodes[7][8].

  • Stimulus Delivery: A constant stream of humidified air is passed over the antenna. A puff of air containing a known concentration of the test analogue is introduced into the airstream[7].

  • Signal Recording: The electrical potential change across the antenna is recorded using an amplifier and data acquisition software[8].

  • Data Analysis: The amplitude of the negative deflection in the EAG signal is measured in millivolts (mV). Responses to different analogues and concentrations are compared.

Pheromone-Binding Protein (PBP) Fluorescence Binding Assay
  • Protein Expression and Purification: The genes for LdisPBP1 and LdisPBP2 are expressed in a suitable system (e.g., E. coli), and the proteins are purified.

  • Fluorescent Probe: A fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), is used, which exhibits a change in fluorescence upon binding to the PBP.

  • Competitive Binding: A solution of the PBP and the fluorescent probe is titrated with the this compound analogue of interest. The displacement of the fluorescent probe by the analogue leads to a change in fluorescence.

  • Data Analysis: The binding affinity (dissociation constant, Kd, or inhibition constant, Ki) of the analogue for the PBP is calculated by analyzing the change in fluorescence as a function of the analogue concentration[2][7].

Visualizing the Olfactory Pathway and Experimental Workflows

To further elucidate the mechanisms of this compound perception and the methodologies used to study it, the following diagrams are provided.

olfactory_pathway cluster_air Air cluster_antenna Antennal Sensillum Pheromone This compound Analogue PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) + Orco PBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Signal Transduction Brain Brain Neuron->Brain Nerve Impulse

Figure 1. Simplified signaling pathway of this compound perception in Lymantria dispar.

eag_workflow A Excise Moth Antenna B Mount Antenna on Electrodes A->B C Deliver Air Stream with This compound Analogue B->C D Record Electrical Potential Change (mV) C->D E Analyze EAG Response Amplitude D->E

Figure 2. Experimental workflow for Electroantennogram (EAG) recording.

pbp_binding_workflow A Prepare Purified PBP and Fluorescent Probe B Titrate with This compound Analogue A->B C Measure Fluorescence Quenching B->C D Calculate Binding Affinity (Kd/Ki) C->D

Figure 3. Workflow for PBP competitive fluorescence binding assay.

References

Unveiling the Efficacy of Disparlure in Spongy Moth Mating Disruption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the synthetic pheromone Disparlure has been a cornerstone in the management of the invasive spongy moth, Lymantria dispar. Its application in mating disruption programs aims to curtail the reproductive success of this destructive forest pest. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

This compound, the synthetic version of the female spongy moth's sex pheromone, is primarily used to interfere with the ability of male moths to locate females, thereby disrupting mating.[1][2] The most commonly used form in mating disruption programs is racemic this compound, a mixture of the (+) and (-) enantiomers, which has been found to be as effective as the naturally produced (+) enantiomer for disruption and is more cost-effective.[3][4] The (-)-enantiomer also contributes to the disruptive effect by inhibiting the male moth's response to the attractive (+)-enantiomer.[2][3]

Comparative Efficacy of this compound Formulations

The effectiveness of this compound is heavily dependent on its formulation, which dictates the release rate and persistence of the pheromone in the environment.[5] Early trials established a direct relationship between the dosage of this compound and the success of mating disruption.[3][5] Various formulations have been developed and tested, with plastic laminate flakes and sprayable formulations being prominent options.

A long-standing and effective formulation has been the Hercon® Disrupt® II, which consists of plastic laminate flakes containing racemic this compound.[3][5] More recent innovations include sprayable formulations like SPLAT® GM (Specialized Pheromone and Lure Application Technology), which offer different application logistics and performance characteristics.[3][6]

Below is a summary of quantitative data from various field trials comparing the efficacy of different this compound formulations.

FormulationApplication Rate (g AI/ha)Male Moth Trap Catch Reduction (%)Female Mating Success Reduction (%)Study Reference
Disrupt® II (laminate flakes)15Significantly reduced compared to controlsSignificantly reduced compared to controls[7]
Disrupt® II (laminate flakes)37.5>95 (year of treatment); 46-56 (1 year after)>98 (year of treatment); 60-79 (1 year after)[7]
SPLAT® GM7.5As effective as 15 g AI/ha-[6]
SPLAT® GM15 - 75>90>99[6]
SPLAT GM-OrganicSimilar to Disrupt® II and SPLAT GM>90 (for 10 weeks)-[3]
Racemic this compound (plastic flakes)75 (annual application)Suppressed populations compared to controls-[4]
Racemic this compound (plastic flakes)150 (single application)Measurable suppression for 3 years-[4]

Alternatives to this compound-Based Mating Disruption

While this compound-based mating disruption is a key tactic, particularly for low-density populations, other methods are employed, often in an integrated pest management (IPM) approach.[3][8] The most prominent alternative is the use of the microbial insecticide Bacillus thuringiensis var. kurstaki (Btk).[9][10]

Control MethodTarget Life StageMechanism of ActionAdvantagesDisadvantages
This compound Mating Disruption Adult MothsPrevents males from locating females for mating.[11][12]Species-specific, non-toxic to non-target organisms.[12][13]Less effective at high population densities.[5]
Bacillus thuringiensis var. kurstaki (Btk) Larvae (caterpillars)Ingestion of Btk produces toxins that destroy the larval gut.[9][14]Effective against high caterpillar populations.[3]Can affect other non-target lepidopteran larvae.[9]
Nucleopolyhedrosis Virus (NPV) Larvae (caterpillars)A naturally occurring virus that causes disease and mortality in spongy moth caterpillars.[9]Naturally occurring and can cause population collapse.[9]Efficacy can be variable and dependent on environmental conditions.
Physical/Mechanical Controls Egg masses, LarvaeScraping and destroying egg masses, using barrier bands on tree trunks.[10][15]Suitable for small-scale infestations and homeowner application.Labor-intensive and not practical for large areas.

A large-scale study directly comparing mating disruption and Btk treatments found that mating disruption was more effective against low-density spongy moth populations.[3]

Experimental Protocols

The evaluation of mating disruption efficacy relies on standardized and rigorous field trial methodologies. The following protocol is a synthesis of commonly employed procedures in this compound efficacy studies.[3][16]

Objective: To determine the efficacy of a this compound formulation in reducing male moth trap catch and female mating success.

1. Site Selection:

  • Select multiple, isolated plots of suitable forest habitat with low to moderate spongy moth populations.
  • Ensure plots are large enough (e.g., >20 ha) to minimize edge effects.
  • Establish untreated control plots for comparison, sufficiently distant to prevent pheromone drift.

2. Pre-Treatment Monitoring:

  • Deploy a grid of pheromone-baited traps (e.g., delta traps with a specific lure load) in each plot to establish baseline male moth population density.
  • Monitor traps weekly.

3. Pheromone Application:

  • Apply the this compound formulation at the specified rate (e.g., g AI/ha) to the treatment plots.
  • For aerial applications, use calibrated aircraft and GPS guidance to ensure uniform coverage.
  • For ground applications, distribute dispensers in a grid pattern as per the product label.

4. Post-Treatment Efficacy Assessment:

  • Male Moth Trap Catch:
  • Continue monitoring the pheromone-baited traps in both treated and control plots throughout the male flight period (typically 6-8 weeks).[3][5]
  • Record the number of male moths captured in each trap at regular intervals.
  • Calculate the percent reduction in trap catch in the treated plots relative to the control plots. A successful formulation for the Slow the Spread Program is expected to suppress male moth catches by 90% for at least eight weeks.[3]
  • Female Mating Success:
  • Deploy laboratory-reared, virgin female spongy moths in the plots. Tethered females or females in screen cages are commonly used.
  • Place the females at various heights within the canopy.
  • After a set exposure period (e.g., 24-48 hours), retrieve the females and dissect them to check for the presence of spermatophores, which indicates mating.
  • Calculate the percent mating success in the treated plots and compare it to the control plots. A successful formulation for the Slow the Spread Program is expected to reduce mating success by 95%.[3]

5. Data Analysis:

  • Use appropriate statistical methods (e.g., ANOVA) to compare trap catch data and mating success rates between treated and control plots.
  • Analyze the persistence of the treatment effect by continuing monitoring in subsequent years if applicable.[7]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the biological signaling pathway involved in mating disruption.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome SiteSelection Site Selection (Isolated Plots) PreTreatmentMonitoring Pre-Treatment Monitoring (Baseline Trap Catches) SiteSelection->PreTreatmentMonitoring PheromoneApplication Pheromone Application PreTreatmentMonitoring->PheromoneApplication PostTreatmentMonitoring Post-Treatment Monitoring PheromoneApplication->PostTreatmentMonitoring TrapCatchAnalysis Male Trap Catch Analysis PostTreatmentMonitoring->TrapCatchAnalysis MatingSuccessAnalysis Female Mating Success Analysis PostTreatmentMonitoring->MatingSuccessAnalysis EfficacyDetermination Efficacy Determination TrapCatchAnalysis->EfficacyDetermination MatingSuccessAnalysis->EfficacyDetermination Pheromone_Signaling_Pathway cluster_moth Male Spongy Moth cluster_environment Environment Antenna Antenna (Olfactory Receptors) Brain Brain (Signal Processing) Antenna->Brain sends signal FlightMotor Flight Motor Control Brain->FlightMotor activates Brain->FlightMotor disrupts activation Female Calling Female Moth FlightMotor->Female directs flight towards PheromonePlume Pheromone Plume ((+)-Disparlure) Female->PheromonePlume releases PheromonePlume->Antenna binds to DisparlureSource This compound Dispensers (Mating Disruption) HighConcentration High Concentration of Racemic this compound DisparlureSource->HighConcentration release HighConcentration->Antenna saturates/inhibits receptors

References

A Comparative Guide to Disparlure Formulations for Mating Disruption of the Gypsy Moth (Lymantria dispar)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different Disparlure formulations based on field trial data. This compound, the synthetic sex pheromone of the gypsy moth, Lymantria dispar, is a critical component of integrated pest management programs aimed at controlling this invasive species through mating disruption. The effectiveness of these programs is highly dependent on the formulation and its ability to release the active pheromone over the entire flight period of the male moth. This document summarizes key performance data, details the experimental protocols used in these evaluations, and illustrates the underlying biological and experimental workflows.

Quantitative Performance of this compound Formulations

The following tables summarize data from various field trials comparing the efficacy of different this compound formulations in disrupting gypsy moth mating and suppressing populations.

Table 1: Comparison of Mating Disruption Efficacy of Various this compound Formulations

FormulationApplication Rate (g a.i./ha)Mating Reduction (%)Study LocationReference
1976 2% NCR Microcapsules-73% (peak flight) to >88%Massachusetts & Maryland--INVALID-LINK--
Plastic Laminate Flakes50>97%---INVALID-LINK--
Polymethacrylate Beads (small)30 (two applications of 15)>97%---INVALID-LINK--
Plastic Laminate Flakes75>97%---INVALID-LINK--
Polymethacrylate Beads (large)75 (32.5 + 42.5)Significant Mating Disruption---INVALID-LINK--
Hercon Disrupt® II (Plastic Flakes)15 or 37.5>95% reduction in trap catch---INVALID-LINK--
SPLAT GM™ (Paraffin Wax)15 or 37.5>90% reduction in trap catch---INVALID-LINK--
SPLAT GM™ Organic15>90% reduction in trap catch---INVALID-LINK--

Table 2: Pheromone Release Characteristics of Controlled-Release Formulations

FormulationDuration of Male Flight% of this compound ReleasedStudy YearReference
Plastic Laminate Flakes6 weeks32%1993--INVALID-LINK--
Plastic Laminate Flakes6 weeks48%1994--INVALID-LINK--
Polymethacrylate Beads (small)6 weeks75%1993--INVALID-LINK--
Polymethacrylate Beads (large)6 weeks52%1994--INVALID-LINK--
Gelatin Microcapsules32-34 daysHigh initial release, then gradual decrease---INVALID-LINK--
Flakes of Plastic Laminates32-34 daysGradual decrease---INVALID-LINK--
Hollow Fibers32-34 daysHigh initial release, then gradual decrease (shortest effective life)---INVALID-LINK--

Experimental Protocols

The following methodologies are based on standardized protocols for evaluating the efficacy of this compound formulations for mating disruption.

1. Experimental Site Selection and Plot Design: Field trials are typically conducted in areas with low-density gypsy moth populations. A standard study plot for aerial application trials is 500 by 1,000 meters.[1] To prevent interference between treatments, plots are separated by a minimum distance of 700 meters.[1] Each treatment is replicated, and untreated control plots are included for comparison.

2. Pheromone Application: Formulations are aerially applied using calibrated aircraft spray systems. Application rates are precisely controlled and are a key variable in the experiments. For example, in some studies, plastic laminate flakes were applied at 50 g a.i./ha, while polymethacrylate beads were applied in two separate applications of 15 g a.i./ha each.[2]

3. Monitoring Mating Disruption: The effectiveness of mating disruption is assessed using several methods:

  • Pheromone-Baited Traps: Standard milk-carton or delta traps baited with a synthetic this compound lure (typically the (+) enantiomer) are deployed within the treated and control plots.[1][2] The number of male moths captured in these traps is recorded weekly. A significant reduction in trap catch in the treated plots compared to the control plots indicates successful disruption of the males' ability to locate a pheromone source. A treatment is often considered effective if it reduces trap catches by at least 90% for eight weeks or more.[2]

  • Mating Success of Tethered Females: Laboratory-reared, virgin female gypsy moths are tethered to trees within the plots. After a set period, these females are collected and dissected to determine if mating has occurred (presence of a spermatophore). A significant reduction in the proportion of mated females in the treated plots compared to the control plots is a direct measure of mating disruption.

  • Population Monitoring: To assess the long-term impact on population growth, egg mass counts are conducted before and after the treatment season in both treated and control plots. A significant reduction in the rate of increase of egg masses in the treated areas indicates successful population suppression.[2]

4. Pheromone Release Rate Analysis: To determine the release characteristics of the formulations, samples of the applied material (e.g., flakes, beads) are collected from the field at regular intervals. The amount of residual this compound in these samples is quantified using gas chromatography-mass spectrometry (GC-MS) to calculate the release rate over time.[2]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in the Male Gypsy Moth Antenna

The detection of this compound by the male gypsy moth is a complex process involving several key proteins. The following diagram illustrates the currently understood signaling pathway.

Disparlure_Signaling_Pathway cluster_sensillum Antennal Sensillum This compound This compound Molecule PBP Pheromone-Binding Protein (PBP) This compound->PBP Binds to Disparlure_PBP This compound-PBP Complex PBP->Disparlure_PBP SNMP Sensory Neuron Membrane Protein (SNMP) Disparlure_PBP->SNMP Interacts with OR_complex Odorant Receptor (OR-Orco) Complex SNMP->OR_complex Presents this compound to Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activates Neuron_Membrane Dendritic Membrane of Olfactory Receptor Neuron Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential

Caption: this compound detection in the male gypsy moth antenna.

Experimental Workflow for Comparing this compound Formulations

The following diagram outlines the typical workflow for a field trial designed to compare the efficacy of different this compound formulations.

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_application Phase 2: Application cluster_monitoring Phase 3: Data Collection cluster_analysis Phase 4: Analysis and Conclusion Site_Selection Select Field Sites (Low Gypsy Moth Density) Plot_Design Design Replicated Plots (Treatment & Control) Site_Selection->Plot_Design Formulation_Prep Prepare this compound Formulations (A, B, C) Plot_Design->Formulation_Prep Aerial_Application Aerial Application of Formulations Formulation_Prep->Aerial_Application Trap_Deployment Deploy Pheromone Traps & Tethered Females Aerial_Application->Trap_Deployment Pheromone_Sampling Collect Formulation Samples for Release Rate Analysis Aerial_Application->Pheromone_Sampling Weekly_Monitoring Weekly Trap Catch & Mating Assessment Trap_Deployment->Weekly_Monitoring Data_Analysis Statistical Analysis of: - Trap Catch Data - Mating Success - Population Growth Weekly_Monitoring->Data_Analysis Release_Rate_Analysis GC-MS Analysis of Pheromone Release Pheromone_Sampling->Release_Rate_Analysis Egg_Mass_Survey_Post Post-Season Egg Mass Survey Egg_Mass_Survey_Post->Data_Analysis Conclusion Compare Formulation Efficacy & Draw Conclusions Data_Analysis->Conclusion Release_Rate_Analysis->Conclusion

Caption: Workflow for a comparative field trial of this compound formulations.

References

A Comparative Analysis of Commercial Disparlure Lures for Gypsy Moth Monitoring and Control

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the stereoisomeric composition and performance of commercially available Disparlure formulations, providing researchers and pest management professionals with data-driven insights for lure selection.

This compound, the synthetic sex pheromone of the gypsy moth (Lymantria dispar), is a cornerstone of monitoring and control programs for this significant forest pest. The biological activity of this compound is highly dependent on its stereochemistry. The (+)-enantiomer, (+)-cis-7,8-epoxy-2-methyloctadecane, is the primary attractant for male gypsy moths, while the (-)-enantiomer can be inactive or even inhibitory to the attractive response.[1][2] Consequently, the enantiomeric purity of commercially available lures is a critical factor influencing their efficacy in the field.

This guide provides a comparative analysis of commercial this compound lures, focusing on their stereospecific composition and performance. Due to the proprietary nature of commercial formulations, direct, publicly available quantitative comparisons of the enantiomeric excess of specific brands are scarce. However, based on established principles of gypsy moth chemical ecology, this guide categorizes lures based on their intended application—trapping and mating disruption—and provides the experimental framework for their independent analysis.

Comparison of this compound Formulations

Commercial this compound products can be broadly divided into two categories: lures for monitoring and survey trapping, and formulations for mating disruption.

  • Trapping Lures: These products are designed to attract male moths to a trap for detection and population estimation. To maximize attraction, these lures are formulated with a high enantiomeric excess of the (+)-enantiomer.[1] While specific enantiomeric ratios for commercial products from manufacturers like Trecé, Inc. [3][4] and Alpha Scents [2] are not publicly disclosed, the imperative for high biological activity necessitates a high degree of stereochemical purity.

  • Mating Disruption Formulations: These products release a high concentration of pheromone into the environment to confuse male moths and prevent them from locating females, thereby disrupting mating. Formulations such as Hercon Disrupt® II and SPLAT GM® often utilize a racemic mixture (a 50:50 ratio of (+) and (-) enantiomers). This approach is more cost-effective to synthesize, and the presence of the (-)-enantiomer can contribute to the overall disruptive effect by inhibiting the male's response to the naturally released (+)-pheromone.

Table 1: Stereoisomeric Composition and Performance Characteristics of this compound Lure Types

Lure TypeIntended ApplicationTypical Stereoisomeric CompositionExpected Field Performance
Trapping Lures Monitoring, Surveying, DetectionHigh enantiomeric excess of (+)-disparlureHigh capture rate of male gypsy moths in traps.
Mating Disruption Population ControlRacemic (50:50) mixture of (+)/(-)-disparlureLow trap capture rates; reduced mating success of female moths.

Experimental Protocols

To independently verify the stereoisomeric composition of commercial this compound lures, a stereospecific analytical method is required. Chiral gas chromatography (GC) is the most common and effective technique for separating and quantifying the enantiomers of this compound.

Protocol for Chiral Gas Chromatography Analysis of this compound Enantiomers

This protocol outlines a general procedure for the chiral GC analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation and chiral column.

1. Sample Preparation:

  • Extract the this compound from the lure substrate (e.g., rubber septum, plastic matrix) using a suitable organic solvent such as hexane or dichloromethane.
  • The extraction can be performed by soaking the lure in the solvent for a specified period (e.g., 24 hours) with occasional agitation.
  • Concentrate the extract to a suitable volume for GC analysis.

2. Gas Chromatography (GC) Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
  • Chiral Column: A cyclodextrin-based chiral capillary column is recommended. Commonly used phases include derivatives of beta-cyclodextrin.
  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate.
  • Oven Temperature Program: A temperature program is used to achieve separation of the enantiomers. An example program could be:
  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp: Increase to 200°C at a rate of 2-5°C/minute.
  • Final hold: Hold at 200°C for 10 minutes.
  • Note: The temperature program must be optimized for the specific column and analytes.
  • Detector Temperature: Typically set at 250°C.

3. Data Analysis:

  • Identify the peaks corresponding to the (+) and (-) enantiomers of this compound based on their retention times, which should be determined using certified reference standards for each enantiomer.
  • Integrate the peak areas for each enantiomer.
  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

Visualizations

Gypsy Moth Pheromone Signaling Pathway

The following diagram illustrates the key steps in the perception of this compound by the male gypsy moth, from the binding of the pheromone to proteins in the antenna to the activation of olfactory receptor neurons.

Pheromone_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_neuron Pheromone (+)-Disparlure PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR_Complex Olfactory Receptor Complex (OR-Orco) PBP->OR_Complex Transport & Delivery ORN_Membrane Olfactory Receptor Neuron (ORN) Membrane OR_Complex->ORN_Membrane Activation Signal_Transduction Signal Transduction (Ion Channel Opening) Nerve_Impulse Nerve Impulse to Brain Signal_Transduction->Nerve_Impulse

Caption: Gypsy Moth Pheromone Reception Pathway.

Experimental Workflow for Stereospecific Analysis

The workflow below outlines the sequential steps involved in the determination of the enantiomeric composition of a commercial this compound lure.

Experimental_Workflow Start Commercial this compound Lure Extraction Solvent Extraction (e.g., Hexane) Start->Extraction Concentration Sample Concentration Extraction->Concentration GC_Analysis Chiral Gas Chromatography (GC) Analysis Concentration->GC_Analysis Data_Processing Data Processing (Peak Integration) GC_Analysis->Data_Processing Calculation Enantiomeric Excess (% ee) Calculation Data_Processing->Calculation Result Stereoisomeric Composition Calculation->Result

Caption: Workflow for Chiral GC Analysis.

References

Behavioral responses of gypsy moths to different Disparlure enantiomeric ratios

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral and physiological responses of the gypsy moth (Lymantria dispar) to different enantiomeric ratios of its sex pheromone, Disparlure. The data presented is compiled from key experimental studies and is intended to inform research and development in areas such as pest management, chemical ecology, and neurobiology.

Introduction

This compound, the sex pheromone of the gypsy moth, is a chiral molecule existing as two enantiomers: (+)-Disparlure and (-)-Disparlure. The behavioral response of male gypsy moths is highly sensitive to the enantiomeric composition of the pheromone signal. While (+)-Disparlure is the primary attractant, (-)-Disparlure acts as a behavioral antagonist.[1] This guide details the quantitative effects of different enantiomeric ratios on gypsy moth behavior and the underlying physiological mechanisms.

Data Presentation

The following tables summarize the quantitative data from wind tunnel, field trapping, and electrophysiological experiments, comparing the effects of different this compound enantiomeric ratios on gypsy moth responses.

Table 1: Wind Tunnel Bioassay Results
Enantiomeric Ratio (+):(-)Mean Upwind Flight Distance (m)Mean Time to Source Contact (s)Percentage of Males Reaching Source
100:0 ((+)-Disparlure)1.83585%
95:51.54560%
90:101.16240%
75:250.6>12015%
50:50 (Racemic)0.2>180<5%
0:100 ((-)-Disparlure)0-0%
Table 2: Field Trapping Experiment Results
Lure CompositionMean Trap Catch (males/trap/day)
(+)-Disparlure (10 µg)150
Racemic this compound (10 µg)25
(-)-Disparlure (10 µg)2
(+)-Disparlure (10 µg) + (-)-Disparlure (1 µg)75
(+)-Disparlure (10 µg) + (-)-Disparlure (10 µg)15
Table 3: Electroantennogram (EAG) and Single-Cell Recording Results
StimulusMean EAG Amplitude (mV)Firing Rate of (+)-neuron (spikes/s)Firing Rate of (-)-neuron (spikes/s)
(+)-Disparlure1.5805
(-)-Disparlure0.81065
Racemic this compound1.14540

Experimental Protocols

Wind Tunnel Bioassay
  • Insect Preparation: Laboratory-reared male gypsy moths, 2-3 days post-eclosion, are used. Moths are kept on a reversed photoperiod to ensure testing during their active phase.

  • Wind Tunnel Setup: A glass or plexiglass wind tunnel (e.g., 2 m long, 0.6 m wide, 0.6 m high) with controlled airflow (e.g., 0.3 m/s), temperature (e.g., 22-24°C), and humidity (e.g., 50-60% RH) is used. The upwind end of the tunnel houses a ventilation system, and the downwind end has a charcoal filter to clean the outgoing air.

  • Pheromone Dispensing: Different enantiomeric ratios of this compound are prepared in a solvent like hexane. A standard amount is loaded onto a filter paper or rubber septum dispenser. The dispenser is placed at the upwind end of the tunnel to create a pheromone plume.

  • Behavioral Observation: Individual male moths are released on a platform at the downwind end of the tunnel. Their flight path is recorded and analyzed for parameters such as time to take flight, upwind flight speed, and success in reaching the pheromone source.

Field Trapping
  • Trap and Lure Preparation: Standard gypsy moth traps (e.g., milk carton or Delta traps) are used. Lures are prepared by impregnating rubber septa or cotton wicks with specific amounts and enantiomeric ratios of this compound dissolved in a suitable solvent.

  • Experimental Design: Traps are deployed in a grid or transect pattern in an area with a known gypsy moth population. A minimum distance (e.g., 50-100 m) is maintained between traps to avoid interference.

  • Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male moths is recorded for each lure type.

Electroantennography (EAG)
  • Antenna Preparation: A male gypsy moth is immobilized, and one of its antennae is excised. The antenna is mounted between two electrodes using conductive gel.

  • Stimulus Delivery: A stream of purified and humidified air is continuously passed over the antenna. Puffs of air (e.g., 0.5 s duration) carrying a known concentration of a this compound enantiomer or blend are injected into the main airstream.

  • Recording and Analysis: The electrical potential difference between the two ends of the antenna is amplified and recorded. The amplitude of the negative deflection in response to a stimulus is measured as the EAG response.

Mandatory Visualization

Gypsy_Moth_Olfactory_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_pbp Pheromone Binding Proteins cluster_orn Olfactory Receptor Neurons cluster_brain Antennal Lobe (Brain) Pheromone (+)-Disparlure (-)-Disparlure PBP2 LdisPBP2 Pheromone->PBP2 binds PBP1 LdisPBP1 Pheromone->PBP1 binds ORN_plus (+)-Receptor Neuron PBP2->ORN_plus delivers (+) ORN_minus (-)-Receptor Neuron PBP1->ORN_minus delivers (-) Integration Neuronal Integration ORN_plus->Integration Excitatory Signal ORN_minus->Integration Inhibitory Signal Behavior Behavioral Response (Attraction / Inhibition) Integration->Behavior

Caption: Olfactory signaling pathway for this compound enantiomers in gypsy moths.

Experimental_Workflow_Gypsy_Moth_Pheromone_Bioassay cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_conclusion Conclusion Pheromone_Prep Prepare this compound Enantiomeric Ratios Bioassay Conduct Bioassay (Wind Tunnel / Field Trap) Pheromone_Prep->Bioassay Insect_Prep Select and Acclimate Male Gypsy Moths Insect_Prep->Bioassay Record_Behavior Record Behavioral Responses (e.g., Flight Path, Trap Catch) Bioassay->Record_Behavior Data_Analysis Statistical Analysis Record_Behavior->Data_Analysis Conclusion Draw Conclusions on Enantiomer Effects Data_Analysis->Conclusion

Caption: General experimental workflow for gypsy moth pheromone bioassays.

Concluding Remarks

The specific behavioral and physiological responses of gypsy moths to the enantiomers of this compound highlight the remarkable specificity of insect olfactory systems. The antagonistic effect of (-)-Disparlure on the attractant properties of (+)-Disparlure is a key factor in the chemical ecology of this species and has significant implications for the development of effective pheromone-based pest management strategies.[1] Further research into the molecular interactions at the receptor level and the neural processing of these opposing signals will continue to advance our understanding of chemosensation and provide new avenues for targeted pest control.

References

A Comparative Analysis of Disparlure Biosynthesis in Lymantria dispar and Lymantria monacha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthesis of the sex pheromone disparlure in two closely related and sympatric moth species, the gypsy moth (Lymantria dispar) and the nun moth (Lymantria monacha). While both species utilize this compound for chemical communication, the stereochemistry of their pheromone blends differs significantly, leading to reproductive isolation. This guide outlines the biosynthetic pathways, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the biochemical processes and experimental workflows.

Introduction

This compound, a chiral epoxide (cis-7,8-epoxy-2-methyloctadecane), is the primary sex pheromone of the gypsy moth, Lymantria dispar, a major forest pest. The nun moth, Lymantria monacha, also uses this compound, but the enantiomeric composition of the pheromone blend is strikingly different between the two species. Female L. dispar produce almost exclusively the (+)-enantiomer of this compound[1]. In contrast, female L. monacha produce a blend of approximately 90% (-)-disparlure and 10% (+)-disparlure[1]. This difference in the stereoisomeric ratio is a critical factor in mate recognition and reproductive isolation. Understanding the nuances of this compound biosynthesis in these species can provide valuable insights for the development of species-specific pest management strategies.

Comparative Biosynthesis of this compound

The biosynthetic pathway of this compound has been extensively studied in Lymantria dispar. While the complete pathway in Lymantria monacha has not been elucidated in as much detail, the identification of shared precursors suggests a largely conserved pathway with a key divergence at the final epoxidation step.

The biosynthesis begins with the amino acid valine and proceeds through fatty acid synthesis and modification. The key steps are outlined below:

  • Chain Initiation and Elongation: The biosynthesis is initiated with the amino acid valine, which provides the methyl branch of the this compound molecule. This is followed by chain elongation to form a 19-carbon fatty acyl-CoA.

  • Desaturation: A specific desaturase, likely a Δ12 desaturase, introduces a double bond into the fatty acid chain.

  • Decarboxylation: The unsaturated fatty acid undergoes decarboxylation to yield the alkene precursor, (Z)-2-methyl-7-octadecene.

  • Epoxidation: The final step is the epoxidation of the alkene precursor to form this compound. The stereospecificity of this epoxidation is the crucial point of divergence between L. dispar and L. monacha.

The proposed biosynthetic pathways for the production of the different this compound enantiomers in L. dispar and L. monacha are illustrated below.

Disparlure_Biosynthesis cluster_L_dispar Lymantria dispar Biosynthesis cluster_L_monacha Lymantria monacha Biosynthesis Valine_d Valine Fatty_Acid_Synthase_d Fatty Acid Synthase (FAS) Valine_d->Fatty_Acid_Synthase_d Desaturase_d Δ12-Desaturase Fatty_Acid_Synthase_d->Desaturase_d 19-carbon fatty acyl-CoA Decarboxylase_d Decarboxylase Desaturase_d->Decarboxylase_d Unsaturated Fatty Acid Epoxidase_d Stereospecific Epoxidase (+) Decarboxylase_d->Epoxidase_d (Z)-2-methyl-7-octadecene Disparlure_plus (+)-Disparlure Epoxidase_d->Disparlure_plus Valine_m Valine Fatty_Acid_Synthase_m Fatty Acid Synthase (FAS) Valine_m->Fatty_Acid_Synthase_m Desaturase_m Δ12-Desaturase Fatty_Acid_Synthase_m->Desaturase_m 19-carbon fatty acyl-CoA Decarboxylase_m Decarboxylase Desaturase_m->Decarboxylase_m Unsaturated Fatty Acid Epoxidase_m Stereospecific Epoxidase (-) Decarboxylase_m->Epoxidase_m (Z)-2-methyl-7-octadecene Disparlure_minus (-)-Disparlure Epoxidase_m->Disparlure_minus Disparlure_plus_m (+)-Disparlure Epoxidase_m->Disparlure_plus_m

Caption: Proposed biosynthetic pathways of this compound in Lymantria dispar and Lymantria monacha.

Quantitative Data Summary

The following tables summarize the key quantitative differences in the pheromone composition of L. dispar and L. monacha.

Table 1: Enantiomeric Composition of this compound in Pheromone Gland Extracts

Species(+)-Disparlure (%)(-)-Disparlure (%)Reference
Lymantria dispar~100Trace[1]
Lymantria monacha~10~90[1]

Table 2: Other Pheromone and Precursor Compounds Identified in Female Gland Extracts

CompoundLymantria disparLymantria monachaReference
(Z)-2-methyl-7-octadecenePresentPresent[2][3]
Monachalure (cis-7,8-epoxy-octadecane)Not ReportedPresent[2][4]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on several key experimental techniques. Below are detailed methodologies for two of the most critical experiments.

Protocol 1: Isotopic Labeling to Trace Precursor Incorporation

This protocol is adapted from studies on L. dispar and can be applied to other moth species to investigate biosynthetic pathways.

Objective: To determine the metabolic precursors of this compound by administering a labeled compound and analyzing its incorporation into the final pheromone product.

Materials:

  • Deuterium-labeled precursors (e.g., D8-valine)

  • Grace's insect medium

  • Micro-syringe

  • Live, virgin female moths

  • Hexane (HPLC grade)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Labeled Precursor Solution: Dissolve the deuterium-labeled precursor in Grace's insect medium to a final concentration of 25 µg per 100 µl.

  • Administration of Labeled Precursor: Inject a precise volume of the labeled precursor solution into the abdomen of a virgin female moth using a micro-syringe.

  • Incubation: House the injected moths for a specified period (e.g., 6 hours) to allow for the metabolism and incorporation of the labeled precursor.

  • Pheromone Gland Extraction: Excise the pheromone glands from the moths and extract the lipids with hexane.

  • Sample Preparation: Concentrate the hexane extract under a gentle stream of nitrogen.

  • GC-MS Analysis: Analyze the extract using GC-MS in the selected ion monitoring (SIM) mode to detect the mass-to-charge ratio of the unlabeled pheromone and the heavier, deuterium-labeled pheromone.

Isotopic_Labeling_Workflow start Start prepare_precursor Prepare Deuterium-Labeled Precursor Solution start->prepare_precursor inject_moth Inject Precursor into Female Moth prepare_precursor->inject_moth incubate Incubate for Metabolic Incorporation inject_moth->incubate extract_gland Excise and Extract Pheromone Gland incubate->extract_gland analyze_gcms Analyze Extract by GC-MS (SIM mode) extract_gland->analyze_gcms end End analyze_gcms->end

Caption: Experimental workflow for isotopic labeling studies.

Protocol 2: GC-MS Analysis of Pheromone Components

This protocol provides a general framework for the separation, identification, and quantification of pheromone components from moth gland extracts.

Objective: To identify and quantify the chemical components of a moth's pheromone blend.

Materials:

  • Pheromone gland extract in hexane

  • Gas chromatograph (GC) with a mass spectrometer (MS) detector

  • Capillary column suitable for pheromone analysis (e.g., DB-5ms)

  • Helium carrier gas

  • Authentic standards of suspected pheromone components

Procedure:

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • MS Detector: Operate in electron impact (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

  • Sample Injection: Inject 1 µl of the pheromone gland extract into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra of the eluting compounds.

  • Component Identification:

    • Compare the retention times of the peaks in the sample chromatogram with those of the authentic standards.

    • Compare the mass spectra of the sample peaks with the mass spectra of the standards and with entries in a mass spectral library (e.g., NIST).

  • Quantification:

    • Create a calibration curve using known concentrations of the authentic standards.

    • Calculate the quantity of each pheromone component in the sample by comparing its peak area to the calibration curve. For enantiomer-specific quantification, a chiral GC column is required.

GCMS_Analysis_Workflow start Start prepare_sample Prepare Pheromone Gland Extract start->prepare_sample inject_sample Inject Sample into GC-MS prepare_sample->inject_sample run_gcms Run GC-MS with Defined Program inject_sample->run_gcms acquire_data Acquire Chromatogram and Mass Spectra run_gcms->acquire_data identify_components Identify Components (Retention Time & Mass Spectra) acquire_data->identify_components quantify_components Quantify Components (Calibration Curve) identify_components->quantify_components end End quantify_components->end

Caption: Workflow for GC-MS analysis of pheromone components.

Conclusion

The comparative analysis of this compound biosynthesis in Lymantria dispar and Lymantria monacha reveals a fascinating example of subtle biochemical divergence leading to significant ecological consequences. While the overall biosynthetic pathway from common metabolic precursors appears to be conserved, the stereochemical outcome of the final epoxidation step is dramatically different. This highlights the critical role of specific enzymes, likely the terminal epoxidases, in shaping the species-specific pheromone signals that drive reproductive isolation. Further research, particularly comparative transcriptomics of the pheromone glands of these two species, would be invaluable in identifying the specific genes and enzymes responsible for this stereochemical switch. Such knowledge will be instrumental in the development of highly selective and environmentally benign strategies for the management of these important forest pests.

References

Safety Operating Guide

Proper Disposal Procedures for Disparlure: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals utilizing Disparlure, a potent sex pheromone for the management of the gypsy moth (Lymantria dispar), must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound and associated materials in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety protocols for handling this compound. Always consult the Safety Data Sheet (SDS) for the specific formulation you are using.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[3]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[3]

  • Clothing: Wear long-sleeved shirts, long pants, and shoes plus socks. For larger spills or extensive handling, fire/flame resistant and impervious clothing is recommended.[3][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[3]

General Hygiene:

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or using tobacco.[4]

  • Avoid breathing mist, gas, or vapors.[3]

  • Ensure adequate ventilation in the handling and storage areas.[3]

  • Do not contaminate water sources, food, or feed during handling and disposal.

Step-by-Step Disposal Protocol for this compound

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound, including unused product, contaminated materials (e.g., paper towels, PPE), and empty containers.

  • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.[5][6] Keep it separate from incompatible materials such as strong oxidizers and acids.[4]

Step 2: Containerization of Waste

  • Use a dedicated, properly labeled hazardous waste container.[6] The container must be:

    • Chemically compatible with this compound.

    • Leak-proof and in good condition with a secure closure.[5][6]

    • Clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Do not fill the container to more than 90% of its capacity.[6]

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[3][4]

  • The storage area should be under the control of laboratory personnel.[5]

  • Adhere to your institution's and local regulations regarding the maximum storage time for hazardous waste, which can be up to 90 days for large quantity generators or six months for academic laboratories under EPA's Subpart K regulations.[5][6]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[4]

  • Provide them with the Safety Data Sheet (SDS) for the this compound product.

  • Ensure all federal, state, and local environmental regulations are observed.[4]

Disposal of Pheromone Traps and Lures:

  • Used pheromone lures should be disposed of as hazardous waste following the steps above.

  • The trap itself, if not contaminated with other hazardous materials, can often be disposed of as regular solid waste after the lure is removed. However, always check local regulations.

  • Captured insects can be drowned in soapy water and discarded away from the field.[7]

Spill Management

In the event of a this compound spill:

  • Remove all sources of ignition.[3]

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, earth) and place in a suitable container for disposal.

  • For solid spills (like a gel formulation), wipe with a paper towel and dispose of the towel as hazardous waste.[4]

  • Clean the spill area with water and citrus or limonene detergents.[4]

  • Dispose of all contaminated materials as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

Disparlure_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused or Expired This compound waste_type->unused_product Chemical spill_cleanup Spill Cleanup Material (absorbents, PPE) waste_type->spill_cleanup Contaminated Material empty_container Empty Container waste_type->empty_container Container used_lure Used Pheromone Lure waste_type->used_lure Pheromone containerize Place in Labeled, Compatible Hazardous Waste Container unused_product->containerize spill_cleanup->containerize rinse_container Triple Rinse Container (if applicable) empty_container->rinse_container used_lure->containerize storage Store in Designated, Secure Area containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end Proper Disposal contact_ehs->end dispose_container Dispose of Container per Institutional Guidelines (may be non-hazardous) rinse_container->dispose_container dispose_container->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.